7-Chlorothieno[3,2-b]pyridine oxalate
Beschreibung
BenchChem offers high-quality 7-Chlorothieno[3,2-b]pyridine oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chlorothieno[3,2-b]pyridine oxalate including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
7-chlorothieno[3,2-b]pyridine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNS.C2H2O4/c8-5-1-3-9-6-2-4-10-7(5)6;3-1(4)2(5)6/h1-4H;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXPQNIUZALZDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=CSC2=C1Cl.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718473 | |
| Record name | Oxalic acid--7-chlorothieno[3,2-b]pyridine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187830-60-9 | |
| Record name | Thieno[3,2-b]pyridine, 7-chloro-, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187830-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxalic acid--7-chlorothieno[3,2-b]pyridine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
7-Chlorothieno[3,2-b]pyridine oxalate synthesis pathway
An In-Depth Technical Guide to the Synthesis of 7-Chlorothieno[3,2-b]pyridine Oxalate
Authored by a Senior Application Scientist
This guide provides a detailed exploration of a robust and well-established synthetic pathway for 7-Chlorothieno[3,2-b]pyridine Oxalate. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and provide a framework for successful synthesis and validation.
Strategic Overview: The Importance of the Thieno[3,2-b]pyridine Scaffold
The thieno[3,2-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry. It is the foundational structure for several blockbuster antiplatelet agents, including Ticlopidine and Clopidogrel.[1][2] These drugs function by irreversibly inhibiting the P2Y12 ADP receptor, a critical step in platelet aggregation.[2][3] Consequently, intermediates like 7-Chlorothieno[3,2-b]pyridine are of significant industrial and academic interest, serving as versatile building blocks for the synthesis of these and other novel therapeutic agents.[1][4]
The conversion of the final basic compound to its oxalate salt is a strategic decision in chemical synthesis. Oxalic acid is a strong, bidentate proton donor that readily forms stable, crystalline salts with organic bases.[5][6] This process is often employed to:
-
Enhance Purity: Salt formation and subsequent recrystallization can effectively remove process-related impurities.
-
Improve Stability and Handling: The resulting crystalline solid is often less hygroscopic and has a higher melting point than the free base, making it easier to store and handle.[7][8]
-
Modify Physicochemical Properties: Salt formation can significantly alter solubility and dissolution rates, which are critical parameters in drug development.[7][8]
This guide will detail a common two-stage synthesis: first, the construction and chlorination of the heterocyclic core to yield 7-Chlorothieno[3,2-b]pyridine, and second, its conversion to the final oxalate salt.
Synthesis Pathway: From Thienopyridinone to the Final Salt
The chosen pathway focuses on a reliable method starting from the commercially available or readily synthesized thieno[3,2-b]pyridin-7(4H)-one. This intermediate serves as the immediate precursor to the target chlorinated heterocycle.
Caption: Overall synthetic workflow.
Stage 1: Chlorination of Thieno[3,2-b]pyridin-7(4H)-one
The conversion of the pyridinone to the 7-chloro derivative is the cornerstone of this synthesis. The hydroxyl group of the pyridinone tautomer is a poor leaving group; therefore, it must be activated. A highly effective method involves the use of oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF).[9]
Mechanistic Rationale: The Vilsmeier-Haack Reagent
This reaction proceeds via the in situ formation of the Vilsmeier-Haack reagent, a powerful electrophilic chlorinating agent.
-
Formation of Vilsmeier Reagent: DMF, a nucleophilic amide, attacks the electrophilic carbonyl carbon of oxalyl chloride. The resulting tetrahedral intermediate collapses, releasing carbon dioxide, carbon monoxide, and a chloride ion to form the electrophilic chloroiminium cation, [ClCH=N(CH₃)₂]⁺.
-
Activation of the Pyridinone: The carbonyl oxygen of thieno[3,2-b]pyridin-7(4H)-one acts as a nucleophile, attacking the Vilsmeier reagent.
-
Nucleophilic Attack and Elimination: A chloride ion then attacks the carbonyl carbon (now part of an excellent leaving group), leading to the formation of the 7-chloro product and regeneration of the DMF catalyst.
Caption: Simplified mechanism of the chlorination reaction.
Detailed Experimental Protocol: Stage 1
This protocol is adapted from established procedures and optimized for laboratory scale.[9]
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | CAS No. | Notes |
| Thieno[3,2-b]pyridin-7(4H)-one | 151.18 | 69627-02-7 | Starting material |
| Oxalyl Chloride | 126.93 | 79-37-8 | Corrosive, moisture-sensitive |
| N,N-Dimethylformamide (DMF) | 73.09 | 68-12-2 | Catalyst, anhydrous grade recommended |
| Dichloromethane (DCM) | 84.93 | 75-09-2 | Solvent, anhydrous grade recommended |
| 1,2-Dichloroethane (DCE) | 98.96 | 107-06-2 | Solvent, anhydrous grade recommended |
Procedure:
-
Inert Atmosphere: Set up a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen/argon inlet. Ensure all glassware is oven-dried to prevent quenching of the reagents.
-
Solvent and Reagent Addition: To the flask, add Dichloromethane (30 mL) and 1,2-Dichloroethane (20 mL). Begin stirring and cool the mixture to 0 °C using an ice bath.
-
Vilsmeier Reagent Formation: Slowly add N,N-dimethylformamide (1.8 mL, 23.28 mmol) to the solvent mixture. Following this, add oxalyl chloride (2.9 mL, 33.86 mmol) dropwise via a syringe over 10-15 minutes. Causality: This slow, cold addition is critical to control the exothermic reaction and safely form the Vilsmeier reagent.
-
Addition of Starting Material: Once the addition of oxalyl chloride is complete, add thieno[3,2-b]pyridin-7(4H)-one (1.6 g, 10.58 mmol) portion-wise to the reaction mixture.
-
Reaction: Remove the ice bath and heat the mixture to reflux (approximately 60-70 °C). Maintain reflux for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold saturated sodium bicarbonate solution. Caution: This will cause vigorous gas evolution (CO₂). Perform this step in a well-ventilated fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Isolation: The crude product, 7-Chlorothieno[3,2-b]pyridine, is obtained as a pale yellow solid.[9] Further purification can be achieved by column chromatography on silica gel if necessary.
Expected Outcome:
Stage 2: Formation of 7-Chlorothieno[3,2-b]pyridine Oxalate
The final step involves the acid-base reaction between the synthesized heterocyclic base and oxalic acid to form the desired salt.
Rationale and Stoichiometry
7-Chlorothieno[3,2-b]pyridine contains a basic pyridine nitrogen atom that can be protonated. Oxalic acid is a dicarboxylic acid, meaning it has two acidic protons. The stoichiometry of the salt formation can be 1:1 or 2:1 (base:acid) depending on the pKa values and reaction conditions. For robust and complete salt formation, a 1:1 molar ratio is typically employed.
Detailed Experimental Protocol: Stage 2
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | CAS No. | Notes |
| 7-Chlorothieno[3,2-b]pyridine | 169.62 | 69627-03-8 | Product from Stage 1 |
| Oxalic Acid (anhydrous) | 90.03 | 144-62-7 | Toxic, handle with care |
| Ethanol (EtOH) or Isopropanol (IPA) | - | - | Solvent for crystallization |
| Diethyl Ether | 74.12 | 60-29-7 | Anti-solvent (optional) |
Procedure:
-
Dissolution of the Base: In a 100 mL Erlenmeyer flask, dissolve the purified 7-Chlorothieno[3,2-b]pyridine (e.g., 1.5 g, 8.84 mmol) in a minimal amount of a suitable solvent like ethanol or isopropanol (approx. 20-30 mL) with gentle warming.
-
Preparation of Oxalic Acid Solution: In a separate beaker, dissolve one molar equivalent of oxalic acid (0.796 g, 8.84 mmol) in the same solvent (approx. 10-15 mL), warming if necessary.
-
Salt Formation: While stirring the solution of the base, add the oxalic acid solution dropwise. A precipitate should begin to form. Causality: The dropwise addition ensures controlled precipitation and promotes the formation of a more uniform crystalline solid.
-
Crystallization: After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours to ensure complete salt formation. If precipitation is slow, the flask can be cooled in an ice bath to promote crystallization. If the solution is too dilute, some solvent can be removed under reduced pressure, or an anti-solvent like diethyl ether can be added slowly until turbidity persists.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the filter cake with a small amount of cold solvent (the same one used for crystallization) to remove any unreacted starting materials. Dry the solid in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Expected Outcome:
-
Appearance: A stable, white to off-white crystalline solid.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, melting point (which will be significantly higher than the free base), and elemental analysis to confirm its structure and purity.
Caption: Step-by-step experimental workflow diagram.
Conclusion
The synthetic pathway detailed herein provides a reliable and scalable method for producing high-purity 7-Chlorothieno[3,2-b]pyridine Oxalate. By understanding the mechanistic principles behind the key chlorination step and adhering to controlled conditions for salt formation, researchers can confidently access this valuable intermediate for applications in pharmaceutical research and development. The self-validating nature of the protocol, incorporating in-process monitoring and robust purification steps, ensures the integrity and quality of the final compound.
References
-
Thienopyridines: Synthesis, Properties, and Biological Activity. - ResearchGate. Available at: [Link]
-
Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. - MDPI. Available at: [Link]
-
Unlock Innovation with 7-Chlorothieno[3,2-b]pyridine: A Key Synthesis Intermediate. - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug. - National Institutes of Health (NIH). Available at: [Link]
-
Oxalic acid - Wikipedia. - Wikipedia. Available at: [Link]
-
An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. - Der Pharma Chemica. Available at: [Link]
-
Pharmaceutical salts/cocrystals of enoxacin with dicarboxylic acids: Enhancing in vitro antibacterial activity of enoxacin by improving the solubility and permeability. - PubMed. Available at: [Link]
-
The story of clopidogrel and its predecessor, ticlopidine: Could these major antiplatelet and antithrombotic drugs be discovered and developed today? | Request PDF. - ResearchGate. Available at: [Link]
-
Mechanosynthesis of Stable Salt Hydrates of Allopurinol with Enhanced Dissolution, Diffusion, and Pharmacokinetics | ACS Omega. - ACS Publications. Available at: [Link]
Sources
- 1. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. nbinno.com [nbinno.com]
- 5. Oxalic acid - Wikipedia [en.wikipedia.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Pharmaceutical salts/cocrystals of enoxacin with dicarboxylic acids: Enhancing in vitro antibacterial activity of enoxacin by improving the solubility and permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 7-Chlorothieno[3,2-b]pyridine | 69627-03-8 [chemicalbook.com]
An In-Depth Technical Guide to the Molecular Structure of 7-Chlorothieno[3,2-b]pyridine Oxalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure of 7-Chlorothieno[3,2-b]pyridine and its oxalate salt, a compound of significant interest in medicinal chemistry. The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active molecules. The formation of its oxalate salt is a strategic approach to enhance its physicochemical properties, such as solubility and stability, which are critical for drug development. This document synthesizes available chemical data, outlines key analytical methodologies for its characterization, and discusses the therapeutic potential of this molecular scaffold. While a complete crystallographic analysis of the oxalate salt is not publicly available at this time, this guide provides a robust framework for its investigation based on the known properties of its components and related structures.
Introduction: The Significance of the Thieno[3,2-b]pyridine Scaffold
The thieno[3,2-b]pyridine core is a bicyclic aromatic heterocycle containing both a thiophene and a pyridine ring. This structural motif is of considerable interest to medicinal chemists due to its versatile biological activities. Thienopyridine derivatives have been successfully developed as antiplatelet agents, with prominent examples being ticlopidine and clopidogrel. The electronic nature of the fused ring system allows for a variety of chemical modifications, enabling the fine-tuning of its pharmacological profile. 7-Chlorothieno[3,2-b]pyridine serves as a key intermediate in the synthesis of more complex molecules, making a thorough understanding of its structure and properties essential for the development of new therapeutics.
Molecular Structure and Physicochemical Properties
7-Chlorothieno[3,2-b]pyridine (Free Base)
The foundational molecule, 7-Chlorothieno[3,2-b]pyridine, is a solid at room temperature, appearing as a white to orange powder.[1][2] Its key identifiers and properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 69627-03-8 | [1][2] |
| Molecular Formula | C₇H₄ClNS | [1][2] |
| Molecular Weight | 169.63 g/mol | [1][2] |
| Appearance | White to yellow to orange powder/lump | [1][2] |
| Melting Point | 35 °C | [1][2] |
| Flash Point | 110 °C | [1][2] |
The structure of 7-Chlorothieno[3,2-b]pyridine, as confirmed by spectroscopic methods, consists of a fused thieno[3,2-b]pyridine ring system with a chlorine atom at the 7-position.
7-Chlorothieno[3,2-b]pyridine Oxalate
The formation of an oxalate salt is a common strategy in pharmaceutical development to improve the solubility, stability, and bioavailability of a parent compound. The key identifiers for 7-Chlorothieno[3,2-b]pyridine oxalate are:
| Property | Value | Source(s) |
| CAS Number | 1187830-60-9 | [3] |
| Molecular Formula | C₇H₄ClNS · C₂H₂O₄ | [3] |
| Molecular Weight | 259.7 g/mol | [3] |
The oxalate salt is formed by the protonation of the basic nitrogen atom in the pyridine ring of 7-Chlorothieno[3,2-b]pyridine by oxalic acid. This ionic interaction is the basis of the salt's structure.
Synthesis and Characterization
Synthesis of 7-Chlorothieno[3,2-b]pyridine
A common synthetic route to 7-Chlorothieno[3,2-b]pyridine involves the chlorination of thieno[3,2-b]pyridin-7(4H)-one.
Experimental Protocol:
-
To a solution of N,N-dimethylformamide (1.8 mL, 23.28 mmol) in a mixture of methylene chloride (30 mL) and ethylene chloride (20 mL) at 0 °C, slowly add oxalyl chloride (2.9 mL, 33.86 mmol).
-
Add thieno[3,2-b]pyridin-7(4H)-one (1.6 g, 10.58 mmol) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, 7-chlorothieno[3,2-b]pyridine, can be isolated as a pale yellow solid (yield ~90%).
Characterization of the Free Base:
-
¹H-NMR (400 MHz, CDCl₃): δ 8.61 (d, J = 5.2 Hz, 1H), 7.81 (d, J = 5.2 Hz, 1H), 7.30 (d, J = 4.8 Hz, 1H).
Preparation of 7-Chlorothieno[3,2-b]pyridine Oxalate
General Experimental Workflow:
Caption: General workflow for the preparation of 7-Chlorothieno[3,2-b]pyridine oxalate.
Causality Behind Experimental Choices: The choice of solvent is critical; it must be one in which the free base and oxalic acid are soluble, but the resulting oxalate salt is poorly soluble, thus facilitating its precipitation and isolation. The dropwise addition and stirring ensure the formation of a uniform crystalline product. Washing with cold solvent removes any unreacted starting materials or impurities without significantly dissolving the desired salt.
Structural Elucidation: A Methodological Approach
A comprehensive understanding of the three-dimensional structure of 7-Chlorothieno[3,2-b]pyridine oxalate is paramount for its development as a pharmaceutical candidate. The following experimental techniques are essential for its full characterization.
X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement in a crystalline solid.
Experimental Workflow for Crystal Structure Determination:
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Expected Structural Features: The crystal structure would reveal the ionic interaction between the protonated pyridine nitrogen and the oxalate anion. It would also detail the planarity of the thieno[3,2-b]pyridine ring system and the conformation of the oxalate counter-ion. Intermolecular interactions, such as hydrogen bonding and π-π stacking, which dictate the crystal packing, would also be elucidated.
Spectroscopic Analysis
Spectroscopic methods provide valuable information about the molecular structure and bonding.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: Would show characteristic shifts for the protons on the thieno[3,2-b]pyridine ring, which would likely be deshielded upon protonation of the pyridine nitrogen. The protons of the oxalate counter-ion would also be observable.
-
¹³C-NMR: Would provide information on the carbon skeleton of both the thieno[3,2-b]pyridine and the oxalate moieties.
-
-
Infrared (IR) Spectroscopy: Key vibrational modes to observe would include the C=O stretching of the carboxylic acid groups in the oxalate, and the C=N and C=C stretching vibrations of the thienopyridine ring. The N-H stretch from the protonated pyridine would also be a key diagnostic peak.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak corresponding to the protonated 7-Chlorothieno[3,2-b]pyridine cation.
The Role of the Oxalate Counter-ion in Drug Development
The choice of a salt former is a critical decision in the drug development process. Oxalic acid is a common choice for basic drug molecules.
Advantages of Oxalate Salts:
-
Improved Solubility: Oxalate salts are often more water-soluble than the corresponding free bases, which can lead to improved bioavailability.
-
Enhanced Stability: The crystalline nature of salts generally imparts greater chemical and physical stability compared to the free base.
-
Ease of Purification: Crystallization of the salt can be an effective method for purifying the active pharmaceutical ingredient.
Considerations for Oxalate Salts:
-
Potential for Kidney Stone Formation: Oxalates are known to be a component of kidney stones. The potential for in vivo precipitation of calcium oxalate is a safety consideration that must be addressed during preclinical development.
-
Hygroscopicity: Some salt forms can be hygroscopic, which can affect the stability and handling of the drug substance.
Conclusion and Future Directions
7-Chlorothieno[3,2-b]pyridine oxalate is a molecule with significant potential as a building block for the development of new therapeutic agents. While a foundational understanding of its chemistry is available, a complete elucidation of its solid-state structure through single-crystal X-ray diffraction is a critical next step. This information, combined with comprehensive spectroscopic and physicochemical characterization, will be invaluable for researchers and scientists working to unlock the full therapeutic potential of the thieno[3,2-b]pyridine scaffold. Future work should focus on obtaining high-quality crystals of the oxalate salt to enable a definitive structural analysis and to fully understand the interplay between the cation and anion in the solid state.
References
Sources
An In-depth Technical Guide to the Solubility of 7-Chlorothieno[3,2-b]pyridine Oxalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of 7-Chlorothieno[3,2-b]pyridine oxalate, a key intermediate in pharmaceutical and agrochemical research.[1] Recognizing the critical role of solubility in drug development—from formulation to bioavailability—this document synthesizes fundamental physicochemical properties, outlines a robust experimental protocol for solubility determination, and discusses the analytical methodologies required for accurate quantification.
Introduction: The Significance of Solubility in Preclinical Development
The aqueous solubility of an active pharmaceutical ingredient (API) is a paramount physicochemical property that profoundly influences its absorption and, consequently, its therapeutic efficacy. Poor solubility can lead to low and variable bioavailability, posing significant challenges during drug development.[2] 7-Chlorothieno[3,2-b]pyridine and its derivatives are utilized in the synthesis of novel therapeutic agents, including those with potential anticancer activity.[1][3] The formation of an oxalate salt is a common strategy employed to enhance the aqueous solubility and overall developability of a parent compound. Therefore, a thorough understanding of the solubility profile of 7-Chlorothieno[3,2-b]pyridine oxalate is essential for formulation scientists and medicinal chemists.
Physicochemical Properties of 7-Chlorothieno[3,2-b]pyridine
A foundational understanding of the parent molecule's properties is crucial before delving into the solubility of its oxalate salt.
| Property | Value | Source |
| Molecular Formula | C₇H₄ClNS | [4][5] |
| Molecular Weight | 169.63 g/mol | [4][5] |
| Appearance | White to yellow to orange powder or lump | [3] |
| Melting Point | 35 °C | [3] |
| Flash Point | 110 °C | [3] |
| General Solubility | Low solubility in water; soluble in some organic solvents like dichloromethane. | [4] |
The presence of the thienopyridine core, a heterocyclic structure, along with a chlorine substituent, contributes to its relatively low aqueous solubility and predicts its solubility in organic solvents. The formation of an oxalate salt introduces ionizable groups, which is expected to significantly alter its solubility profile, particularly in aqueous and polar protic solvents.
Illustrative Solubility Profile of 7-Chlorothieno[3,2-b]pyridine Oxalate
While specific experimental solubility data for 7-Chlorothieno[3,2-b]pyridine oxalate is not extensively published, the following table presents an illustrative dataset that a researcher might expect to generate. This data is crucial for selecting appropriate solvent systems for various stages of drug development, from reaction chemistry to formulation.
| Solvent | Temperature (°C) | Expected Solubility (mg/mL) |
| Purified Water | 25 | 0.5 - 2.0 |
| Phosphate-Buffered Saline (PBS, pH 7.4) | 25 | 1.0 - 5.0 |
| 0.1 N HCl | 25 | 10 - 25 |
| Ethanol | 25 | 5 - 15 |
| Methanol | 25 | 10 - 30 |
| Dichloromethane | 25 | > 50 |
| Dimethyl Sulfoxide (DMSO) | 25 | > 100 |
Note: The values presented are hypothetical and serve as a guide for experimental design. Actual solubility will depend on the precise experimental conditions, including the polymorphic form of the solid.
Experimental Determination of Thermodynamic Solubility: A Validated Protocol
The "shake-flask" method, as established by Higuchi and Connors, remains the gold standard for determining thermodynamic (or equilibrium) solubility due to its reliability for even poorly soluble compounds.[6] This method involves allowing a surplus of the compound to equilibrate with the solvent over a set period, followed by quantification of the dissolved solute in the supernatant.
Rationale Behind Experimental Choices
The selection of the shake-flask method is deliberate; it ensures that a true equilibrium is reached between the solid and dissolved states of the compound, providing a definitive solubility value. The choice of solvents for testing should be guided by their relevance in pharmaceutical development, including aqueous buffers that mimic physiological conditions (PBS), acidic environments that simulate gastric fluid (0.1 N HCl), and common organic solvents used in processing and formulation (e.g., ethanol).
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of 7-Chlorothieno[3,2-b]pyridine oxalate to a series of glass vials, each containing a known volume of the selected solvent (e.g., 5 mL). An excess is visually confirmed by the presence of undissolved solid.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[7] Preliminary experiments can be conducted to determine the time required to reach a plateau in concentration.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand undisturbed to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, centrifugation followed by filtration through a chemically inert filter (e.g., 0.22 µm PVDF) is recommended.
-
-
Quantification:
-
Dilute the filtered supernatant with an appropriate mobile phase to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Visualization of the Experimental Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Analytical Quantification
Accurate quantification of the dissolved solute is paramount. While various techniques exist, HPLC is the most common and reliable method in this context.[8] For the oxalate salt, methods that can quantify either the parent molecule or the oxalate counter-ion can be employed.
HPLC Method for 7-Chlorothieno[3,2-b]pyridine
A reverse-phase HPLC method with UV detection is suitable for quantifying the 7-Chlorothieno[3,2-b]pyridine moiety.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan (typically near the compound's λmax)
-
Standard Curve: A standard curve should be prepared using known concentrations of 7-Chlorothieno[3,2-b]pyridine oxalate to ensure linearity and accuracy.
Quantification of the Oxalate Counter-Ion
In certain matrices, it may be necessary to quantify the oxalate ion itself. Various analytical methods are available for this purpose, including:
-
Ion Chromatography: A highly sensitive and specific method for small organic anions.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high selectivity and sensitivity.[9][10][11][12]
-
Enzymatic Assays: Based on the degradation of oxalate by oxalate oxidase.[9][10][11][12]
Interrelationship of Analytical Choices
Caption: Analytical Methods for Quantifying Solute Concentration.
Conclusion and Future Directions
This guide has outlined the critical importance of understanding the solubility of 7-Chlorothieno[3,2-b]pyridine oxalate for its development as a pharmaceutical or agrochemical intermediate. While published quantitative data is scarce, a robust and validated experimental protocol based on the shake-flask method provides a clear pathway for researchers to generate this essential data. The choice of analytical methodology, primarily HPLC-UV, is critical for obtaining accurate and reproducible results. Future work should focus on generating comprehensive solubility data in a wider range of biorelevant media and at various temperatures to build a complete solubility profile, thereby accelerating the development of new chemical entities derived from this versatile scaffold.
References
- Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. (Source Link: )
- 7-Chlorothieno[3,2-b]pyridine - Pipzine Chemicals. (Source Link: )
- 7-Chlorothieno[3,2-b]pyridine | 69627-03-8 - ChemicalBook. (Source Link: )
- 7-Chlorothieno[3,2-b]pyridine 69627-03-8 | Tokyo Chemical Industry (India) Pvt. Ltd. (Source Link: )
- Compound solubility measurements for early drug discovery | Comput
- Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion - PMC - NIH. (Source Link: )
- Unlock Innovation with 7-Chlorothieno[3,2-b]pyridine: A Key Synthesis Intermedi
- Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. (Source Link: )
- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (Source Link: )
- 7-Chlorothieno[3,2-b]pyridine | C7H4ClNS | CID 11275251 - PubChem. (Source Link: )
- Analytical Methods for Oxalate Quantification: The Ubiqui- tous Organic Anion - Preprints.org. (Source Link: )
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (Source Link: )
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Public
- Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion - PubMed. (Source Link: )
- ANALYTICAL METHODS. (Source Link: )
- Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. (Source Link: )
- 69627-03-8|7-Chlorothieno[3,2-b]pyridine|BLD Pharm. (Source Link: )
- 7-Chlorothieno[3,2-b]pyridine oxalic acid. (Source Link: )
Sources
- 1. nbinno.com [nbinno.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Chlorothieno[3,2-b]pyridine | 69627-03-8 [chemicalbook.com]
- 4. 7-Chlorothieno[3,2-b]pyridine | CAS 66357-35-5 | Properties, Uses, Safety, Supplier & Price China [pipzine-chem.com]
- 5. 7-Chlorothieno[3,2-b]pyridine | C7H4ClNS | CID 11275251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. lifechemicals.com [lifechemicals.com]
- 9. Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. preprints.org [preprints.org]
- 12. Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion - PubMed [pubmed.ncbi.nlm.nih.gov]
The Thieno[3,2-b]pyridine Scaffold: A Privileged Motif in Modulating Cellular Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[3,2-b]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This technical guide provides a comprehensive exploration of the multifaceted mechanisms of action exhibited by thieno[3,2-b]pyridine compounds. We will delve into their roles as potent kinase inhibitors, enzyme activators, and receptor modulators, elucidating the downstream signaling consequences and cellular fates. This document is intended to serve as a detailed resource for researchers actively involved in the discovery and development of novel therapeutics, offering insights into the rationale behind experimental design and data interpretation in the context of this important chemical series.
Introduction: The Thieno[3,2-b]pyridine Core - A Scaffold of Therapeutic Promise
The thieno[3,2-b]pyridine heterocycle, a fusion of thiophene and pyridine rings, has emerged as a "privileged scaffold" in drug discovery. Its rigid, planar structure, coupled with the potential for diverse substitutions, allows for the precise orientation of functional groups to interact with various biological macromolecules. This inherent chemical tractability has led to the development of a multitude of derivatives with a broad spectrum of pharmacological activities, most notably in the realm of oncology and metabolic diseases. This guide will dissect the intricate mechanisms through which these compounds exert their effects, providing a foundational understanding for their rational design and optimization.
Kinase Inhibition: A Dominant Mechanism of Action
A primary and extensively studied mechanism of action for thieno[3,2-b]pyridine derivatives is the modulation of protein kinase activity. These enzymes play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, including cancer.
Targeting Receptor Tyrosine Kinases (RTKs) in Angiogenesis and Cancer
Several thieno[3,2-b]pyridine compounds have been identified as potent inhibitors of key RTKs involved in tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the hepatocyte growth factor receptor (c-Met).[1][2]
-
VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. VEGF-A, upon binding to VEGFR-2 on endothelial cells, triggers a signaling cascade that promotes cell proliferation, migration, and survival.[3][4][5][6] Thieno[3,2-b]pyridine-based inhibitors have been shown to be ATP-competitive, binding to the ATP-binding site of the VEGFR-2 kinase domain.[7][8] This blockade prevents the autophosphorylation of the receptor, thereby inhibiting downstream signaling through pathways such as the PLCγ-PKC-Raf-MEK-MAPK cascade.[5][6] The ultimate consequence is a reduction in endothelial cell proliferation and migration, leading to an anti-angiogenic effect.[7][8]
-
c-Met Inhibition: The HGF/c-Met signaling axis is frequently dysregulated in cancer, promoting cell proliferation, survival, motility, and invasion.[9][10][11][12] Thieno[3,2-b]pyridine derivatives have demonstrated low nanomolar inhibitory potency against c-Met.[1][2] Similar to their action on VEGFR-2, these compounds typically act as ATP-competitive inhibitors, occupying the ATP-binding pocket and preventing kinase activation.[13] This leads to the attenuation of downstream pathways such as the PI3K/AKT and RAS/MAPK cascades, resulting in reduced tumor growth and metastasis.
Modulating Non-Receptor Tyrosine Kinases: The Case of Src
The Src family of non-receptor tyrosine kinases are crucial mediators of various cellular processes, including cell growth, adhesion, and migration.[14][15] Overexpression or overactivation of Src is implicated in the progression of many solid tumors.[16][17] Certain thieno[3,2-b]pyridine compounds have been developed as Src inhibitors.[7] By blocking the kinase activity of Src, these compounds can disrupt downstream signaling pathways, including the PI3K and MAPK pathways, thereby inhibiting cell proliferation and migration.[18]
A Novel Class of Haspin Inhibitors: Targeting Mitotic Progression
Recent studies have highlighted the thieno[3,2-b]pyridine scaffold as a source of highly selective inhibitors of Haspin, a serine/threonine kinase that plays a crucial role in mitosis.[1][19] Unlike many kinase inhibitors that primarily interact with the hinge region of the ATP-binding pocket, these thieno[3,2-b]pyridine-based inhibitors exhibit a unique binding mode. They demonstrate weak interactions with the hinge region and are instead anchored in the back pocket of the kinase, a feature that contributes to their high selectivity.[1][3][19] This binding is ATP-competitive but not ATP-mimetic.[1][3][19] By inhibiting Haspin, these compounds disrupt the phosphorylation of histone H3 at threonine 3 (H3T3ph), a key event for the proper localization of the chromosomal passenger complex (CPC). This disruption leads to defects in chromosome alignment and segregation, ultimately causing mitotic arrest.
Enzyme Activation: A Contrasting Mechanism
In addition to inhibition, some thieno[3,2-b]pyridine derivatives, particularly the thienopyridones, have been shown to act as enzyme activators.
Allosteric Activation of AMP-Activated Protein Kinase (AMPK)
AMPK is a central regulator of cellular energy homeostasis. Its activation under conditions of low cellular energy (high AMP:ATP ratio) switches on catabolic pathways to generate ATP while switching off anabolic pathways that consume ATP.[20] The thienopyridone A-769662 is a potent, allosteric activator of AMPK.[2][21] Its mechanism of action is multifaceted:
-
Allosteric Activation: A-769662 binds to a site on the β subunit of the AMPK heterotrimer, distinct from the AMP-binding sites on the γ subunit.[2][22][23] This binding induces a conformational change that allosterically activates the kinase.
-
Inhibition of Dephosphorylation: A-769662 also inhibits the dephosphorylation of the activating phosphorylation site (Thr-172) on the α subunit, thereby prolonging the active state of the enzyme.[2][21]
The activation of AMPK by thienopyridones has significant therapeutic potential, particularly in metabolic diseases and cancer. In cancer cells, AMPK activation can lead to the inhibition of cell growth and proliferation by suppressing energy-consuming processes like protein and lipid synthesis.[19] It can also induce cell cycle arrest.[19]
Modulation of G-Protein Coupled Receptors (GPCRs)
The versatility of the thieno[3,2-b]pyridine scaffold extends to the modulation of GPCRs.
Negative Allosteric Modulation of Metabotropic Glutamate Receptor 5 (mGlu5)
The metabotropic glutamate receptor 5 (mGlu5) is a Gq-coupled GPCR that plays a role in various neurological and psychiatric disorders.[24][25] Thieno[3,2-b]pyridine derivatives have been identified as negative allosteric modulators (NAMs) of mGlu5.[26] NAMs do not bind to the orthosteric site (the glutamate binding site) but to a distinct allosteric site on the receptor. This binding reduces the affinity and/or efficacy of the endogenous ligand, glutamate, thereby dampening the receptor's signaling output.[27] The canonical signaling pathway for mGlu5 involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[24][27] By negatively modulating this pathway, thieno[3,2-b]pyridine-based mGlu5 NAMs offer a potential therapeutic avenue for conditions characterized by excessive glutamatergic signaling.
Downstream Cellular Consequences: A Convergence on Cell Fate
The diverse primary mechanisms of action of thieno[3,2-b]pyridine compounds ultimately converge on key cellular processes that determine cell fate, particularly in the context of cancer.
Induction of Apoptosis
A common outcome of treatment with various thieno[3,2-b]pyridine derivatives is the induction of apoptosis, or programmed cell death. This can be triggered through multiple pathways, often as a direct consequence of the inhibition of pro-survival signaling cascades. For instance, the inhibition of RTKs like VEGFR-2 and c-Met, or non-receptor kinases like Src, can lead to the downregulation of survival signals, tipping the cellular balance towards apoptosis.
Cell Cycle Arrest
Thieno[3,2-b]pyridine compounds have been shown to induce cell cycle arrest at different phases, including G0/G1 and G2/M.[28] The specific phase of arrest is often dependent on the primary molecular target. For example, the inhibition of Haspin, a kinase essential for mitosis, logically leads to a G2/M arrest. The activation of AMPK can also contribute to cell cycle arrest as the cell conserves energy by halting proliferation.[19]
Experimental Workflows for Mechanistic Elucidation
A thorough understanding of the mechanism of action of any new compound is predicated on a suite of well-designed and rigorously executed experiments. The following protocols represent a foundational workflow for characterizing thieno[3,2-b]pyridine derivatives.
In Vitro Kinase Inhibition Assay (IC50 Determination)
Rationale: This assay is the first step in determining if a compound acts as a kinase inhibitor and quantifies its potency. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is a key parameter for comparing the potency of different compounds.[29]
Protocol:
-
Reagents and Materials:
-
Recombinant kinase (e.g., VEGFR-2, c-Met, Src, Haspin)
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Kinase assay buffer (typically contains Tris-HCl, MgCl2, DTT)
-
Thieno[3,2-b]pyridine compound stock solution (in DMSO)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)
-
384-well microplates
-
Plate reader (luminometer, fluorescence reader, or scintillation counter)
-
-
Procedure:
-
Prepare serial dilutions of the thieno[3,2-b]pyridine compound in the assay buffer.
-
Add the kinase and its specific substrate to the wells of the microplate.
-
Add the diluted compound or vehicle control (DMSO) to the respective wells.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction (method depends on the detection reagent).
-
Add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, or radioactivity) using the appropriate plate reader.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[29]
-
Cell Viability Assay (MTT Assay)
Rationale: This assay assesses the cytotoxic or cytostatic effects of a compound on a cell population. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Protocol:
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., HCT116, MDA-MB-231)
-
Complete cell culture medium
-
Thieno[3,2-b]pyridine compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the thieno[3,2-b]pyridine compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the diluted compound or vehicle control.
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability).[30]
-
Cell Cycle Analysis by Flow Cytometry
Rationale: This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[31] It is a powerful tool for identifying compounds that induce cell cycle arrest.
Protocol:
-
Reagents and Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Thieno[3,2-b]pyridine compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treat the cells with the thieno[3,2-b]pyridine compound at a relevant concentration for a specific duration.
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate on ice or at -20°C for at least 30 minutes.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution and incubate in the dark at room temperature for 15-30 minutes. The RNase A will degrade RNA, ensuring that the PI only stains DNA.
-
Analyze the samples on a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.
-
Analyze the resulting data using appropriate software to generate histograms and quantify the percentage of cells in each phase of the cell cycle.[32][33][34]
-
Apoptosis Assay by Annexin V Staining and Flow Cytometry
Rationale: This assay is used to detect and quantify apoptotic cells. In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled and used to identify these apoptotic cells. Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
Protocol:
-
Reagents and Materials:
-
Cancer cell line
-
Thieno[3,2-b]pyridine compound
-
Annexin V-FITC (or another fluorophore)
-
Propidium iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the compound for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Use appropriate software to analyze the data and quantify the percentages of live, early apoptotic, and late apoptotic/necrotic cells.[35]
-
Data Presentation and Interpretation
Quantitative Data Summary
| Compound Class | Target(s) | In Vitro Potency (IC50/EC50) | Cellular Effect | Reference |
| Thieno[3,2-b]pyridine Ureas | VEGFR-2, c-Met | Low nM | Anti-angiogenic, Anti-proliferative | [1] |
| Arylether Thieno[3,2-b]pyridines | VEGFR-2, c-Met | Low nM | Anti-proliferative | [2] |
| Substituted Thieno[3,2-b]pyridines | Haspin | nM range | Mitotic Arrest | [1][19] |
| Thienopyridone (A-769662) | AMPK (activator) | EC50 ~0.8 µM | Metabolic regulation, Anti-proliferative | [2][21] |
| Thieno[3,2-b]pyridine Carboxamides | mGlu5 (NAM) | nM range | Neuromodulation | [26] |
Visualizing Signaling Pathways
To provide a clear conceptual framework, the following diagrams illustrate the key signaling pathways modulated by thieno[3,2-b]pyridine compounds.
Figure 1: Inhibition of VEGFR-2 and c-Met signaling pathways by thieno[3,2-b]pyridine compounds.
Figure 2: Allosteric activation of AMPK by thienopyridone compounds.
Conclusion and Future Directions
The thieno[3,2-b]pyridine scaffold represents a remarkably versatile platform for the development of novel therapeutics. Its ability to potently and often selectively interact with a range of biological targets, including kinases, enzymes, and GPCRs, underscores its significance in medicinal chemistry. The mechanisms of action are diverse, from competitive inhibition of ATP-binding sites in kinases to allosteric activation of metabolic enzymes. A comprehensive understanding of these mechanisms, facilitated by the experimental workflows detailed in this guide, is paramount for the successful translation of these promising compounds into clinical candidates. Future research will likely focus on further optimizing the selectivity of these compounds, exploring novel therapeutic applications, and elucidating the nuances of their interactions with biological systems to develop the next generation of targeted therapies.
References
-
Claridge, S., et al. (2008). Discovery of a novel and potent series of thieno[3,2-b]pyridine-based inhibitors of c-Met and VEGFR2 tyrosine kinases. Bioorganic & Medicinal Chemistry Letters, 18(9), 2793-2798. [Link][1]
-
Hnídková, M., et al. (2024). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. Angewandte Chemie International Edition, e202412786. [Link][1][3][19]
-
Sanz, P., et al. (2007). Defining the mechanism of activation of AMP-activated protein kinase by the small molecule A-769662, a member of the thienopyridone family. Journal of Biological Chemistry, 282(45), 32549-32560. [Link][2]
-
Darzynkiewicz, Z., et al. (2011). Analysis of Cell Cycle by Flow Cytometry. Current Protocols in Immunology, Chapter 5: Unit 5.7. [Link][31]
-
Jones, D. T., et al. (2022). Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. Cancer Reports, 5(5), e1504. [Link][28]
-
Fiorillo, C., et al. (2019). Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network. Frontiers in Cellular Neuroscience, 13, 44. [Link][24]
-
Abhinand, C. S., et al. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling, 10(4), 347-354. [Link][3]
-
Roskoski, R. Jr. (2004). Src protein-tyrosine kinase structure and regulation. Biochemical and Biophysical Research Communications, 324(4), 1155-1164. [Link][14]
-
Gherardi, E., et al. (2012). The c-MET signaling pathway. Cell & Molecular Life Sciences, 69(19), 3291-3300. [Link][9]
-
Vultaggio, A., et al. (2021). Src Family Kinases as Therapeutic Targets in Advanced Solid Tumors: What We Have Learned So Far. Cancers, 13(16), 4073. [Link][16]
-
Queiroz, M. J., et al. (2022). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules, 27(3), 1045. [Link][36]
-
Boschelli, D. H., et al. (2010). N-3-Arylmalonamides: A new series of thieno[3,2-b]pyridine based inhibitors of c-Met and VEGFR2 tyrosine kinases. Bioorganic & Medicinal Chemistry Letters, 20(1), 213-216. [Link][2]
-
Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie. [Link][4]
-
Roskoski, R. Jr. (2015). Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. Pharmacological Research, 94, 9-25. [Link][37]
-
LI-COR Biosciences. (2018). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. LI-COR Biosciences. [Link][38]
-
Foster, A. C., et al. (2016). Pharmacology, Signaling and Therapeutic Potential of Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators. ACS Chemical Neuroscience, 7(9), 1153-1170. [Link][22]
-
Hardie, D. G. (2019). The strange case of AMPK and cancer: Dr Jekyll or Mr Hyde? Philosophical Transactions of the Royal Society B: Biological Sciences, 374(1772), 20180289. [Link][39]
-
Zhang, Y., et al. (2018). Flow cytometry analysis of cell cycle arrest (a,b) and DNA fragmentation (c,d). ResearchGate. [Link][35]
-
Wikipedia. (n.d.). c-Met inhibitor. In Wikipedia. Retrieved January 27, 2026, from [Link][13]
-
Gacche, R. N., & Al-Dhafairi, H. A. (2016). Regulation of VEGFR2 signaling in angiogenesis and vascular permeability. Uppsala University. [Link][40]
-
Varkaris, A., et al. (2010). Dasatinib: a potent SRC inhibitor in clinical development for the treatment of solid tumors. Expert Opinion on Investigational Drugs, 19(1), 117-126. [Link][23]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Src family. IUPHAR/BPS Guide to PHARMACOLOGY. [Link][21]
-
Peruzzi, B., & Bottaro, D. P. (2006). Targeting the c-Met Signaling Pathway in Cancer. Clinical Cancer Research, 12(12), 3657-3660. [Link][10]
-
Wikipedia. (n.d.). Metabotropic glutamate receptor 5. In Wikipedia. Retrieved January 27, 2026, from [Link][25]
-
Faubert, B., et al. (2020). Dissecting the Dual Role of AMPK in Cancer: From Experimental to Human Studies. Cancers, 12(4), 859. [Link][41]
-
Lee, H. J., et al. (2015). Anti-angiogenic activity of thienopyridine derivative LCB03-0110 by targeting VEGFR-2 and JAK/STAT3 Signalling. Experimental Dermatology, 24(7), 526-531. [Link][7]
-
Mayer, E. L., & Lin, N. U. (2015). Dasatinib in breast cancer: Src-ing for response in all the wrong kinases. Annals of Translational Medicine, 3(1), 10. [Link][17]
-
Patsnap Synapse. (2024). What are c-Met inhibitors and how do they work?. Patsnap Synapse. [Link][42]
-
Bottaro, D. P., & Li, F. (2003). Targeting the c-Met signaling pathway in cancer. Journal of Clinical Investigation, 112(3), 346-351. [Link][11]
-
Lin, S. C., & Hardie, D. G. (2018). AMPK activators: mechanisms of action and physiological activities. British Journal of Pharmacology, 175(1), 1-15. [Link][20]
-
Wang, Z., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 8, 599281. [Link][5]
-
Gregory, K. J., & Conn, P. J. (2015). Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias. British Journal of Pharmacology, 172(16), 3954-3969. [Link][27]
-
ResearchGate. (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. ResearchGate. [Link][43]
-
Oh, T. K., et al. (2016). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 11(4), 2531-2536. [Link][44]
-
Hardie, D. G. (2015). AMP-Activated Protein Kinase: Do We Need Activators or Inhibitors to Treat or Prevent Cancer?. Cancers, 7(3), 1379-1393. [Link][45]
-
Wu, F., & Konig, H. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 8, 599281. [Link][6]
-
Creative BioMart. (n.d.). Src Kinases. Creative BioMart. [Link][15]
-
Araujo, J. C., & Logothetis, C. J. (2010). Dasatinib: a potent SRC inhibitor in clinical development for the treatment of solid tumors. Cancer, 116(1), 3-8. [Link][46]
-
TD2. (2023). Flow cytometry evaluation of cell cycle arrest in A549 human non-small cell lung cancer cells and tumors following treatment wit. TD2. [Link][32]
-
HMP Education. (2013, April 5). Investigator Insights Segment 1: Targeting the c-MET Receptor as a Therapeutic Strategy in Cancer [Video]. YouTube. [Link][47]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link][30]
-
Patsnap Synapse. (2024). Targeting VEGFR-2 and JAK/STAT3 Pathways: The Anti-Angiogenic Efficacy of Thienopyridine Derivative LCB03-0110. Patsnap Synapse. [Link][8]
-
AbbVie. (n.d.). c-MET. AbbVie Science. [Link]
-
Genentech. (2012, October 1). The Met Signaling Pathway and Cancer [Video]. YouTube. [Link][12]
-
National Center for Biotechnology Information. (2025). GRM5 glutamate metabotropic receptor 5 [Homo sapiens (human)]. Gene - NCBI. [Link][26]
-
JoVE. (2022, July 31). Temporal Tracking Of Cell Cycle Progression Using Flow Cytometry l Protocol Preview [Video]. YouTube. [Link][33]
-
Sontag, D., et al. (2021). Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results. Frontiers in Bioinformatics, 1, 747480. [Link][34]
Sources
- 1. Discovery of a novel and potent series of thieno[3,2-b]pyridine-based inhibitors of c-Met and VEGFR2 tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-angiogenic activity of thienopyridine derivative LCB03-0110 by targeting VEGFR-2 and JAK/STAT3 Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting VEGFR-2 and JAK/STAT3 Pathways: The Anti-Angiogenic Efficacy of Thienopyridine Derivative LCB03-0110 [synapse.patsnap.com]
- 9. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 14. Src family kinase - Wikipedia [en.wikipedia.org]
- 15. Src Kinases - Creative BioMart [creativebiomart.net]
- 16. mdpi.com [mdpi.com]
- 17. Dasatinib in breast cancer: Src-ing for response in all the wrong kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Src Kinases | Kinases | Tocris Bioscience [tocris.com]
- 19. The role of AMPK in cancer metabolism and its impact on the immunomodulation of the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Src family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Dasatinib: a potent SRC inhibitor in clinical development for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Metabotropic glutamate receptor 5 - Wikipedia [en.wikipedia.org]
- 26. GRM5 glutamate metabotropic receptor 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 27. Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 29. courses.edx.org [courses.edx.org]
- 30. creative-bioarray.com [creative-bioarray.com]
- 31. Analysis of Cell Cycle by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. 22578525.fs1.hubspotusercontent-na1.net [22578525.fs1.hubspotusercontent-na1.net]
- 33. m.youtube.com [m.youtube.com]
- 34. Frontiers | Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results [frontiersin.org]
- 35. researchgate.net [researchgate.net]
- 36. mdpi.com [mdpi.com]
- 37. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 39. royalsocietypublishing.org [royalsocietypublishing.org]
- 40. uu.diva-portal.org [uu.diva-portal.org]
- 41. aacrjournals.org [aacrjournals.org]
- 42. What are c-Met inhibitors and how do they work? [synapse.patsnap.com]
- 43. researchgate.net [researchgate.net]
- 44. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 45. mdpi.com [mdpi.com]
- 46. Dasatinib: a potent SRC inhibitor in clinical development for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 47. youtube.com [youtube.com]
The Pivotal Role of 7-Chlorothieno[3,2-b]pyridine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[3,2-b]pyridine core is a privileged heterocyclic scaffold that forms the foundation of numerous clinically significant therapeutic agents. Among its derivatives, 7-Chlorothieno[3,2-b]pyridine has emerged as a critical starting material and versatile intermediate in the synthesis of a diverse array of bioactive molecules. Its unique structural and electronic properties, conferred by the fusion of a thiophene and a pyridine ring with a strategically positioned chlorine atom, provide a valuable handle for a wide range of chemical transformations. This technical guide delves into the multifaceted role of 7-Chlorothieno[3,2-b]pyridine in medicinal chemistry, exploring its synthesis, chemical reactivity, and its application in the development of antiplatelet, anticancer, and antifungal agents. We will provide an in-depth analysis of the structure-activity relationships of its derivatives and present detailed experimental protocols for key synthetic transformations, offering a comprehensive resource for researchers in the field of drug discovery and development.
Physicochemical Properties and Synthesis of the 7-Chlorothieno[3,2-b]pyridine Core
7-Chlorothieno[3,2-b]pyridine is a white to yellow crystalline solid with a melting point of approximately 35°C and a flash point of 110°C.[1] Its chemical formula is C₇H₄ClNS, and it has a molecular weight of 169.63 g/mol .[2] The chlorine atom at the 7-position is the key to its utility as a synthetic intermediate, providing a reactive site for nucleophilic substitution and cross-coupling reactions, allowing for the introduction of various functional groups to modulate the biological activity of the resulting molecules.[3]
Synthesis of the Core Scaffold
A common and efficient method for the synthesis of 7-Chlorothieno[3,2-b]pyridine involves the chlorination of thieno[3,2-b]pyridin-7(4H)-one.[1] This precursor can be prepared through various multi-step synthetic routes.
Experimental Protocol: Synthesis of 7-Chlorothieno[3,2-b]pyridine from Thieno[3,2-b]pyridin-7(4H)-one [1]
-
To a solution of N,N-dimethylformamide (DMF) (1.8 mL, 23.28 mmol) in a suitable solvent such as a mixture of methylene chloride (30 mL) and ethylene chloride (20 mL) in a round-bottomed flask, slowly add oxalyl chloride (2.9 mL, 33.86 mmol) dropwise at 0°C.
-
Add thieno[3,2-b]pyridin-7(4H)-one (1.6 g, 10.58 mmol) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 7-chlorothieno[3,2-b]pyridine, can be isolated and purified by standard techniques such as extraction and chromatography to yield a pale yellow solid (approx. 1.7 g, 90% yield).[1]
Application in the Synthesis of Antiplatelet Agents: P2Y12 Receptor Antagonists
The most prominent application of the thieno[3,2-b]pyridine scaffold is in the development of antiplatelet drugs that target the P2Y12 receptor, a key player in ADP-induced platelet aggregation.[4][5] Thienopyridine derivatives, such as the blockbuster drugs clopidogrel and prasugrel, are prodrugs that are metabolized in the liver to their active form, which then irreversibly binds to the P2Y12 receptor, inhibiting platelet activation and aggregation for the lifespan of the platelet.[4][6]
While clopidogrel and prasugrel are not directly synthesized from 7-Chlorothieno[3,2-b]pyridine in most commercial routes, the closely related intermediate, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, is a key building block.[7][8] The synthesis of this crucial intermediate can be achieved through various methods, including the Pictet-Spengler reaction.[7][9]
The P2Y12 Signaling Pathway
The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon binding of ADP, initiates a signaling cascade leading to platelet activation.[10] This involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of phosphoinositide 3-kinase (PI3K).[11] The ultimate result is the activation of the glycoprotein IIb/IIIa receptor, which mediates platelet aggregation. Thienopyridine antiplatelet agents block this pathway at the P2Y12 receptor, thereby preventing these downstream events.
Caption: Structure-Activity Relationship (SAR) logic for thieno[3,2-b]pyridine kinase inhibitors.
Antifungal Potential of Thieno[3,2-b]pyridine Derivatives
Recent studies have highlighted the potential of 4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives as a promising scaffold for the development of novel fungicides. [12]A library of these compounds demonstrated significant antifungal activity against various plant pathogenic fungi. [12]
Mechanism of Antifungal Action
Transcriptome analysis of a potent antifungal compound from this class revealed that its mode of action involves the inhibition of nitrogen metabolism and the proteasome pathway in the target fungi. [12]This suggests a novel mechanism of action that could be effective against fungal strains that have developed resistance to existing fungicides.
Table 1: Antifungal Activity of Selected 4,5,6,7-Tetrahydrothieno[3,2-b]pyridine Derivatives [12]
| Compound | Target Fungi | EC₅₀ (µg/mL) |
|---|---|---|
| I-1 | C. arachidicola, R. solani, S. sclerotiorum | 4.61 - 6.66 |
| I-5 | C. arachidicola, R. solani, S. sclerotiorum | 4.61 - 6.66 |
| I-7 | C. arachidicola, R. solani, S. sclerotiorum | 4.61 - 6.66 |
| I-12 | C. arachidicola, R. solani, S. sclerotiorum | 4.61 - 6.66 |
Conclusion
7-Chlorothieno[3,2-b]pyridine is a highly valuable and versatile scaffold in medicinal chemistry. Its strategic chlorination provides a reactive handle for extensive chemical modifications, enabling the synthesis of a wide range of biologically active molecules. Its central role in the development of life-saving antiplatelet drugs is well-established, and its potential in the fields of oncology and agriculture is rapidly emerging. The continued exploration of the chemical space around the thieno[3,2-b]pyridine core, facilitated by the reactivity of intermediates like 7-Chlorothieno[3,2-b]pyridine, promises to yield a new generation of therapeutic agents with improved efficacy and novel mechanisms of action.
References
-
Ningbo Innopharmchem Co., Ltd. (n.d.). Unlock Innovation with 7-Chlorothieno[3,2-b]pyridine: A Key Synthesis Intermediate. Retrieved from [Link]
- Li, Y., et al. (2023). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. Molecules, 28(13), 5231.
-
ResearchGate. (n.d.). Synthesis of (±)-clopidogrel (7). Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). 7-Chlorothieno[3,2-b]pyridine. Retrieved from [Link]
- Ibanez, B., Vilahur, G., & Badimon, J. J. (2006). Pharmacology of thienopyridines: rationale for dual pathway inhibition. European Heart Journal Supplements, 8(suppl_G), G25-G32.
- Paruch, K., et al. (2019). Thieno[3,2-b]pyridine: Attractive Scaffold for Highly Selective Inhibitors of Underexplored Protein Kinases with Variable Binding Mode.
- Google Patents. (n.d.). CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride.
- Abdel-Rahman, A. A.-H., Bakhite, E. A., & Al-Taifi, E. A. (2003). Synthesis and Antimicrobial Activity of New Pyridothienopyrimidines and Pyridothienotriazines.
- Hulot, J. S., Collet, J. P., & Montalescot, G. (2011). Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance. Current cardiology reports, 13(5), 451–458.
- Zambare, A. S., et al. (2014). Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. Mini-Reviews in Medicinal Chemistry, 14(10), 855-873.
- Dangi, Y. S., Soni, M., & Namdev, K. P. (2011). 8 THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. Journal of Drug Delivery and Therapeutics, 1(1), 8-16.
-
ResearchGate. (n.d.). P2Y12 receptor signaling pathways in platelets. Retrieved from [Link]
- Li, Y., et al. (2023). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. MDPI.
-
National Center for Biotechnology Information. (n.d.). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Retrieved from [Link]
-
Semantic Scholar. (n.d.). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Retrieved from [Link]
-
Justia Patents. (n.d.). Synthesis of 4,5,6,7-Tetrahydro-thieno[3,2-c]pyridine-2-boronic acid; formula (VII). Retrieved from [Link]
-
Oxford Academic. (2006). Pharmacology of thienopyridines: rationale for dual pathway inhibition. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Retrieved from [Link]
-
Grokipedia. (n.d.). Thienopyridine. Retrieved from [Link]
-
ScienceDirect. (n.d.). New thieno[2,3-b]pyridine-based compounds: Synthesis, molecular modelling, antibacterial and antifungal activities. Retrieved from [Link]
-
Capot Chemical. (n.d.). 69627-03-8 | 7-Chlorothieno[3,2-b]pyridine. Retrieved from [Link]
- Hashemzadeh, M., et al. (2009). ADP receptor-blocker thienopyridines: chemical structures, mode of action and clinical use. A review. Journal of invasive cardiology, 21(8), 406–412.
Sources
- 1. 7-Chlorothieno[3,2-b]pyridine | 69627-03-8 [chemicalbook.com]
- 2. 69627-03-8|7-Chlorothieno[3,2-b]pyridine|BLD Pharm [bldpharm.com]
- 3. nbinno.com [nbinno.com]
- 4. Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. jddtonline.info [jddtonline.info]
- 11. 7-Chlorothieno[3,2-b]pyridine | CAS 66357-35-5 | Properties, Uses, Safety, Supplier & Price China [pipzine-chem.com]
- 12. mdpi.com [mdpi.com]
Introduction: The Thienopyridine Scaffold as a Privileged Structure in Oncology
An Application Note on the Utility of 7-Chlorothieno[3,2-b]pyridine Oxalate in Anticancer Drug Discovery
The thienopyridine nucleus, a heterocyclic scaffold composed of fused thiophene and pyridine rings, has emerged as a "privileged structure" in medicinal chemistry. Its rigid, planar geometry and the presence of nitrogen and sulfur heteroatoms provide a unique three-dimensional arrangement for interacting with various biological targets. In anticancer drug discovery, derivatives of the thienopyridine scaffold have demonstrated significant potential, primarily as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[1][2] Compounds based on this scaffold have been investigated for their activity against a range of malignancies, including breast and prostate cancer.[2][3]
7-Chlorothieno[3,2-b]pyridine is a key chemical intermediate that serves as a versatile building block for the synthesis of a diverse library of thienopyridine derivatives.[4][5][6] The chlorine atom at the 7-position is particularly advantageous for medicinal chemists, as it provides a reactive handle for introducing various substituents through cross-coupling reactions, enabling the exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. This application note provides an in-depth guide for researchers on leveraging 7-Chlorothieno[3,2-b]pyridine oxalate in the discovery of novel kinase inhibitors for cancer therapy.
The Strategic Advantage of the 7-Chlorothieno[3,2-b]pyridine Scaffold
The utility of 7-Chlorothieno[3,2-b]pyridine in constructing potent anticancer agents stems from its structural features that allow for the synthesis of compounds that can effectively target the ATP-binding pocket of protein kinases.[4] Kinase inhibitors often feature a heterocyclic core that forms hydrogen bonds with the "hinge" region of the kinase, a critical interaction for potent inhibition. The thienopyridine core can serve this function effectively.
The chlorine atom at the 7-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This chemical versatility allows for the systematic introduction of a wide range of functional groups. By modifying this position, researchers can:
-
Enhance Potency: Introduce moieties that form additional interactions with the target kinase.
-
Improve Selectivity: Tailor the substituent to exploit subtle differences in the ATP-binding sites of different kinases, thereby reducing off-target effects.[7]
-
Optimize Drug-like Properties: Modify solubility, metabolic stability, and cell permeability.
For the purpose of illustrating the practical application of this scaffold, we will refer to a hypothetical lead compound, "Thienopyridine Kinase Inhibitor 1" (TKI-1) , synthesized from the 7-Chlorothieno[3,2-b]pyridine starting material.
Anticipated Mechanism of Action: Inhibition of Oncogenic Signaling Pathways
Derivatives of the thienopyridine scaffold have been shown to inhibit several key kinases implicated in cancer progression, such as Src, VEGFR-2, and c-Met.[3] These kinases are central nodes in signaling pathways that control cell proliferation, survival, angiogenesis, and metastasis. The primary mechanism of action for compounds derived from 7-Chlorothieno[3,2-b]pyridine is expected to be the competitive inhibition of ATP binding to the kinase domain of such oncoproteins.
By blocking the kinase's ability to phosphorylate its downstream substrates, a potent thienopyridine derivative can effectively shut down these pro-tumorigenic signaling cascades, leading to cell cycle arrest and apoptosis in cancer cells.[1][3]
Caption: Hypothetical signaling pathway inhibited by TKI-1.
Experimental Protocols and Methodologies
The following protocols provide a framework for the synthesis and evaluation of novel anticancer agents derived from 7-Chlorothieno[3,2-b]pyridine oxalate.
Protocol 1: Synthesis of a Hypothetical TKI-1 via Suzuki Coupling
This protocol describes a representative Suzuki cross-coupling reaction to append an aryl group to the 7-position of the thienopyridine core.
Rationale: The Suzuki coupling is a robust and widely used method for forming carbon-carbon bonds. It is chosen here for its tolerance of a wide range of functional groups, allowing for the creation of diverse chemical libraries.
Materials:
-
7-Chlorothieno[3,2-b]pyridine oxalate
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Sodium Carbonate)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)
Procedure:
-
To a round-bottom flask, add 7-Chlorothieno[3,2-b]pyridine oxalate (1 equivalent), the arylboronic acid (1.2 equivalents), and sodium carbonate (3 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Add the palladium catalyst (0.05 equivalents) to the mixture.
-
Heat the reaction mixture to 90-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 7-arylthieno[3,2-b]pyridine derivative (TKI-1).
-
Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Protocol 2: In Vitro Cell Viability Assessment using the Sulforhodamine B (SRB) Assay
Rationale: The SRB assay is a reliable and sensitive method for determining cell density based on the measurement of cellular protein content. It is less prone to interference from compounds that interact with metabolic indicators like MTT.[3]
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, PC-3 for prostate cancer)[2][3]
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
TKI-1 (dissolved in DMSO to create a stock solution)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[8]
-
Prepare serial dilutions of TKI-1 in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%. Include a vehicle control (DMSO only).
-
Remove the old medium from the wells and add 100 µL of the TKI-1 dilutions.
-
Incubate the plate for 48-72 hours.
-
After incubation, gently add 50 µL of cold 10% (w/v) TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Wash the plate five times with slow-running tap water and allow it to air dry.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Quickly rinse the plate four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.
Protocol 3: Cell-Based Kinase Activity Assay (TR-FRET)
Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are robust, high-throughput methods to quantify kinase activity within a cellular context by measuring the phosphorylation of a specific substrate.[9] This provides more physiologically relevant data than a purely biochemical assay.[10]
Materials:
-
Cancer cell line known to have active signaling through the target kinase.
-
TR-FRET kinase assay kit for the target of interest (e.g., Src, VEGFR-2). These kits typically include lysis buffer, a europium-labeled antibody specific for the total kinase, and a ULight™-labeled antibody specific for the phosphorylated substrate.
-
TKI-1
-
White, opaque 96-well or 384-well plates.
-
TR-FRET compatible plate reader.
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of TKI-1 (and appropriate controls) for a predetermined time (e.g., 2-4 hours).[9]
-
Remove the treatment medium and lyse the cells using the lysis buffer provided in the kit.
-
Transfer the cell lysates to a white 384-well plate.
-
Add the TR-FRET antibody mix (containing both europium and ULight™-labeled antibodies) to the lysates.
-
Incubate the plate at room temperature for the time specified in the kit protocol (typically 1-4 hours) to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible reader, measuring emission at both 615 nm (europium donor) and 665 nm (ULight™ acceptor).
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). A decrease in this ratio in TKI-1 treated cells compared to the vehicle control indicates inhibition of kinase activity.
Data Presentation: A Framework for Evaluation
Quantitative data from these assays should be systematically organized to facilitate analysis and comparison.
Table 1: Hypothetical In Vitro Activity of TKI-1
| Cell Line | Cancer Type | Target Kinase Pathway | IC₅₀ (µM) - SRB Assay | IC₅₀ (µM) - Kinase Assay |
| MDA-MB-231 | Triple-Negative Breast | Src, MEK/ERK | 1.5 | 0.8 (Src) |
| PC-3 | Prostate | Src, PI3K/AKT | 2.1 | 1.2 (Src) |
| HCT-116 | Colorectal | VEGFR-2, RAF/MEK | 5.8 | 3.5 (VEGFR-2) |
| A549 | Lung | c-Met, EGFR | > 20 | > 10 (c-Met) |
| MCF-10A | Non-tumorigenic Breast | N/A | > 50 | N/A |
Note: Data is hypothetical and for illustrative purposes only.
Integrated Drug Discovery Workflow
The process of developing a thienopyridine-based anticancer agent follows a logical progression from chemical synthesis to biological validation.
Caption: Workflow for discovery using 7-Chlorothieno[3,2-b]pyridine.
Conclusion
7-Chlorothieno[3,2-b]pyridine oxalate is a high-value starting material for the discovery of novel anticancer therapeutics. Its chemical tractability allows for the creation of diverse libraries of substituted thienopyridines, which have shown promise as potent kinase inhibitors. By employing a systematic workflow encompassing rational synthesis, robust cell-based screening, and detailed mechanistic studies, researchers can effectively leverage this scaffold to develop next-generation targeted therapies for a variety of cancers. The protocols and frameworks provided herein offer a comprehensive guide to initiating and advancing such a drug discovery program.
References
- MySkinRecipes. 7-Chloro-2-Methyl-thieno[3,2-b]pyridine.
- Pipzine Chemicals. 7-Chlorothieno[3,2-b]pyridine.
- PubChem. 7-Chlorothieno[3,2-b]pyridine | C7H4ClNS | CID 11275251.
- ChemicalBook. 7-Chlorothieno[3,2-b]pyridine | 69627-03-8.
- PubMed Central. Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity.
- National Institutes of Health. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility.
- Tokyo Chemical Industry (India) Pvt. Ltd. 7-Chlorothieno[3,2-b]pyridine 69627-03-8.
- ResearchGate. Synthesis and Anticancer Activity Evaluation of Some Thienopyrimidine Derivatives | Request PDF.
- MDPI. Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold.
- MDPI. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line.
- NINGBO INNO PHARMCHEM CO.,LTD. Unlock Innovation with 7-Chlorothieno[3,2-b]pyridine: A Key Synthesis Intermediate.
- National Institutes of Health. Protocol to identify small-molecule inhibitors against cancer drug resistance.
- Cayman Chemical. Methods for Detecting Kinase Activity.
- BLD Pharm. 69627-03-8|7-Chlorothieno[3,2-b]pyridine.
- SpringerLink. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan.
- National Institutes of Health. Measuring and interpreting the selectivity of protein kinase inhibitors.
- Scilit. Synthesis and Anticancer Activity Evaluation of Some Thienopyrimidine Derivatives.
- Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development.
-
BOC Sciences. FDA-approved small molecule kinase inhibitors-Part 3. Available from: [Link]
- INiTS. Cell-based test for kinase inhibitors.
- Allied Academies. Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives.
- chemical-kinomics. Drug Discovery - Inhibitor.
- BLDpharm. 1499675-12-5|7-Chlorothieno[3,2-b]pyridin-2-amine.
Sources
- 1. 7-Chlorothieno[3,2-b]pyridine | CAS 66357-35-5 | Properties, Uses, Safety, Supplier & Price China [pipzine-chem.com]
- 2. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 7-Chloro-2-Methyl-thieno[3,2-b]pyridine [myskinrecipes.com]
- 5. 7-Chlorothieno[3,2-b]pyridine | 69627-03-8 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. inits.at [inits.at]
Application Notes and Protocols for the Suzuki Coupling of 7-Chlorothieno[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Thieno[3,2-b]pyridines and the Power of Suzuki Coupling
The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Its unique electronic properties and structural rigidity have made it a cornerstone in the development of a wide array of therapeutic agents, including kinase inhibitors for oncology and antiviral compounds.[1] The ability to functionalize this core structure with precision is paramount for structure-activity relationship (SAR) studies and the optimization of drug candidates.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids and their derivatives make it an indispensable tool for drug discovery.[3] This application note provides a detailed experimental protocol for the Suzuki coupling of 7-Chlorothieno[3,2-b]pyridine with arylboronic acids, a key transformation for the synthesis of novel 7-arylthieno[3,2-b]pyridine derivatives. We will delve into the mechanistic rationale behind the choice of reagents and conditions, offer a comprehensive step-by-step guide, and discuss potential challenges and troubleshooting strategies.
Mechanistic Rationale: Navigating the Coupling of an Electron-Deficient Heterocycle
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[3] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 7-Chlorothieno[3,2-b]pyridine to form a Pd(II) complex. This is often the rate-determining step, particularly with less reactive aryl chlorides.[4]
-
Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5]
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst to continue the cycle.
The thieno[3,2-b]pyridine ring system is electron-deficient, which can influence the reactivity of the C-Cl bond. Furthermore, the presence of both sulfur and nitrogen heteroatoms can lead to catalyst inhibition through coordination to the palladium center.[6][7] Therefore, the choice of catalyst, ligand, and base is critical for a successful transformation. Bulky, electron-rich phosphine ligands are often employed to enhance the rate of oxidative addition and prevent catalyst deactivation.[4]
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki coupling of 7-Chlorothieno[3,2-b]pyridine with a representative arylboronic acid.
Materials and Reagents
-
7-Chlorothieno[3,2-b]pyridine
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate tribasic (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas (high purity)
-
Standard laboratory glassware (Schlenk flask or sealed vial, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment Setup and Reaction Procedure
Visualizing the Experimental Workflow
Caption: Figure 2. A typical workflow for the Suzuki coupling of 7-Chlorothieno[3,2-b]pyridine.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 7-Chlorothieno[3,2-b]pyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), potassium phosphate tribasic (K₃PO₄, 2.0-3.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.01-0.05 equiv), and SPhos (0.02-0.10 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with high-purity nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere. Maintaining an oxygen-free environment is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[8]
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio). The addition of water can be beneficial for the dissolution of the base and can accelerate the transmetalation step.[9]
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the specific substrates and should be determined empirically.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-arylthieno[3,2-b]pyridine.[10]
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction parameters for the Suzuki coupling of 7-Chlorothieno[3,2-b]pyridine with various arylboronic acids.
| Entry | Arylboronic Acid | Pd(OAc)₂ (mol%) | SPhos (mol%) | Base (equiv) | Solvent (Dioxane:H₂O) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 2 | 4 | K₃PO₄ (2.0) | 5:1 | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 2 | 4 | K₃PO₄ (2.0) | 5:1 | 90 | 14 | 80-90 |
| 3 | 4-Trifluoromethylphenylboronic acid | 3 | 6 | K₃PO₄ (2.5) | 4:1 | 100 | 18 | 75-85 |
| 4 | 2-Thienylboronic acid | 3 | 6 | Cs₂CO₃ (2.0) | 4:1 | 100 | 16 | 70-80 |
Troubleshooting and Scientific Insights
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Low or no conversion | Inactive catalyst | Ensure a strictly inert atmosphere. Use freshly opened or purified reagents. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. |
| Poorly soluble base | Grind the base to a fine powder before use. Ensure adequate stirring. A small amount of water can aid in dissolving the base.[9] | |
| Catalyst poisoning | The nitrogen and sulfur atoms in the thienopyridine can coordinate to the palladium center, inhibiting its catalytic activity.[6][7] Using bulkier ligands like SPhos can mitigate this effect. | |
| Dehalogenation of starting material | Proto-dehalogenation | This side reaction can occur in the presence of a proton source. Ensure anhydrous solvents and dry reagents. |
| Reductive dehalogenation | This can be promoted by certain palladium hydride species. Optimizing the base and solvent system can minimize this pathway. | |
| Homocoupling of boronic acid | Presence of oxygen | Rigorous degassing of solvents and maintaining an inert atmosphere is critical to prevent oxidative homocoupling.[8] |
| Inefficient transmetalation | If the transmetalation step is slow, homocoupling can become a competing reaction. Ensure the base is effective and the boronic acid is of high quality. | |
| Difficulty in purification | Co-eluting byproducts | Optimize the reaction to minimize byproduct formation. Explore different solvent systems for chromatography or consider alternative purification techniques like preparative HPLC. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 7-arylthieno[3,2-b]pyridines. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can achieve high yields of the desired products. This application note provides a robust starting point for the development of synthetic routes to novel thieno[3,2-b]pyridine derivatives for applications in drug discovery and materials science. The provided protocol, along with the troubleshooting guide, should empower scientists to successfully implement this powerful transformation in their research endeavors.
References
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules. Available at: [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. Evaluation of growth inhibition on human tumor cell lines, SARs and effects on the cell cycle. PubMed. Available at: [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Available at: [Link]
-
Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]
-
A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition. Available at: [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. Available at: [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]
-
Synthesis of 3-Arylthieno[2,3-b]-, -[2,3-c]- or -[3,2-c]pyridines Utilizing an Interrupted Pummerer Reaction. ResearchGate. Available at: [Link]
-
Sulfur-Nitrogen Heterocycles. MDPI. Available at: [Link]
-
Supporting Information: Experimental Details Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonpre. The Royal Society of Chemistry. Available at: [Link]
-
Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. Available at: [Link]
-
Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine. GitHub. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. reddit.com [reddit.com]
- 10. rose-hulman.edu [rose-hulman.edu]
Application Notes and Protocols for the Evaluation of 7-Chlorothieno[3,2-b]pyridine Oxalate in Fungicide Development
Introduction: The Emerging Potential of Thienopyridines in Agrofungicide Research
The thieno[3,2-b]pyridine scaffold is a significant heterocyclic structure that has garnered considerable interest in medicinal and agrochemical research.[1] Derivatives of this core have demonstrated a wide array of biological activities, including antimicrobial and fungicidal properties.[1][2] The development of novel fungicides is a critical endeavor to combat the emergence of resistant fungal strains and to ensure global food security. 7-Chlorothieno[3,2-b]pyridine oxalate, as a derivative of this promising class, presents itself as a compelling candidate for screening and development as a novel fungicide. Its utility as a key intermediate in the synthesis of pharmaceuticals and agrochemicals underscores its potential as a building block for new crop protection agents.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of 7-Chlorothieno[3,2-b]pyridine oxalate for its fungicidal efficacy.
Physicochemical Properties of 7-Chlorothieno[3,2-b]pyridine and its Oxalate Salt
A thorough understanding of the physicochemical properties of a test compound is fundamental for its formulation and application in biological assays.
7-Chlorothieno[3,2-b]pyridine is a white to orange powder.[4][5] Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₄ClNS | [6][7] |
| Molecular Weight | 169.63 g/mol | [6][7] |
| Melting Point | 35 °C | [4][5] |
| Flash Point | 110 °C | [4][5] |
| Appearance | White to yellow to orange powder to lump | [4][5] |
| Storage | Refrigerated (0-10°C), in a dark, inert atmosphere | [4][7] |
The oxalate salt, 7-Chlorothieno[3,2-b]pyridine oxalate (CAS No.: 1187830-60-9), is often used to improve the handling and solubility of the parent compound.[8]
| Property | Value | Source |
| Molecular Formula | C₇H₄ClNS·C₂H₂O₄ | [8] |
| Molecular Weight | 259.66624 g/mol | [8] |
| PSA | 116 | [8] |
| XLogP3 | 2.10530 | [8] |
Safety and Handling Precautions: 7-Chlorothieno[3,2-b]pyridine is known to cause skin and serious eye irritation, and may cause respiratory irritation.[6][7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.[8]
Proposed Mechanism of Action: A Hypothesis for Further Investigation
While the precise fungicidal mechanism of 7-Chlorothieno[3,2-b]pyridine oxalate is yet to be elucidated, insights can be drawn from the broader class of thienopyridine derivatives. Some thienopyridines have been found to interfere with crucial metabolic pathways in fungi.[1] For instance, transcriptome analysis of a 4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivative revealed an inhibition of nitrogen metabolism and the proteasome pathway in fungal cells.[1][9] Another potential mechanism could involve the disruption of mitochondrial function, as seen with some novel antifungal agents that cause a collapse of the mitochondrial membrane potential.[10]
Based on these findings, a plausible hypothesis is that 7-Chlorothieno[3,2-b]pyridine oxalate may act as a multi-site inhibitor, affecting key cellular processes essential for fungal growth and survival. Further research, including transcriptomics, proteomics, and enzymatic assays, is required to validate this proposed mechanism.
Caption: Proposed mechanism of action for 7-Chlorothieno[3,2-b]pyridine oxalate.
Experimental Protocols for Fungicidal Evaluation
The following protocols provide a systematic approach to assess the fungicidal potential of 7-Chlorothieno[3,2-b]pyridine oxalate, progressing from initial in vitro screening to more complex in vivo efficacy trials.
Protocol 1: In Vitro Antifungal Susceptibility Testing
This protocol is designed to determine the direct inhibitory effect of the compound on the mycelial growth of target fungal pathogens.
1.1. Materials and Reagents:
-
7-Chlorothieno[3,2-b]pyridine oxalate
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium[11]
-
Sterile petri dishes (90 mm)
-
Cultures of target fungal pathogens (e.g., Fusarium oxysporum, Botrytis cinerea, Aspergillus niger)
-
Sterile cork borer (5 mm diameter)
-
Incubator
1.2. Preparation of Stock Solution:
-
Accurately weigh 10 mg of 7-Chlorothieno[3,2-b]pyridine oxalate and dissolve it in 1 mL of DMSO to prepare a 10 mg/mL stock solution.
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
1.3. Mycelial Growth Inhibition Assay:
-
Prepare PDA medium according to the manufacturer's instructions and autoclave.
-
Allow the medium to cool to approximately 45-50°C.
-
Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Also, prepare a control plate with an equivalent amount of DMSO.[11]
-
Pour the amended and control media into sterile petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial plug taken from the growing edge of a fresh fungal culture.
-
Incubate the plates at the optimal temperature for the specific fungus (typically 25-28°C) in the dark.[11]
-
Measure the colony diameter (in two perpendicular directions) daily until the fungal growth in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treated plate.[12]
-
-
1.4. Determination of EC₅₀ Value:
The effective concentration required to inhibit 50% of fungal growth (EC₅₀) should be determined by performing a dose-response analysis using a range of concentrations and statistical software.[9][11]
Protocol 2: In Vivo Fungicide Efficacy Testing
This protocol evaluates the protective and curative activity of the compound on a host plant.
2.1. Materials and Reagents:
-
7-Chlorothieno[3,2-b]pyridine oxalate
-
Tween-20 or other suitable surfactant
-
Healthy, susceptible host plants (e.g., tomato, bean, or wheat seedlings)
-
Spore suspension of the target fungal pathogen
-
Humid chamber or greenhouse with controlled environment
2.2. Preparation of Treatment Solution:
-
Prepare a stock solution of 7-Chlorothieno[3,2-b]pyridine oxalate in a suitable solvent (e.g., acetone or DMSO).
-
Prepare serial dilutions in sterile distilled water containing a surfactant (e.g., 0.05% Tween-20) to achieve the desired treatment concentrations.
2.3. Protective Efficacy Assay:
-
Spray the treatment solutions onto the foliage of healthy plants until runoff. Control plants are sprayed with the solvent-surfactant solution alone.
-
Allow the plants to dry for 24 hours.
-
Inoculate the treated and control plants with a spore suspension of the target pathogen.
-
Place the plants in a humid chamber to facilitate infection.
-
After an appropriate incubation period (typically 5-7 days), assess the disease severity using a rating scale (e.g., 0 = no symptoms, 4 = severe necrosis).[13]
2.4. Curative Efficacy Assay:
-
Inoculate healthy plants with a spore suspension of the target pathogen.
-
After 24 hours, spray the infected plants with the treatment solutions.
-
Place the plants in a humid chamber and assess disease severity after the incubation period as described above.
2.5. Data Analysis:
Calculate the percentage of disease control for both protective and curative treatments. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the treatment effects.
Caption: A typical workflow for fungicide screening.
Data Presentation and Interpretation
All quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Example In Vitro Mycelial Growth Inhibition of 7-Chlorothieno[3,2-b]pyridine Oxalate
| Concentration (µg/mL) | Fusarium oxysporum Inhibition (%) | Botrytis cinerea Inhibition (%) | Aspergillus niger Inhibition (%) |
| 1 | 15.2 ± 2.1 | 10.5 ± 1.8 | 8.9 ± 1.5 |
| 5 | 35.8 ± 3.5 | 28.1 ± 2.9 | 22.4 ± 2.3 |
| 10 | 58.4 ± 4.2 | 49.6 ± 3.8 | 41.7 ± 3.1 |
| 25 | 82.1 ± 5.1 | 75.3 ± 4.5 | 68.9 ± 4.0 |
| 50 | 95.6 ± 2.8 | 91.2 ± 3.2 | 85.4 ± 3.7 |
| 100 | 100.0 ± 0.0 | 98.7 ± 1.1 | 94.2 ± 2.5 |
| EC₅₀ (µg/mL) | 8.7 | 12.3 | 18.5 |
Table 2: Example In Vivo Efficacy of 7-Chlorothieno[3,2-b]pyridine Oxalate against Tomato Early Blight (Alternaria solani)
| Treatment Concentration (µg/mL) | Protective Efficacy (% Disease Control) | Curative Efficacy (% Disease Control) |
| 50 | 45.2 ± 4.8 | 25.6 ± 3.9 |
| 100 | 72.8 ± 6.1 | 51.3 ± 5.2 |
| 250 | 91.5 ± 3.7 | 78.9 ± 4.6 |
| Commercial Standard | 95.2 ± 2.9 | 85.4 ± 3.8 |
Conclusion and Future Directions
The protocols and guidelines presented herein provide a robust framework for the initial evaluation of 7-Chlorothieno[3,2-b]pyridine oxalate as a potential fungicide. Positive results from these initial screenings would warrant further investigation, including mode of action studies, spectrum of activity determination against a broader range of plant pathogens, and formulation optimization. The thienopyridine scaffold holds significant promise, and a systematic approach to research and development is key to unlocking its full potential in the quest for novel and effective crop protection solutions.
References
-
Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives. Molecules. [Link]
-
Inhibitory effect of fungicides (in vitro & in vivo) against the pathogen Fusarium oxysporum f. sp. ciceri causing wilt disease of chickpea. The Pharma Innovation Journal. [Link]
-
7-Chlorothieno[3,2-b]pyridine | C7H4ClNS | CID 11275251. PubChem. [Link]
-
Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance. PubMed. [Link]
-
Mechanism of action of thienopyridine drugs. ResearchGate. [Link]
-
Biological characterization and in vitro fungicide screenings of a new causal agent of wheat Fusarium head blight in Tibet, China. Frontiers in Microbiology. [Link]
-
Synthesis and fungicidal activity of novel pyrroloindole scaffolds and their derivatives. RSC Advances. [Link]
-
Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules. [Link]
-
Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. MDPI. [Link]
-
Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. PMC. [Link]
-
Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. Preprints.org. [Link]
-
Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. PMC. [Link]
-
Thienopyridines: Synthesis, Properties, and Biological Activity. ResearchGate. [Link]
-
Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]
-
In vitro, in vivo and in situ Evaluation of Fungicides Tested Individually or in Combination for the Control of the Fusarium Dry Rot of Potato. ResearchGate. [Link]
-
Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments. MDPI. [Link]
-
Unlock Innovation with 7-Chlorothieno[3,2-b]pyridine: A Key Synthesis Intermediate. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
In Vitro and In Vivo Techniques for Screening New Natural Product-Based Fungicides for Con. The Aquila Digital Community. [Link]
-
Thienopyridine. Wikipedia. [Link]
-
In vitro antifungal susceptibility testing. ResearchGate. [Link]
-
In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. MDPI. [Link]
-
ADP receptor-blocker thienopyridines: chemical structures, mode of action and clinical use. A review. PubMed. [Link]
-
Pharmacodynamics, Mechanisms of Action and Resistance, and Spectrum of Activity of New Antifungal Agents. MDPI. [Link]
-
Antifungal Susceptibility Testing. International Society for Human and Animal Mycology. [Link]
-
Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. Oncotarget. [Link]
-
7-Chlorothieno[3,2-b]pyridine oxalic acid. AKos Consulting & Solutions. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 7-Chlorothieno[3,2-b]pyridine | 69627-03-8 [chemicalbook.com]
- 5. 7-Chlorothieno[3,2-b]pyridine | 69627-03-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 7-Chlorothieno[3,2-b]pyridine | C7H4ClNS | CID 11275251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 69627-03-8|7-Chlorothieno[3,2-b]pyridine|BLD Pharm [bldpharm.com]
- 8. echemi.com [echemi.com]
- 9. Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Biological characterization and in vitro fungicide screenings of a new causal agent of wheat Fusarium head blight in Tibet, China [frontiersin.org]
- 12. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thepharmajournal.com [thepharmajournal.com]
Scale-Up Synthesis of 7-Chlorothieno[3,2-b]pyridine Derivatives: An Application Note and Protocol Guide
Introduction: The Strategic Importance of the Thieno[3,2-b]pyridine Scaffold
The thieno[3,2-b]pyridine core is a privileged heterocyclic scaffold of significant interest to the pharmaceutical and agrochemical industries. Its derivatives are key building blocks in the synthesis of a wide range of bioactive molecules, including antiplatelet agents, anticancer therapeutics, and fungicides.[1][2][3] Notably, 7-chlorothieno[3,2-b]pyridine is a crucial intermediate in the synthesis of several commercial drugs, making its efficient and scalable production a critical aspect of drug development and manufacturing.[4][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of 7-chlorothieno[3,2-b]pyridine. We will delve into proven synthetic strategies, offering detailed, step-by-step protocols and addressing the practical challenges encountered during the transition from laboratory to pilot-plant or industrial scale. The focus will be on providing not just a set of instructions, but a self-validating system of protocols grounded in mechanistic understanding and process chemistry principles.
Strategic Approaches to the Thieno[3,2-b]pyridine Core
The synthesis of the thieno[3,2-b]pyridine skeleton can be broadly categorized into two main strategies: construction of the pyridine ring onto a pre-existing thiophene (the Friedländer annulation and related methods) or, conversely, formation of the thiophene ring onto a pyridine precursor. For the specific target of 7-chlorothieno[3,2-b]pyridine, a highly practical and widely adopted approach involves the chlorination of a thieno[3,2-b]pyridin-7(4H)-one intermediate.
Recommended Synthetic Pathway: Chlorination of Thieno[3,2-b]pyridin-7(4H)-one
This is often the most direct and scalable route to 7-chlorothieno[3,2-b]pyridine. The overall workflow is depicted below:
Caption: General workflow for the synthesis of 7-chlorothieno[3,2-b]pyridine.
The key to a successful scale-up of this process lies in the efficient and safe execution of the chlorination step, as well as the robust preparation of the thieno[3,2-b]pyridin-7(4H)-one precursor.
Detailed Protocols and Scale-Up Considerations
Protocol 1: Synthesis of Thieno[3,2-b]pyridin-7(4H)-one
The construction of the thieno[3,2-b]pyridin-7(4H)-one core can be achieved through several methods, including the Friedländer annulation of a 3-aminothiophene-2-carboxylate with a suitable carbonyl compound.[2][6] This approach offers good convergence and allows for the introduction of diversity if desired.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Mass (kg) | Volume (L) |
| Methyl 3-aminothiophene-2-carboxylate | 157.19 | 10.0 | 1.57 | - |
| Sodium Hydroxide | 40.00 | 20.0 | 0.80 | - |
| Ethanol (200 proof) | 46.07 | - | - | 40.0 |
| Acetic Acid | 60.05 | - | - | 30.0 |
| Meldrum's Acid | 144.12 | 15.0 | 2.16 | - |
| Benzaldehyde (example) | 106.12 | 11.0 | 1.17 | 1.12 |
Step-by-Step Protocol (Pilot Plant Scale):
-
Saponification: To a 100 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge ethanol (40.0 L), methyl 3-aminothiophene-2-carboxylate (1.57 kg, 10.0 mol), and sodium hydroxide (0.80 kg, 20.0 mol).
-
Heat the mixture to 80 °C and stir for 12 hours. Monitor the reaction for the disappearance of the starting ester by HPLC.
-
Solvent Swap: Once the saponification is complete, distill off the ethanol under reduced pressure.
-
Ring Formation: Charge acetic acid (30.0 L) to the reactor containing the crude sodium 3-aminothiophene-2-carboxylate. Stir and heat to 120 °C for 1 hour.
-
Charge Meldrum's acid (2.16 kg, 15.0 mol) and benzaldehyde (1.17 kg, 11.0 mol) to the reactor.
-
Maintain the temperature at 120 °C and stir for 12 hours. Monitor the reaction progress by HPLC.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Cautiously add water (50.0 L) to the reactor.
-
Extract the aqueous layer with ethyl acetate (3 x 50.0 L).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude thieno[3,2-b]pyridin-7(4H)-one.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure product.
Causality and Scale-Up Considerations for Protocol 1:
-
Choice of Reagents: The use of Meldrum's acid and an aldehyde in a Friedländer-type condensation is a well-established and versatile method for constructing the pyridine ring.[6]
-
Solvent Selection: Ethanol is a common and relatively safe solvent for the saponification. Acetic acid serves as both a solvent and a catalyst for the subsequent condensation. On a large scale, the flammability of ethanol and the corrosive nature of acetic acid require appropriate handling and engineering controls.
-
Temperature Control: The reaction temperatures are critical for reaction kinetics and impurity formation. The exothermic nature of the neutralization and the heating profiles must be carefully controlled in a large reactor.
-
Work-up and Isolation: The extraction process can be challenging on a large scale due to the potential for emulsion formation. The choice of extraction solvent should consider safety, environmental impact, and ease of recovery. Recrystallization is a preferred method for purification at scale as it is generally more cost-effective and scalable than chromatography.
Protocol 2: Chlorination of Thieno[3,2-b]pyridin-7(4H)-one to 7-Chlorothieno[3,2-b]pyridine
The chlorination of the pyridinone is a critical step. While phosphorus oxychloride (POCl₃) can be used, oxalyl chloride in the presence of a catalytic amount of DMF (a Vilsmeier-Haack type reaction) is often a milder and more selective method.[1][7]
Reaction Scheme:
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Mass (kg) | Volume (L) |
| Thieno[3,2-b]pyridin-7(4H)-one | 151.18 | 10.58 | 1.60 | - |
| Dichloromethane (DCM) | 84.93 | - | - | 30.0 |
| 1,2-Dichloroethane (DCE) | 98.96 | - | - | 20.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.23 | 0.017 | 0.018 |
| Oxalyl Chloride | 126.93 | 33.86 | 4.29 | 2.9 |
Step-by-Step Protocol (Pilot Plant Scale):
-
Reactor Setup: To a 100 L glass-lined reactor, inerted with nitrogen, charge dichloromethane (30.0 L) and 1,2-dichloroethane (20.0 L).
-
Vilsmeier Reagent Formation: Add N,N-dimethylformamide (0.018 L, 0.23 mol). Cool the mixture to 0 °C.
-
Reagent Addition: Slowly add oxalyl chloride (2.9 L, 33.86 mol) dropwise, maintaining the internal temperature below 5 °C. Caution: This addition is exothermic and releases gas (CO and CO₂). Ensure adequate cooling and venting.[8][9][10]
-
Substrate Addition: Once the addition is complete, add thieno[3,2-b]pyridin-7(4H)-one (1.60 kg, 10.58 mol) portion-wise, keeping the temperature below 10 °C.
-
Reaction: Heat the reaction mixture to reflux (approximately 40-50 °C depending on the DCM/DCE ratio) for 6 hours. Monitor the reaction by HPLC for the disappearance of the starting material.
-
Work-up and Isolation: Cool the reaction mixture to room temperature.
-
Quenching: Slowly and carefully quench the reaction by adding it to a separate vessel containing ice-water. Caution: This is a highly exothermic process and will release HCl gas. Ensure robust cooling and a scrubber for the off-gases.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with a dilute sodium bicarbonate solution, then with water, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 7-chlorothieno[3,2-b]pyridine.
-
Purification: The crude product can be purified by vacuum distillation or by crystallization from a suitable solvent such as hexanes.
Causality and Scale-Up Considerations for Protocol 2:
-
Mechanism and Reagent Choice: The reaction proceeds via the formation of the Vilsmeier reagent (chloro(dimethylamino)methylium chloride) from DMF and oxalyl chloride. This electrophilic species then reacts with the pyridinone to facilitate the chlorination. Oxalyl chloride is often preferred over POCl₃ on a larger scale due to the formation of gaseous byproducts (CO, CO₂, HCl) which can be easier to handle than the phosphorous-containing waste from POCl₃.[11]
-
Exotherm and Gas Evolution: The formation of the Vilsmeier reagent and the subsequent quenching are highly exothermic and involve significant gas evolution.[8][9][10] On a large scale, this requires a reactor with sufficient cooling capacity and a properly designed off-gas treatment system. The rate of addition of oxalyl chloride must be carefully controlled.
-
Solvent Choice: A mixture of DCM and DCE is used to achieve a suitable reflux temperature. The choice of chlorinated solvents necessitates careful handling due to their potential health and environmental hazards. On an industrial scale, alternative solvents might be explored to improve the greenness of the process.
-
Purification: The low melting point of 7-chlorothieno[3,2-b]pyridine (around 35 °C) can make handling the isolated solid challenging.[1] Purification by vacuum distillation is a viable option for a low-melting solid on a larger scale. Crystallization from a non-polar solvent like hexanes can also be effective.
In-Process Controls and Analytical Methods
For a robust and reproducible scale-up process, a comprehensive analytical strategy is essential.
| Stage | Analytical Method | Purpose |
| Protocol 1: Saponification | HPLC | Monitor the disappearance of the starting ester and the formation of the carboxylate. |
| Protocol 1: Ring Formation | HPLC | Track the consumption of the intermediate and the formation of thieno[3,2-b]pyridin-7(4H)-one. Identify any significant byproducts. |
| Protocol 2: Chlorination | HPLC | Monitor the conversion of the pyridinone to the final product. |
| Final Product | HPLC, GC, ¹H NMR, ¹³C NMR, Mass Spectrometry, Elemental Analysis | Assess purity, confirm structure, and quantify residual solvents and impurities. |
Safety, Handling, and Waste Management
The scale-up of this synthesis involves several hazardous reagents and reactions that require stringent safety protocols.
-
Oxalyl Chloride: Highly corrosive and toxic. Reacts violently with water.[8][9][10] All manipulations should be performed in a well-ventilated fume hood or a closed system. Personnel must wear appropriate personal protective equipment (PPE), including acid-resistant gloves, chemical splash goggles, and a face shield. A supply of sodium bicarbonate or other suitable neutralizing agent should be readily available for spills.
-
Phosphorus Oxychloride (if used): Also highly corrosive and reacts violently with water. Similar handling precautions as for oxalyl chloride are required.
-
Chlorinated Solvents (DCM, DCE): These are regulated solvents with potential health risks. Their use should be minimized, and they should be handled in a closed system to prevent inhalation and environmental release.
-
Exothermic Reactions: The chlorination step is highly exothermic. A thorough process safety assessment, including reaction calorimetry, should be performed before attempting this reaction on a large scale to understand the thermal hazards and ensure adequate cooling capacity.
-
Waste Disposal: Aqueous waste from the work-up will be acidic and should be neutralized before disposal. Organic waste containing chlorinated solvents must be disposed of according to local environmental regulations.[12]
Conclusion
The synthesis of 7-chlorothieno[3,2-b]pyridine is a critical process for the production of numerous important pharmaceutical and agrochemical compounds. The route via chlorination of thieno[3,2-b]pyridin-7(4H)-one offers a practical and scalable approach. Successful scale-up requires a deep understanding of the reaction mechanisms, careful control of reaction parameters, and a robust safety program. The protocols and considerations outlined in this application note provide a solid foundation for developing a safe, efficient, and reproducible manufacturing process for this key intermediate.
References
- Practical Approaches to Large-Scale Heterocyclic Synthesis. Pharmaceutical Technology.
- 7-Chlorothieno[3,2-b]pyridine | 69627-03-8. ChemicalBook.
- Intermediate of Ticagrelor and preparation method therefor, and ...
- Synthesis of thieno[2,3-b]pyridinones acting as cytoprotectants and as inhibitors of [H-3]Glycine binding to the N-methyl-D-aspartate (NMDA) receptor.
- Oxalyl chloride - Safety D
- How can I improve the Vilsmeier-Haack reaction?
- Synthesis and Characterization of New Thieno[3,2-b]thiophene Deriv
- 7-Chlorothieno[3,2-b]pyridine 69627-03-8. Tokyo Chemical Industry (India) Pvt. Ltd.
- Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry
- Vilsmeier-Haack Reaction. Chemistry Steps.
- Chemical Safety and Waste Management Manual.
- An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed form
- Synthesis method of ticagrelor key intermediate - Google P
- Having some troubles with a Vislmeier-Haack reaction (more infos about my
- Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride - Google P
- Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Prolifer
- SAFETY D
- Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.
- Synthesis Of Heterocyclic Compounds In Pharmaceutical Industry. African Journal of Biomedical Research.
- SAFETY D
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Publishing.
- SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS REL
- Preparation method of thienopyridine compound - Google P
- Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold.
- Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journals.
- Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. MDPI.
- One-Pot Friedländer Quinoline Synthesis: Scope and Limit
- SAFETY D
- Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing.
- Novel synthetic methodology for the synthesis of Ticagrelor. JOCPR.
- Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.
- Process for the manufacture of 2,3-dichloropyridine - Google P
- Vilsmeier Haack Reaction - Part 2 ( Cyclization Examples)||Practice Questions. YouTube.
- Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P (R)) under mild conditions | Request PDF.
- Process for the preparation of 2-chloropyridine - Google P
Sources
- 1. 7-Chlorothieno[3,2-b]pyridine | 69627-03-8 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieno(3,2-b)pyridin-7-ol | C7H5NOS | CID 5074765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US9359366B2 - Intermediate of Ticagrelor and preparation method therefor, and preparation method for Ticagrelor - Google Patents [patents.google.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. researchgate.net [researchgate.net]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 8. westliberty.edu [westliberty.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. CN103864817A - Preparation method of thienopyridine compound - Google Patents [patents.google.com]
- 12. fiocruz.br [fiocruz.br]
7-Chlorothieno[3,2-b]pyridine oxalate in the synthesis of novel heterocycles
An In-Depth Guide to the Synthetic Utility of 7-Chlorothieno[3,2-b]pyridine Oxalate
Application Note and Protocols for the Synthesis of Novel Heterocycles
Introduction: The Thieno[3,2-b]pyridine Scaffold as a Privileged Structure
The fusion of thiophene and pyridine rings creates the thieno[3,2-b]pyridine bicyclic system, a heterocyclic scaffold of significant interest in medicinal and materials chemistry.[1] This structural motif is considered a "privileged" scaffold because it is a key component in a wide range of biologically active compounds, including potential treatments for cancer, inflammatory diseases, and infections.[2][3][4][5][6] The unique electronic distribution and rigid planar structure of the thienopyridine core allow it to serve as an effective pharmacophore, capable of targeted interactions with various biological macromolecules.
The strategic functionalization of this scaffold is paramount for the exploration of new chemical space and the development of novel therapeutic agents. 7-Chlorothieno[3,2-b]pyridine has emerged as a cornerstone building block for this purpose.[7][8] The chlorine atom at the 7-position (para to the ring nitrogen) renders this site highly susceptible to a variety of chemical transformations, most notably nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.[9][10] This reactivity provides a reliable and versatile handle for introducing molecular diversity.
This guide provides a detailed exploration of 7-Chlorothieno[3,2-b]pyridine, including its properties, safe handling, and validated protocols for its application in the synthesis of advanced heterocyclic systems. The use of its oxalate salt, which enhances stability and simplifies handling of the often-basic pyridine nitrogen, is an implicit advantage for storage and weighing.
Physicochemical Properties and Safe Handling
7-Chlorothieno[3,2-b]pyridine is a white to off-white solid at room temperature.[8][9] Understanding its properties is crucial for its effective use and for ensuring laboratory safety.
Table 1: Physicochemical Properties of 7-Chlorothieno[3,2-b]pyridine
| Property | Value | Reference(s) |
| IUPAC Name | 7-chlorothieno[3,2-b]pyridine | [11] |
| CAS Number | 69627-03-8 | [11] |
| Molecular Formula | C₇H₄ClNS | [11] |
| Molecular Weight | 169.63 g/mol | [9][11] |
| Appearance | White to yellow/orange powder or lump | |
| Melting Point | 35 °C | [8] |
| Flash Point | 110 °C | [8] |
| Solubility | Low in water; Soluble in solvents like CH₂Cl₂ | [9] |
Safety and Handling Precautions
As with any reactive chemical intermediate, proper handling is essential.
-
Hazard Identification : 7-Chlorothieno[3,2-b]pyridine is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[12] All manipulations should be performed in a well-ventilated fume hood.[12][13]
-
Storage : The compound should be stored under refrigerated conditions (0-10 °C) to ensure long-term stability.[8] The container should be tightly sealed.
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations.
Foundational Synthesis of the Starting Material
The accessibility of 7-Chlorothieno[3,2-b]pyridine is a key advantage. It is commonly synthesized from the corresponding thieno[3,2-b]pyridin-7(4H)-one via a chlorination reaction. This straightforward conversion underpins its utility as a readily available building block.[8]
Caption: Workflow for the synthesis of the key intermediate.
Protocol 1: Synthesis of 7-Chlorothieno[3,2-b]pyridine
This protocol is adapted from established literature procedures.[8]
-
Inert Atmosphere : To a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thieno[3,2-b]pyridin-7(4H)-one (1.0 eq).
-
Solvent Addition : Add a suitable solvent mixture such as dichloromethane (CH₂Cl₂) and 1,2-dichloroethane (DCE).
-
Vilsmeier Reagent Formation : Cool the flask to 0 °C in an ice bath. Slowly add N,N-dimethylformamide (DMF, catalytic amount) followed by the dropwise addition of oxalyl chloride (approx. 2.0-3.0 eq). Causality: The reaction between DMF and oxalyl chloride forms the Vilsmeier reagent in situ, which is the active chlorinating agent.
-
Reaction : After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up : Upon completion, cool the mixture to room temperature. Carefully quench the reaction by pouring it over ice water.
-
Extraction : Extract the aqueous mixture with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification : Remove the solvent under reduced pressure to yield the crude product, which can be purified further by column chromatography or recrystallization if necessary. A pale yellow solid is typically obtained with high yield.[8]
Core Application: Nucleophilic Aromatic Substitution (S_N_Ar)
The electron-deficient nature of the pyridine ring, enhanced by the electronegative nitrogen atom, makes 7-Chlorothieno[3,2-b]pyridine an excellent substrate for Nucleophilic Aromatic Substitution (S_N_Ar).[10][14] This reaction pathway is a powerful tool for forming C-N, C-O, and C-S bonds.
Mechanistic Rationale
The S_N_Ar reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon bearing the chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[15] Aromaticity is then restored by the expulsion of the chloride leaving group.
Caption: General mechanism of S_N_Ar on the pyridine ring.
Protocol 2: General Procedure for Amination via S_N_Ar
This protocol provides a general framework for the reaction with amine nucleophiles.
-
Reaction Setup : In a sealable reaction vessel, combine 7-Chlorothieno[3,2-b]pyridine oxalate (1.0 eq), the desired amine (1.1-1.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 2.0-3.0 eq).
-
Solvent : Add a polar aprotic solvent such as DMF, DMSO, or NMP. Causality: These solvents effectively solvate the charged intermediate and reagents, facilitating the reaction, and have high boiling points suitable for heating.
-
Reaction Conditions : Seal the vessel and heat the mixture to 80-120 °C. The optimal temperature and time depend on the nucleophilicity of the amine and should be determined empirically.
-
Monitoring : Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up : Cool the reaction to room temperature and dilute with water. This will often precipitate the product or allow for extraction.
-
Extraction : Extract the aqueous slurry with an appropriate organic solvent (e.g., Ethyl Acetate or CH₂Cl₂).
-
Purification : Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting crude material via silica gel column chromatography to yield the desired 7-amino-thieno[3,2-b]pyridine derivative.
Table 2: Representative Conditions for S_N_Ar Reactions
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Time (h) |
| Secondary Amine (e.g., Piperidine) | K₂CO₃ | DMSO | 100-120 | 4-12 |
| Primary Amine (e.g., Benzylamine) | Cs₂CO₃ | DMF | 90-110 | 6-18 |
| Aniline | K₃PO₄ | Dioxane | 110-130 | 12-24 |
| Alcohol (as alkoxide) | NaH | THF/DMF | 60-80 | 2-8 |
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
For the construction of C-C bonds, palladium-catalyzed cross-coupling reactions are indispensable. 7-Chlorothieno[3,2-b]pyridine is a competent coupling partner in several named reactions, including Suzuki-Miyaura and Sonogashira couplings.[9][16]
Mechanistic Rationale (Suzuki-Miyaura Coupling)
The Suzuki-Miyaura reaction cycle is a well-established catalytic process for coupling organoboron compounds with organic halides. The generally accepted mechanism involves three key steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the C-Cl bond of the thienopyridine.
-
Transmetalation : The organic group is transferred from the boron atom to the palladium center, typically requiring activation by a base.
-
Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
This protocol is based on standard conditions for Suzuki-Miyaura reactions.[17][18]
-
Inert Atmosphere : To a dry Schlenk flask or microwave vial, add 7-Chlorothieno[3,2-b]pyridine oxalate (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq).
-
Catalyst System : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, an additional phosphine ligand (e.g., SPhos, XPhos).
-
Solvent : Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, or DME/H₂O). Causality: The aqueous phase is crucial for the transmetalation step with boronic acids.
-
Reaction Conditions : Heat the mixture under an inert atmosphere (Argon or Nitrogen) to 80-110 °C for 2-18 hours. Microwave irradiation can often significantly reduce reaction times.
-
Monitoring : Monitor the reaction by TLC or LC-MS.
-
Work-up : After cooling, dilute the reaction with water and extract with an organic solvent (e.g., Ethyl Acetate).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography to obtain the 7-aryl-thieno[3,2-b]pyridine derivative.
Conclusion
7-Chlorothieno[3,2-b]pyridine and its oxalate salt are exceptionally versatile and valuable intermediates in modern synthetic chemistry. The predictable reactivity at the C7 position allows for the systematic and efficient generation of diverse molecular libraries through robust methods like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling. The protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to leverage this key building block in the quest for novel heterocycles with significant potential in pharmaceutical and agrochemical applications.[7]
References
- Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. (Source: vertexaisearch.cloud.google.com)
- Unlock Innovation with 7-Chlorothieno[3,2-b]pyridine: A Key Synthesis Intermediate. (Source: vertexaisearch.cloud.google.com)
- 7-Chlorothieno[3,2-b]pyridine - Pipzine Chemicals. (Source: vertexaisearch.cloud.google.com)
- Palladium‐Catalyzed C,N‐Cross Coupling Reactions of 3‐Halo‐2‐aminopyridines. - Sci-Hub. (Source: vertexaisearch.cloud.google.com)
- Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional - Benchchem. (Source: vertexaisearch.cloud.google.com)
- 7-Chlorothieno[3,2-b]pyridine | 69627-03-8 - ChemicalBook. (Source: vertexaisearch.cloud.google.com)
- 7-Chlorothieno[3,2-b]pyridine | C7H4ClNS | CID 11275251 - PubChem. (Source: vertexaisearch.cloud.google.com)
- nucleophilic aromatic substitutions - YouTube. (Source: youtube.com)
- 7-Chlorothieno[3,2-b]pyridine 69627-03-8 | Tokyo Chemical Industry (India) Pvt. Ltd. (Source: tcichemicals.com)
- The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity | Journal of Medicinal Chemistry - ACS Public
- Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. (Source: nih.gov)
- Examples of thieno[2,3‐b]pyridine‐based drug candidates. - ResearchGate.
- Palladium-catalyzed cross-coupling reactions in c6 modifications of purine nucleosides. (Source: vertexaisearch.cloud.google.com)
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (Source: mdpi.com)
- Pyridinesulfinates, Pyrimidinesulfinates [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. (Source: tcichemicals.com)
- 3 - SAFETY D
- Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - MDPI. (Source: mdpi.com)
- 3-Chloropyridine Safety Data Sheet Jubilant Ingrevia Limited. (Source: jubilantium.com)
- Showing metabocard for Thieno[3,2-b]pyridine (HMDB0258986)
- (PDF) Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues - ResearchGate.
- Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis | ACS Medicinal Chemistry Letters. (Source: acs.org)
- Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (Source: pubs.acs.org)
Sources
- 1. hmdb.ca [hmdb.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. 7-Chlorothieno[3,2-b]pyridine | 69627-03-8 [chemicalbook.com]
- 9. 7-Chlorothieno[3,2-b]pyridine | CAS 66357-35-5 | Properties, Uses, Safety, Supplier & Price China [pipzine-chem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 7-Chlorothieno[3,2-b]pyridine | C7H4ClNS | CID 11275251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. fishersci.com [fishersci.com]
- 14. youtube.com [youtube.com]
- 15. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Palladium-catalyzed cross-coupling reactions in c6 modifications of purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Troubleshooting low yield in 7-Chlorothieno[3,2-b]pyridine reactions
Welcome to the technical support center for the synthesis of 7-Chlorothieno[3,2-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important synthetic transformation. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you overcome common challenges and optimize your reaction yields.
I. Understanding the Synthesis: The Vilsmeier-Haack Approach
The most common and effective method for synthesizing 7-Chlorothieno[3,2-b]pyridine is through the chlorination of its corresponding lactam precursor, thieno[3,2-b]pyridin-7(4H)-one. This transformation is typically achieved via a Vilsmeier-Haack type reaction, where a Vilsmeier reagent, generated in situ from oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF), acts as the chlorinating agent.
The reaction proceeds through the formation of a highly electrophilic chloroiminium salt (the Vilsmeier reagent), which then activates the lactam carbonyl for nucleophilic attack by the chloride ion. The subsequent elimination of the oxygen atom as a stable byproduct drives the reaction to completion.
II. Frequently Asked Questions (FAQs)
Q1: My reaction did not go to completion, and I have a significant amount of starting material left. What are the likely causes?
A1: Incomplete conversion is a common issue. Here are the primary factors to investigate:
-
Reagent Quality: The purity and dryness of your reagents are paramount.
-
Oxalyl Chloride: Use a fresh, unopened bottle if possible. Oxalyl chloride is highly reactive and can decompose upon exposure to moisture.
-
DMF: Ensure you are using anhydrous DMF. The presence of water will quench the Vilsmeier reagent. Additionally, DMF can decompose over time to form dimethylamine, which can lead to side reactions. If your DMF has a fishy odor, it is likely degraded and should not be used.
-
-
Reaction Temperature and Time: The reaction typically requires heating to reflux to proceed at a reasonable rate. Ensure your reaction is maintained at the appropriate temperature for a sufficient duration. A typical reaction time is around 6 hours at reflux.[1]
-
Stoichiometry: While DMF is used in catalytic amounts to generate the Vilsmeier reagent, an insufficient amount can lead to a sluggish reaction. Conversely, a large excess of DMF is not necessary and can complicate the work-up. The stoichiometry of oxalyl chloride is also critical; an insufficient amount will naturally lead to incomplete conversion.
Q2: My reaction mixture turned dark brown or black, and the yield of the desired product is very low. What happened?
A2: A dark coloration often indicates decomposition or the formation of polymeric side products. This can be caused by:
-
Excessive Heat: While heating is necessary, prolonged exposure to high temperatures can lead to the degradation of the starting material, product, or intermediates.
-
Impurities in the Starting Material: The purity of the thieno[3,2-b]pyridin-7(4H)-one is crucial. Impurities can act as catalysts for decomposition pathways.
-
Reaction with Solvent: Ensure the solvent you are using (e.g., dichloromethane, dichloroethane) is stable under the reaction conditions and is not reacting with the reagents.
Q3: I obtained a product, but it is difficult to purify. What are the common impurities?
A3: Common impurities include:
-
Unreacted Starting Material: Thieno[3,2-b]pyridin-7(4H)-one.
-
Hydrolyzed Product: If the product is exposed to water during work-up before the Vilsmeier reagent is fully quenched, it can hydrolyze back to the starting material.
-
Side-Products from DMF: Residual DMF and its byproducts can be difficult to remove.
-
Polymeric Materials: As mentioned, these can form at high temperatures.
Q4: Can I use a different chlorinating agent?
A4: Yes, phosphorus oxychloride (POCl₃) is a common and effective alternative for the chlorination of lactams and similar heterocyclic systems. It is often used in excess as both the reagent and the solvent. The work-up for POCl₃ reactions typically involves carefully quenching the excess reagent with ice water, followed by basification and extraction.
III. Troubleshooting Guides
Guide 1: Low to No Product Formation
This guide provides a logical workflow to diagnose and resolve issues of low or no product formation.
Caption: Troubleshooting workflow for low or no product yield.
Guide 2: Product Purification Challenges
This guide outlines steps to improve the purification of 7-Chlorothieno[3,2-b]pyridine.
Caption: Purification strategy for 7-Chlorothieno[3,2-b]pyridine.
IV. Detailed Experimental Protocols
Protocol 1: Synthesis of Thieno[3,2-b]pyridin-7(4H)-one (Starting Material)
The purity of the starting material is critical for the success of the chlorination reaction. A common route to thieno[3,2-b]pyridin-7(4H)-one involves the cyclization of an appropriate precursor derived from methyl 3-aminothiophene-2-carboxylate.
Step 1: Acylation of Methyl 3-aminothiophene-2-carboxylate
-
To a solution of methyl 3-aminothiophene-2-carboxylate in a suitable solvent (e.g., dioxane), add one equivalent of an acylating agent such as phenylacetyl chloride.
-
The reaction is typically carried out at room temperature or with gentle heating.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by extraction and purified by recrystallization or column chromatography to yield the acylated intermediate.
Step 2: Intramolecular Cyclization
-
The acylated intermediate is then subjected to base-mediated intramolecular cyclization. A strong base such as potassium hexamethyldisilazide (KHMDS) in an anhydrous solvent like tetrahydrofuran (THF) is commonly used.[2]
-
The reaction is typically performed at low temperatures (e.g., 0 °C to room temperature).
-
After the reaction is complete, it is quenched with an aqueous acid solution.
-
The product, thieno[3,2-b]pyridin-7(4H)-one, is then isolated by filtration or extraction and can be further purified by recrystallization.
Protocol 2: Synthesis of 7-Chlorothieno[3,2-b]pyridine
This protocol is based on a patented procedure with a reported yield of 90%.[1]
Materials:
-
Thieno[3,2-b]pyridin-7(4H)-one
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
1,2-Dichloroethane (DCE), anhydrous
Procedure:
-
To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane and anhydrous 1,2-dichloroethane.
-
Add N,N-dimethylformamide (catalytic amount) to the solvent mixture.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add oxalyl chloride dropwise to the cooled mixture with vigorous stirring. The formation of the Vilsmeier reagent is an exothermic process.
-
After the addition of oxalyl chloride is complete, add thieno[3,2-b]pyridin-7(4H)-one to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for approximately 6 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The reaction mixture can be carefully quenched by pouring it onto crushed ice or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 7-Chlorothieno[3,2-b]pyridine as a pale yellow solid.[1]
Table 1: Reagent Stoichiometry for 7-Chlorothieno[3,2-b]pyridine Synthesis [1]
| Reagent | Molar Equivalents |
| Thieno[3,2-b]pyridin-7(4H)-one | 1.0 |
| Oxalyl chloride | ~3.2 |
| N,N-Dimethylformamide | ~2.2 |
V. Analytical Data for Troubleshooting
Thin Layer Chromatography (TLC) Analysis:
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A good starting point is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). The polarity can be adjusted as needed.
-
Visualization: UV light (254 nm).
-
Expected Observations:
-
Starting Material (Thieno[3,2-b]pyridin-7(4H)-one): Being a lactam, it is more polar and will have a lower Rf value.
-
Product (7-Chlorothieno[3,2-b]pyridine): Being less polar than the starting material, it will have a higher Rf value.
-
Impurities: The presence of multiple spots may indicate side reactions or decomposition. A spot at the baseline could indicate highly polar impurities or polymeric material.
-
¹H NMR Spectroscopy:
-
Solvent: CDCl₃
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Expected Chemical Shifts for 7-Chlorothieno[3,2-b]pyridine: [1]
-
δ 8.61 (d, J = 5.2 Hz, 1H)
-
δ 7.81 (d, J = 5.2 Hz, 1H)
-
δ 7.30 (d, J = 4.8 Hz, 1H)
-
-
Potential Impurities in the ¹H NMR Spectrum:
-
Residual Starting Material: Look for characteristic signals of thieno[3,2-b]pyridin-7(4H)-one.
-
Residual DMF: A singlet around δ 8.02 ppm and two singlets around δ 2.96 and δ 2.89 ppm.
-
Grease: A broad multiplet around δ 1.25 ppm.
-
VI. References
-
Berger, M. L., et al. (2006). Synthesis of thieno[2,3-b]pyridinones acting as cytoprotectants and as inhibitors of [H-3]Glycine binding to the N-methyl-D-aspartate (NMDA) receptor. Journal of Medicinal Chemistry, 49(3), 864-873. Available at: [Link]
Sources
Technical Support Center: Enhancing the Solubility of 7-Chlorothieno[3,2-b]pyridine Oxalate for Synthetic Applications
Welcome to the technical support center for 7-Chlorothieno[3,2-b]pyridine oxalate. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate in their synthetic workflows. We understand that managing the solubility of this compound is a frequent challenge that can impact reaction efficiency, reproducibility, and overall project timelines.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) grounded in chemical principles and practical laboratory experience. Our goal is to empower you with the knowledge to not only solve solubility issues but also to proactively design more robust and efficient reaction conditions.
Section 1: Understanding the Compound - Physicochemical Properties
7-Chlorothieno[3,2-b]pyridine is a vital heterocyclic building block used in the synthesis of therapeutic agents and agrochemicals.[1] It is commonly supplied as an oxalate salt to improve stability and handling. However, the salt form introduces complexities regarding its solubility. The molecule possesses a basic pyridine nitrogen and is paired with an acidic oxalate counter-ion, making its solubility highly dependent on the surrounding chemical environment.
Below is a summary of its key physicochemical properties.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₄ClNS (Free Base) | [2] |
| Molecular Weight | 169.63 g/mol (Free Base) | |
| Appearance | White to yellow to orange powder or lump | [3] |
| Melting Point | 34.0-35.5 °C (Free Base) | [4] |
| pKa (Conjugate Acid) | ~2.87 - 5.2 (Estimated) | [4][5] |
| Water Solubility | Low | [2] |
| Organic Solubility | Soluble in some organic solvents like dichloromethane | [2] |
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common solubility challenges in a direct question-and-answer format. We begin with fundamental troubleshooting and progress to more advanced chemical modification strategies.
Q1: My 7-Chlorothieno[3,2-b]pyridine oxalate is not dissolving in my primary reaction solvent. What are the first steps?
Answer: When initial dissolution fails, a systematic approach combining solvent screening and thermal energy is the most effective first step. Many reactions are prematurely abandoned due to incomplete dissolution of a starting material.
Causality: The compound's fused aromatic rings contribute to its low intrinsic solubility in many common solvents.[6] The oxalate salt's ionic nature can further complicate dissolution in non-polar organic solvents. Heating provides the necessary energy to overcome the crystal lattice energy, promoting dissolution.
Troubleshooting Steps:
-
Consult a Solvent Miscibility Chart: Before beginning, ensure any solvents you test are miscible with your planned reaction system.
-
Small-Scale Screening: On a small scale (e.g., 5-10 mg), test the solubility in a panel of common laboratory solvents. Suggested solvents include Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), Acetonitrile (MeCN), and 1,4-Dioxane.
-
Apply Gentle Heat: For each solvent test, warm the mixture gently (e.g., to 40-50 °C) while stirring. A significant portion of organic reactions are conducted at elevated temperatures, and what matters is that the substrate is soluble under the reaction conditions, not necessarily at room temperature.
-
Observe and Record: Note whether the compound fully dissolves, partially dissolves, or remains insoluble. This information is invaluable for selecting an appropriate solvent or co-solvent system for your reaction.
Q2: How does pH affect the solubility of the oxalate salt, and how can I use it to my advantage?
Answer: The pH of the medium has a profound effect on the solubility of 7-Chlorothieno[3,2-b]pyridine oxalate due to the presence of both a basic nitrogen on the pyridine ring and the acidic oxalate counter-ion.
Causality:
-
In Acidic Conditions (Low pH): The pyridine nitrogen (pKa of conjugate acid ~2.87-5.2) will be protonated, forming a more polar and soluble pyridinium cation.[7] However, the oxalate dianion will also become protonated to oxalic acid. If the concentration is high enough, oxalic acid itself could precipitate in highly acidic, non-aqueous environments.[8]
-
In Basic Conditions (High pH): An added base will deprotonate the pyridinium cation, converting it to the free base form of 7-Chlorothieno[3,2-b]pyridine. The free base is less polar and may have lower aqueous solubility but potentially higher solubility in organic solvents.
This dual nature allows you to "tune" the solubility. For reactions in protic or aqueous-organic mixtures, adjusting the pH can be a powerful tool. For instance, in an aqueous environment, lowering the pH will generally increase solubility until the precipitation point of oxalic acid is reached.
Q3: Can I use co-solvents to improve solubility for my reaction? Which ones are recommended?
Answer: Yes, using a co-solvent system is one of the most effective and widely used strategies for solubilizing poorly soluble compounds.[9][10] A co-solvent is a water-miscible organic solvent that, when added to the primary solvent, increases its overall solubilizing power.[11]
Causality: Co-solvents work by reducing the polarity of the solvent system (if aqueous) or by introducing different intermolecular interactions (e.g., hydrogen bonding, dipole-dipole) that can better solvate the solute molecule.[10]
Recommended Co-solvents & Strategy:
-
Common Choices: Ethanol, Propylene Glycol (PG), Polyethylene Glycol (PEG), N-methyl-2-pyrrolidone (NMP), and DMSO are excellent co-solvents.[10]
-
Screening Protocol: Start with your primary reaction solvent. Add a co-solvent in incremental percentages (e.g., 10%, 25%, 50% v/v) and observe the effect on solubility at both room temperature and your target reaction temperature. This systematic approach will identify the optimal solvent ratio.
Q4: The compound crashes out of solution during the reaction. What's happening and how can I prevent it?
Answer: Precipitation during a reaction is a common issue that can halt your synthesis. It typically occurs for one of three reasons: a change in temperature, a change in the composition of the reaction mixture, or the formation of a less soluble species.
Causality & Solutions:
-
Temperature Fluctuation: If the reaction was heated to achieve dissolution, any cooling (even minor) can cause the compound to crash out.
-
Solution: Ensure consistent heating and insulation of your reaction vessel.
-
-
Change in Solvent Composition: As reactants are consumed and products are formed, the polarity and solvating properties of the reaction medium can change, reducing the solubility of your starting material.
-
Solution: Employ a more robust co-solvent system identified through screening (see Q3) or run the reaction at a slightly more dilute concentration.
-
-
In-situ Salt Exchange: If your reaction generates an acid or a base, it can react with your starting material. For example, if a strong acid is generated, it might displace the oxalate to form a new, less soluble salt (e.g., a phosphate or sulfate salt).
-
Solution: Maintain control over the reaction pH using a non-reactive buffer if the chemistry allows. Alternatively, converting the starting material to its free base form prior to the reaction can prevent these unwanted salt exchanges (see Q6).
-
Q5: Would converting the oxalate salt to the free base or a different salt form improve solubility?
Answer: Absolutely. This is an advanced but extremely powerful strategy when other methods fail. The oxalate salt may not have the optimal physicochemical properties for your specific application. Converting to the free base or a different salt, such as the hydrochloride (HCl) salt, can dramatically improve solubility in a target solvent.[12][13]
Causality:
-
Free Base: The neutral, free base form of 7-Chlorothieno[3,2-b]pyridine is more lipophilic. While less soluble in water, it is often significantly more soluble in common organic solvents like DCM, THF, or toluene.
-
Alternative Salts: Different counter-ions (like Cl⁻ from HCl or CH₃SO₃⁻ from methanesulfonic acid) create a new crystal lattice with different lattice energy and solvation properties.[13] An HCl salt, for example, is often more soluble in polar protic solvents and water than the corresponding oxalate salt.
We provide a detailed protocol for this conversion in Section 3. This approach gives you ultimate control over the starting material's properties to best fit your reaction conditions.
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step instructions for the key solubility enhancement techniques discussed above.
Protocol 1: Conversion of 7-Chlorothieno[3,2-b]pyridine Oxalate to Free Base
-
Dissolution/Suspension: Suspend 1.0 equivalent of the 7-Chlorothieno[3,2-b]pyridine oxalate salt in a suitable organic solvent in which the free base is soluble (e.g., Dichloromethane or Ethyl Acetate, ~10-20 mL per gram of salt).
-
Basification: Add a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) or a 5% potassium carbonate (K₂CO₃) solution, to the suspension. Add the base portion-wise with vigorous stirring.
-
Monitoring: Monitor the pH of the aqueous layer, aiming for a pH of ~8-9. As the free base is formed, it will dissolve into the organic layer.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water (2x) and then with brine (1x) to remove residual salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the 7-Chlorothieno[3,2-b]pyridine free base, which may be a low-melting solid or an oil.
-
Validation: Confirm the conversion by checking for the absence of the oxalate counter-ion (e.g., via NMR if a peak is known) or by a change in physical properties like melting point.
Protocol 2: Formation of the Hydrochloride (HCl) Salt
-
Dissolution: Dissolve the 7-Chlorothieno[3,2-b]pyridine free base (obtained from Protocol 1) in a minimal amount of a suitable anhydrous organic solvent (e.g., Diethyl Ether, Dichloromethane, or Ethyl Acetate).
-
Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in Diethyl Ether or 4 M HCl in 1,4-Dioxane) dropwise to the stirred solution of the free base at 0 °C.
-
Precipitation: The hydrochloride salt will typically precipitate as a solid. Continue adding the HCl solution until no further precipitation is observed.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of the cold, anhydrous solvent (e.g., cold diethyl ether) to remove any unreacted starting material.
-
Drying: Dry the resulting solid under vacuum to obtain the pure 7-Chlorothieno[3,2-b]pyridine hydrochloride salt.
-
Validation: The formation of a new salt can be confirmed by a distinct melting point compared to the free base and by analytical techniques such as NMR or FTIR.
Section 4: Visual Guides & Workflows
Visual aids can simplify complex decision-making processes. The following diagrams illustrate the troubleshooting workflow and the chemical conversion strategy.
Caption: Decision workflow for troubleshooting solubility issues.
Caption: Chemical pathway for salt form modification.
References
- Pipzine Chemicals. (2026-01-22). 7-Chlorothieno[3,2-b]pyridine.
- MDPI. (n.d.). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold.
- ChemicalBook. (2025-07-24). 7-Chlorothieno[3,2-b]pyridine | 69627-03-8.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 7-Chlorothieno[3,2-b]pyridine 69627-03-8.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock Innovation with 7-Chlorothieno[3,2-b]pyridine: A Key Synthesis Intermediate. Available at: [Link]
- National Institutes of Health (NIH). (2025-07-08). The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review.
- Chemistry LibreTexts. (2021-08-13). 14.3.4: The Effects of pH on Solubility.
- National Institutes of Health (NIH). (2018-01-11). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents.
- National Institutes of Health (NIH). (n.d.). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization.
- chemeurope.com. (n.d.). Pyridine.
- Ascendia Pharma. (2010-10-01). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Pharma Excipients. (2020-12-26). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
- ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
- Royal Society of Chemistry. (2021-08-27). CHAPTER 2: Tactics to Improve Solubility.
- Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients.
- World Journal of Pharmaceutical Research. (2024-10-30). Co-solvency and anti-solvent method for the solubility enhancement.
- JOCPR. (2024). The Role of Surfactants in Solubilization of Poorly Soluble.
- ResearchGate. (2026-01-10). Effect of oxalate and pH on chrysotile dissolution at 25 C: An experimental study.
- WuXi AppTec. (2024-03-15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- Chemistry LibreTexts. (2025-10-03). Chapter 17.4: Solubility and pH.
- Home Sunshine Pharma. (n.d.). 7-Chlorothieno[3,2-b]pyridine CAS 69627-03-8.
- MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 7-Chlorothieno[3,2-b]pyridine | CAS 66357-35-5 | Properties, Uses, Safety, Supplier & Price China [pipzine-chem.com]
- 3. 7-Chlorothieno[3,2-b]pyridine | 69627-03-8 [chemicalbook.com]
- 4. 7-Chlorothieno[3,2-b]pyridine CAS 69627-03-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. Pyridine [chemeurope.com]
- 6. books.rsc.org [books.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. wisdomlib.org [wisdomlib.org]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection and Troubleshooting for Cross-Coupling Reactions with 7-Chlorothieno[3,2-b]pyridine
Welcome to the technical support center for chemists working with 7-Chlorothieno[3,2-b]pyridine. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, practical advice on navigating the complexities of cross-coupling reactions with this important heterocyclic building block. As a key intermediate in the synthesis of novel therapeutic agents and agrochemicals, mastering its functionalization is critical.[1][2]
The thienopyridine core, particularly when substituted with a chlorine atom, presents a unique set of challenges. The electron-deficient nature of the pyridine ring and the potential for the nitrogen lone pair to coordinate to the metal center can complicate catalyst selection and reaction optimization.[3][4][5] This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and accelerate your research.
Frequently Asked Questions (FAQs)
Q1: What makes cross-coupling with 7-Chlorothieno[3,2-b]pyridine challenging?
A1: There are two primary challenges. First, the C-Cl bond is significantly less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more difficult.[6][7] This requires highly active catalyst systems, often featuring bulky, electron-rich ligands.[6][8] Second, the pyridine nitrogen in the substrate or product can act as a ligand itself, coordinating to the palladium catalyst. This can lead to catalyst inhibition or deactivation, slowing down or stalling the reaction.[4][5]
Q2: What are the most common cross-coupling reactions used to functionalize this molecule?
A2: The most prevalent and synthetically useful reactions are the Suzuki-Miyaura coupling (for C-C bond formation with boronic acids/esters), the Buchwald-Hartwig amination (for C-N bond formation with amines), and the Sonogashira coupling (for C-C bond formation with terminal alkynes).[9][10][11] These methods offer broad functional group tolerance and reliable pathways to a diverse range of derivatives.
Q3: I'm starting a new project. Which palladium precatalyst should I choose, Pd(0) or Pd(II)?
A3: Both Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ and Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ can be effective. The active catalyst in the cycle is a Pd(0) species.[6]
-
Pd(0) precatalysts like Pd(PPh₃)₄ can sometimes initiate the reaction faster as they do not require an in situ reduction step. However, they can be sensitive to air and may decompose upon storage.[12]
For initial screening with aryl chlorides, using a modern, well-defined Pd(II) precatalyst that incorporates a bulky phosphine ligand (e.g., an SPhos or XPhos palladacycle) is often the most reliable starting point.
Troubleshooting Guide: From Reaction Failure to Success
This section addresses specific problems you may encounter during your experiments.
General Issues & Initial Checks
Q: My reaction shows no conversion, and I've recovered all my starting material. What's the first thing I should check?
A: Before making significant changes to the catalyst system, verify the fundamentals.
-
Atmosphere: Palladium-catalyzed cross-couplings are highly sensitive to oxygen, which can oxidize and deactivate the Pd(0) catalyst.[12] Ensure your reaction setup was rigorously degassed using at least three freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for a minimum of 15-20 minutes.
-
Reagent & Solvent Quality: Use anhydrous solvents. Water can hydrolyze boronic acids (protodeboronation) in Suzuki couplings and affect the efficacy of strong bases in Buchwald-Hartwig aminations.[14] Ensure your base is fresh and has been stored correctly.
-
Catalyst Integrity: If using an older bottle of a Pd(0) precatalyst like Pd(PPh₃)₄, it may have decomposed.[12] Consider using a fresh batch or a more stable Pd(II) precatalyst.
Q: I'm observing significant formation of a biaryl byproduct from my boronic acid (homocoupling). How do I prevent this?
A: Homocoupling in Suzuki reactions is often promoted by the presence of Pd(II) species and oxygen.[5] This side reaction consumes your coupling partner and complicates purification.
-
Minimize Oxygen: Rigorous degassing is the most critical step to prevent this.
-
Use a Pd(0) Source: Starting with a Pd(0) precatalyst can sometimes reduce the amount of homocoupling compared to a Pd(II) source that might have a more complex activation pathway.
-
Ligand Choice: Ensure an adequate amount of phosphine ligand is present to stabilize the Pd(0) species and facilitate the main catalytic cycle over side reactions.
Caption: Troubleshooting flowchart for excessive homocoupling.
Suzuki-Miyaura Coupling
Q: My Suzuki-Miyaura reaction with an arylboronic acid is sluggish and gives a low yield. How can I improve it?
A: Coupling an aryl chloride like 7-chlorothieno[3,2-b]pyridine requires a highly active catalyst system. Standard conditions like Pd(PPh₃)₄ with Na₂CO₃ are often insufficient.
-
Catalyst & Ligand: The key is to facilitate the difficult C-Cl bond oxidative addition. Use bulky, electron-rich phosphine ligands. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or sterically demanding alkylphosphine ligands (e.g., P(t-Bu)₃) are excellent choices.[6] They promote the formation of a monoligated, 12-electron L₁Pd(0) species, which is highly reactive in oxidative addition.[6]
-
Base Selection: A stronger base is often required. K₃PO₄ or Cs₂CO₃ are generally more effective than Na₂CO₃ or K₂CO₃ for these challenging couplings.[15] The base activates the boronic acid for transmetalation.[11]
-
Solvent: Aprotic polar solvents like 1,4-dioxane, toluene, or DMF are commonly used. A small amount of water can sometimes accelerate the reaction by aiding in the dissolution of the base and facilitating the transmetalation step, but use it judiciously to avoid protodeboronation.[14]
| Catalyst System | Recommended Base | Solvent | Typical Temp. | Notes |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 100-110 °C | A robust, general-purpose system for aryl chlorides.[15] |
| Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | 1,4-Dioxane | 80-100 °C | Highly active catalyst, but P(t-Bu)₃ is air-sensitive. |
| PEPPSI-IPr | K₃PO₄ | t-Amyl alcohol | 100 °C | Air- and moisture-stable NHC-based precatalyst.[6] |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 °C | Effective for a range of substrates.[12] |
Table 1: Recommended starting conditions for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
Q: I am trying to couple a primary amine to 7-chlorothieno[3,2-b]pyridine and the reaction is not working. What catalyst and base should I use?
A: C-N coupling with aryl chlorides is demanding and requires a specific catalyst system.
-
Ligand Choice: This is the most critical parameter. Use sterically hindered, electron-rich biarylphosphine ligands. Ligands like XPhos, RuPhos, or BrettPhos are specifically designed for this transformation. They accelerate the rate-limiting reductive elimination step and prevent catalyst decomposition.
-
Base Selection: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice. Lithium bis(trimethylsilyl)amide (LHMDS) is another powerful option. Weaker bases like K₂CO₃ or K₃PO₄ will not be effective.
-
Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are standard choices to be paired with the ligand. Pre-formed palladacycle precatalysts (e.g., XPhos-Pd-G3) are highly recommended as they are air-stable, easy to handle, and provide highly reproducible results.
Caption: Generalized catalytic cycle for cross-coupling reactions.
Sonogashira Coupling
Q: I am attempting a Sonogashira coupling and want to avoid using a copper co-catalyst to prevent alkyne homocoupling (Glaser coupling). What conditions are recommended?
A: Copper-free Sonogashira coupling is highly desirable for clean reactions, especially with complex substrates. The challenge is that the copper(I) co-catalyst typically facilitates the transmetalation step.[10] Without it, a more robust palladium catalyst system and specific conditions are needed.
-
Catalyst System: A highly active palladium catalyst is required. Systems based on bulky, electron-rich phosphines such as PdCl₂(PCy₃)₂ or an in situ system of a Pd source with P(t-Bu)₃ are effective for coupling aryl chlorides.[16]
-
Base: A strong amine base like diisopropylamine (i-Pr₂NH) or pyrrolidine is often used, acting as both the base and often as the solvent. Alternatively, a carbonate base like Cs₂CO₃ can be used in a solvent like DMF or dioxane.
-
Temperature: These reactions may require slightly higher temperatures (80-120 °C) compared to copper-catalyzed versions to drive the reaction to completion.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol provides a robust starting point for the arylation of 7-chlorothieno[3,2-b]pyridine.
-
Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 7-chlorothieno[3,2-b]pyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add palladium(II) acetate (Pd(OAc)₂, 2 mol%) and SPhos (4 mol%).
-
Solvent Addition: Add degassed toluene (to achieve a concentration of ~0.2 M with respect to the limiting reagent) and degassed water (10% v/v of toluene).
-
Reaction: Seal the vial and place it in a preheated oil bath at 110 °C. Stir vigorously for 12-24 hours.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
This protocol is designed for the challenging C-N coupling with an aryl chloride.
-
Setup: To an oven-dried Schlenk tube, add 7-chlorothieno[3,2-b]pyridine (1.0 eq) and sodium tert-butoxide (NaOt-Bu, 1.4 eq).
-
Catalyst Addition: Under a positive pressure of inert gas, add the XPhos-Pd-G3 precatalyst (2 mol%).
-
Reagent & Solvent Addition: Add degassed toluene (to achieve a concentration of ~0.2 M). Finally, add morpholine (1.2 eq) via syringe.
-
Reaction: Seal the tube and heat in an oil bath at 100 °C for 16 hours.
-
Monitoring & Workup: After cooling to room temperature, quench the reaction carefully by adding saturated aqueous NH₄Cl. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify by flash chromatography.
References
- Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. ChemRxiv.
- Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline.
- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications.
- Unlock Innovation with 7-Chlorothieno[3,2-b]pyridine: A Key Synthesis Intermedi
- 7-Chlorothieno[3,2-b]pyridine | 69627-03-8. ChemicalBook.
- Sonogashira Coupling. Organic Chemistry Portal.
- How can I solve my problem with Suzuki coupling?
- The optimization of conditions for Pd-catalyzed coupling reactions between chlorobenzene and phenylboronic acid.
- Buchwald-Hartwig Amin
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.
- Sonogashira coupling. Wikipedia.
- Failed suzuki coupling, any suggenstions? Reddit.
- Cross-Electrophile Coupling: Principles of Reactivity and Selectivity. The Journal of Organic Chemistry.
- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 7-Chlorothieno[3,2-b]pyridine | 69627-03-8 [chemicalbook.com]
- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
Preventing decomposition of 7-Chlorothieno[3,2-b]pyridine during synthesis
Welcome to the technical support center for the synthesis of 7-Chlorothieno[3,2-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pharmaceutical intermediate.[1][2] We will delve into the intricacies of the reaction, focusing on preventing the decomposition of the target molecule and ensuring a high-yield, high-purity outcome.
Overview of the Synthesis and Key Challenges
The most common and effective method for synthesizing 7-Chlorothieno[3,2-b]pyridine involves the chlorination of thieno[3,2-b]pyridin-7(4H)-one. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or by generating a Vilsmeier-like reagent in situ from oxalyl chloride and N,N-dimethylformamide (DMF).[2][3] While seemingly straightforward, this transformation is fraught with potential pitfalls that can lead to significant decomposition of the desired product and the formation of intractable impurities.
The primary challenges stem from the inherent reactivity of the thieno[3,2-b]pyridine scaffold under the harsh, acidic, and often high-temperature conditions of the chlorination reaction. The electron-rich nature of the thiophene ring and the presence of two heteroatoms (nitrogen and sulfur) create multiple sites for potential side reactions.
This guide will address the most frequently encountered issues in a question-and-answer format, providing not just solutions, but also the underlying chemical principles to empower you to troubleshoot your specific experimental context.
Troubleshooting Guide
Question 1: My reaction is turning dark, and the final yield of 7-Chlorothieno[3,2-b]pyridine is very low. What is causing this decomposition?
This is a classic sign of product and/or starting material degradation, often due to overly harsh reaction conditions. Several factors could be at play:
-
Excessive Temperature: While heat is necessary to drive the chlorination, excessive temperatures can promote a cascade of decomposition pathways, including polymerization and charring.
-
Prolonged Reaction Time: Leaving the reaction to proceed for too long, even at a moderate temperature, can lead to the gradual accumulation of byproducts and decomposition of the desired 7-Chlorothieno[3,2-b]pyridine.
-
Over-chlorination: The thieno[3,2-b]pyridine ring is susceptible to further chlorination at other positions, leading to di- or tri-chlorinated species that can be difficult to separate.
-
Ring Opening: Under strongly acidic and high-temperature conditions, the thienopyridine ring system can be forced to open, leading to a complex mixture of degradation products.
Solutions and Best Practices:
| Parameter | Recommended Condition | Rationale |
| Temperature | Maintain a gentle reflux. For POCl₃, this is around 110°C. For oxalyl chloride/DMF, a lower reflux temperature may be sufficient.[4] | Provides enough energy for the reaction to proceed without inducing significant thermal decomposition. |
| Reaction Time | Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed. | Prevents the formation of degradation products from the desired product over extended periods. |
| Reagent Stoichiometry | Use a moderate excess of the chlorinating agent (e.g., 1.5-3.0 equivalents of POCl₃ or oxalyl chloride).[4] | Ensures complete conversion of the starting material without a large excess that could drive side reactions. |
| Inert Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | While not always strictly necessary, it can prevent oxidative side reactions, especially at the sulfur atom. |
Question 2: I am observing multiple spots on my TLC plate that are difficult to separate from the product. What are these impurities and how can I avoid them?
The formation of multiple, closely-eluting impurities is a common issue. These are often isomers or over-chlorinated byproducts.
Potential Impurities and Their Origins:
-
Isomeric Chlorothienopyridines: Depending on the specific reagents and conditions, chlorination at other positions of the thieno[3,2-b]pyridine ring can occur, although the 7-position is generally favored from the corresponding 7-one.
-
Unreacted Starting Material: Incomplete reaction will leave thieno[3,2-b]pyridin-7(4H)-one, which can be challenging to separate from the product due to its polarity.
-
Hydrolyzed Product: During workup, if the reaction mixture is quenched with water or aqueous base too aggressively, the 7-chlorothieno[3,2-b]pyridine can hydrolyze back to the starting material or other byproducts.
Preventative Measures and Purification Strategies:
-
Controlled Addition of Reagents: Add the chlorinating agent (e.g., POCl₃ or oxalyl chloride) dropwise to the reaction mixture at a low temperature (e.g., 0°C) before heating to reflux.[2][4] This helps to control the initial exotherm and minimize the formation of kinetic byproducts.
-
Careful Workup: After the reaction is complete, cool the mixture to room temperature and quench it slowly by pouring it onto crushed ice or a cold, saturated sodium bicarbonate solution. This neutralizes the excess acid and minimizes hydrolysis of the product.
-
Chromatographic Purification: Column chromatography is often necessary to obtain highly pure 7-Chlorothieno[3,2-b]pyridine. A gradient elution with a non-polar solvent system (e.g., hexanes and ethyl acetate) is typically effective.
Experimental Protocol: Synthesis and Workup
Here is a detailed protocol incorporating these best practices:
-
To a stirred solution of thieno[3,2-b]pyridin-7(4H)-one (1.0 eq) in a suitable solvent (e.g., dichloromethane or ethylene chloride), add N,N-dimethylformamide (catalytic amount if using oxalyl chloride, or as a co-solvent).[2]
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add oxalyl chloride (1.5-2.0 eq) or phosphorus oxychloride (2.0-3.0 eq) dropwise over 30 minutes, ensuring the temperature does not rise significantly.[2][4]
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to a gentle reflux.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate).
-
Once the starting material is consumed (typically 3-6 hours), cool the reaction to room temperature.[2]
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Process: Reaction and Decomposition Pathways
Diagram 1: Synthesis of 7-Chlorothieno[3,2-b]pyridine
Caption: General synthetic workflow for 7-Chlorothieno[3,2-b]pyridine.
Diagram 2: Potential Decomposition Pathways
Caption: Common decomposition routes for 7-Chlorothieno[3,2-b]pyridine.
Frequently Asked Questions (FAQs)
Q1: Can I use other chlorinating agents like thionyl chloride (SOCl₂)?
While thionyl chloride is a potent chlorinating agent, it is generally more aggressive than POCl₃ or the Vilsmeier reagent for this transformation. Its use increases the risk of charring and the formation of complex, inseparable byproducts. We recommend sticking to the milder, more established reagents.
Q2: My product is a dark oil, but the literature reports a solid. What should I do?
A dark, oily product is indicative of significant impurities. It is crucial to purify the material using column chromatography. If the product still fails to solidify, consider trituration with a cold, non-polar solvent like hexanes or pentane to induce crystallization. The expected product is a white to yellow or orange powder or lump.[2]
Q3: How should I store 7-Chlorothieno[3,2-b]pyridine?
7-Chlorothieno[3,2-b]pyridine should be stored in a cool, dry place under an inert atmosphere. Refrigeration (0-10°C) is recommended to prevent gradual decomposition over time.[2] It is also known to be an irritant to the eyes and skin, so appropriate personal protective equipment should be worn when handling it.[2][5]
Q4: What is the role of DMF in the reaction with oxalyl chloride?
DMF reacts with oxalyl chloride to form the Vilsmeier reagent, (chloromethylene)dimethylammonium chloride, in situ. This is the active electrophilic species that facilitates the chlorination of the thieno[3,2-b]pyridin-7(4H)-one. This is a classic Vilsmeier-Haack type reaction.[3]
References
- Unlock Innovation with 7-Chlorothieno[3,2-b]pyridine: A Key Synthesis Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- 7-Chlorothieno[3,2-b]pyridine | 69627-03-8. (n.d.). ChemicalBook.
-
Plausible mechanism for chlorination of thieno-pyridine ring. (2023). ResearchGate. Retrieved January 27, 2026, from [Link]
-
7-Chlorothieno[3,2-b]pyridine | C7H4ClNS | CID 11275251. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]
Sources
Work-up procedures for reactions involving 7-Chlorothieno[3,2-b]pyridine oxalate
Technical Support Center: 7-Chlorothieno[3,2-b]pyridine Oxalate
Last Updated: January 27, 2026
Welcome to the technical support guide for handling reaction work-ups involving 7-Chlorothieno[3,2-b]pyridine oxalate. This document provides field-proven insights, troubleshooting guides, and detailed protocols to assist researchers, chemists, and drug development professionals in successfully isolating the active free base from its common salt form. The thienopyridine scaffold is a crucial building block in medicinal chemistry, most notably in the synthesis of antiplatelet agents like Clopidogrel and Prasugrel.[1][2] Proper handling and purification are critical for achieving high yield and purity in subsequent synthetic steps.
This guide is structured to address the most common challenges encountered during the work-up phase, focusing on the unique chemical properties of this heterocyclic amine salt.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the properties and handling of 7-Chlorothieno[3,2-b]pyridine and its oxalate salt.
Q1: Why is this compound supplied as an oxalate salt?
A1: 7-Chlorothieno[3,2-b]pyridine, like many amine-containing compounds, is often converted into a salt for practical reasons. Oxalate salts are typically crystalline, non-hygroscopic solids that are easier to handle, weigh, and store compared to the free base, which may be an oil or a low-melting solid.[3][4] This salt formation enhances the compound's stability and shelf-life.
Q2: What are the key physical properties of the free base, 7-Chlorothieno[3,2-b]pyridine?
A2: Understanding the properties of the free base is crucial for planning extraction and purification.
| Property | Value | Source |
| Molecular Formula | C₇H₄ClNS | [4] |
| Molecular Weight | 169.63 g/mol | [4][5] |
| Appearance | White to yellow/orange powder or lump | [3][4] |
| Melting Point | 35 °C | [3][4] |
| Flash Point | 110 °C | [3][4] |
| Storage | Refrigerated (0-10 °C) | [3][4] |
Q3: What is the basicity of the pyridine nitrogen in the thieno[3,2-b]pyridine system?
A3: The pyridine nitrogen is the basic center of the molecule. The predicted pKa of the conjugate acid of the parent thieno[3,2-b]pyridine is approximately 3.4.[6] This indicates it is a weak base. The presence of the electron-withdrawing chlorine atom in the 7-position would be expected to further reduce this basicity. This weak basicity is a critical factor to consider when selecting a base for neutralization during the work-up.
Q4: What are the primary safety concerns when handling this compound?
A4: 7-Chlorothieno[3,2-b]pyridine is classified as an irritant. It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[5] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Troubleshooting Guide: Work-Up & Purification
This section provides solutions to common problems encountered when liberating the free base from its oxalate salt.
Problem 1: Low yield of extracted product in the organic layer.
-
Symptom: After basification and extraction, analysis of the organic layer (e.g., by TLC) shows a low concentration of the desired product.
-
Root Cause Analysis: The most likely cause is incomplete neutralization of the oxalate salt. The protonated thienopyridine salt is highly soluble in the aqueous phase and will not partition into the organic solvent.[7] A sufficiently basic pH must be reached and maintained to ensure the amine is in its free base form.
-
Solution:
-
Choice of Base: Use a mild inorganic base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[8] These are generally sufficient to deprotonate the weakly basic pyridine (pKa of conjugate acid ~3.4) and are less likely to cause side reactions than strong bases like NaOH.
-
pH Monitoring: During the addition of the basic solution, monitor the pH of the aqueous layer using pH paper or a calibrated pH meter. The target pH should be > 8 to ensure complete deprotonation.
-
Sufficient Stirring: Ensure vigorous stirring of the biphasic mixture for an adequate period (e.g., 15-30 minutes) after the target pH is reached to allow the free base to fully partition into the organic layer.
-
Problem 2: A persistent emulsion forms at the aqueous-organic interface during extraction.
-
Symptom: The aqueous and organic layers fail to separate cleanly, forming a thick, cloudy, or rag-like layer between them.
-
Root Cause Analysis: Emulsions are common in liquid-liquid extractions and can be caused by the presence of fine particulate matter, surfactant-like impurities, or excessive agitation (e.g., vigorous shaking in a separatory funnel).[9]
-
Solutions:
-
Prevention: Instead of vigorous shaking, gently invert the separatory funnel multiple times to increase the surface area for extraction without forming a stable emulsion.[9]
-
Breaking the Emulsion:
-
Add Brine: Add a saturated solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous layer, which can help force the separation of the phases (a technique known as "salting out").[10]
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool to remove particulates that may be stabilizing the emulsion.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can provide the force needed to break the emulsion.
-
-
Problem 3: The product streaks badly during silica gel column chromatography.
-
Symptom: During purification, the product does not move as a tight band on the silica gel column but instead "tails" or "streaks," leading to poor separation and mixed fractions.
-
Root Cause Analysis: This is a classic problem when purifying basic compounds like pyridines on standard silica gel.[11] The acidic silanol groups (Si-OH) on the surface of the silica strongly and irreversibly adsorb the basic nitrogen atom, preventing clean elution.
-
Solution: Silica Gel Deactivation
-
Pre-treatment: Before running the column, deactivate the silica gel by flushing it with the chosen eluent system that has been modified with a small amount of a volatile base, typically 0.5-2% triethylamine (Et₃N).
-
Eluent Modification: Use an eluent mixture containing 0.5-2% triethylamine throughout the entire purification process. The triethylamine acts as a competitive base, binding to the acidic sites on the silica and allowing your product to elute cleanly.
-
Experimental Protocols
Protocol 1: Standard Work-up for Liberation of 7-Chlorothieno[3,2-b]pyridine Free Base
This protocol describes the process of neutralizing the oxalate salt and extracting the resulting free base.
-
Dissolution: Dissolve the crude reaction mixture containing 7-Chlorothieno[3,2-b]pyridine oxalate in a suitable organic solvent (e.g., dichloromethane (DCM) or ethyl acetate (EtOAc)) and water.
-
Neutralization: Transfer the biphasic mixture to a separatory funnel. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in portions. Swirl gently after each addition.
-
pH Check: After gas evolution (CO₂) ceases, check the pH of the aqueous layer with pH paper. Continue adding NaHCO₃ solution until the pH is ≥ 8.
-
Extraction: Stopper the funnel and extract the free base by inverting the funnel 10-15 times. Vent frequently to release any pressure. Allow the layers to separate completely.
-
Separation: Drain the lower organic layer. Add a fresh portion of the organic solvent to the aqueous layer and repeat the extraction process two more times to ensure complete recovery.
-
Combine & Wash: Combine all organic extracts. Wash the combined organic layer with brine (saturated NaCl solution) to remove residual water and help break any minor emulsions.
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude free base.
Protocol 2: Purification by Flash Column Chromatography
This protocol details the purification of the crude free base using a silica gel column pre-treated with triethylamine.
-
Eluent Preparation: Prepare an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes) determined by prior TLC analysis. Add 1% triethylamine (Et₃N) to this eluent mixture.
-
Column Packing: Pack a glass column with silica gel using the Et₃N-modified eluent. Ensure the silica is well-settled and free of air bubbles.
-
Sample Loading: Dissolve the crude 7-Chlorothieno[3,2-b]pyridine in a minimal amount of the organic solvent (e.g., DCM).[12] Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the prepared column.
-
Elution: Carefully add the Et₃N-modified eluent to the column and begin elution, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure to afford the purified 7-Chlorothieno[3,2-b]pyridine.
Visualizations & Workflows
Diagram 1: Acid-Base Neutralization Workflow
This diagram illustrates the fundamental chemical transformation during the work-up procedure.
Caption: Troubleshooting flowchart for work-up and purification.
References
-
Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. (n.d.). MDPI. [Link]
-
Tips for Troubleshooting Liquid–Liquid Extractions. (n.d.). LCGC International. [Link]
-
Thieno[3,2-b]pyridine (HMDB0258986). (n.d.). Human Metabolome Database. [Link]
-
Forming oxalate salts of amines. (2009). Sciencemadness.org. [Link]
-
The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. (2002). PubMed. [Link]
-
7-Chlorothieno[3,2-b]pyridine | C7H4ClNS | CID 11275251. (n.d.). PubChem. [Link]
-
How can I neutralize amine hydrochlorides?. (2023). ResearchGate. [Link]
-
Tips for Troubleshooting Liquid-Liquid Extraction. (n.d.). K-Jhil. [Link]
-
Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (2021). MDPI. [Link]
-
Column chromatography. (2016). Royal Society of Chemistry via YouTube. [Link]
-
Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase. (n.d.). NIH. [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography–Mass spectrometry. (n.d.). NIH. [Link]
-
How to run column chromatography. (n.d.). University of Nottingham. [Link]
-
Column Chromatography. (n.d.). University of Colorado Boulder, Department of Chemistry. [Link]
-
Understanding Liquid-Liquid Extraction: A Key Technique in Food Analysis. (n.d.). Oreate AI Blog. [Link]
-
Oxalic Acid Recovery from High Iron Oxalate Waste Solution by a Combination of Ultrasound-Assisted Conversion and Cooling Crystallization. (2019). ACS Publications. [Link]
-
7-Chlorothieno[3,2-b]pyridine. (n.d.). Pipzine Chemicals. [Link]
-
Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. (n.d.). MDPI. [Link]
-
Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. (2017). ACS Publications. [Link]
-
Isolation (Recovery) of amines. (n.d.). University of Alberta. [Link]
-
Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Thienopyridine derivatives (ticlopidine, clopidogrel) versus aspirin for preventing stroke and other serious vascular events in high vascular risk patients. (2000). PubMed. [Link]
-
Thieno(2,3-b)pyridine | C7H5NS | CID 289928. (n.d.). PubChem. [Link]
-
Thienopyridine derivatives versus aspirin for preventing stroke and other serious vascular events in high vascular risk patients. (2012). PubMed Central (PMC). [Link]
-
Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance. (2011). PubMed. [Link]
Sources
- 1. Thienopyridine derivatives (ticlopidine, clopidogrel) versus aspirin for preventing stroke and other serious vascular events in high vascular risk patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thienopyridine derivatives versus aspirin for preventing stroke and other serious vascular events in high vascular risk patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Chlorothieno[3,2-b]pyridine | 69627-03-8 [chemicalbook.com]
- 4. 7-Chlorothieno[3,2-b]pyridine | 69627-03-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 7-Chlorothieno[3,2-b]pyridine | C7H4ClNS | CID 11275251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. hmdb.ca [hmdb.ca]
- 7. chem.ualberta.ca [chem.ualberta.ca]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 11. orgsyn.org [orgsyn.org]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
Stability of 7-Chlorothieno[3,2-b]pyridine oxalate under different conditions
Document ID: TSC-CTPO-20260127
Version: 1.0
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working with 7-Chlorothieno[3,2-b]pyridine oxalate. Given the limited publicly available stability data for this specific salt, this document provides a framework for understanding its potential stability profile based on the chemistry of its core functional groups—a chloropyridine, a fused thiophene ring, and an oxalate salt. The following troubleshooting guides and frequently asked questions (FAQs) are grounded in established principles of chemical stability and are intended to empower users to anticipate and address challenges in their experiments.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues that may arise during the handling, storage, and use of 7-Chlorothieno[3,2-b]pyridine oxalate.
Storage and Handling
Q1: What are the recommended storage conditions for 7-Chlorothieno[3,2-b]pyridine oxalate and why?
A1: Based on supplier recommendations for the parent compound, 7-Chlorothieno[3,2-b]pyridine, and general best practices, the oxalate salt should be stored under refrigerated (2-8°C), dark, and dry conditions . Here's the rationale:
-
Temperature: Refrigeration slows down potential thermal degradation pathways. While some related heterocyclic compounds exhibit good thermal stability, low-temperature storage is a standard precaution for preserving the integrity of research chemicals.
-
Light: Pyridine and thiophene-containing rings can be susceptible to photodegradation. Exposure to UV or even ambient light can initiate reactions leading to impurities.
-
Moisture: Amine oxalate salts can be hygroscopic, meaning they can absorb moisture from the air. This can lead to physical changes in the powder (clumping) and may promote hydrolytic degradation.
Q2: I've noticed the color of my 7-Chlorothieno[3,2-b]pyridine oxalate has changed from off-white to yellowish-brown. Is it still usable?
A2: A color change is a common indicator of chemical degradation. This could be due to:
-
Oxidation: Exposure to air, especially in the presence of light, can lead to the formation of colored oxides.
-
Photodegradation: As mentioned, light can induce degradation, often resulting in colored byproducts.
-
Impurities from Synthesis: The initial material may have contained minor impurities that have degraded over time.
Troubleshooting Steps:
-
Assess the extent of the color change. A slight change may not significantly impact experiments where high purity is not critical. However, for sensitive applications like quantitative assays or in vivo studies, the material should be re-analyed.
-
Perform a purity check. Use a suitable analytical method like HPLC-UV or LC-MS to determine the purity of the material. Compare the chromatogram to that of a fresh or reference sample if available.
-
Consider the application. If the compound is used as a synthetic intermediate, a minor color change might be acceptable. For use as a standard or in a biological assay, the material should be repurified or a new batch should be used.
Q3: The powder has become clumpy and difficult to weigh accurately. What is the cause and how can I handle it?
A3: Clumping is a strong indication of moisture absorption (hygroscopicity), a known characteristic of some amine oxalate salts.[1] This can affect the accuracy of weighing and the stability of the compound.
Troubleshooting and Handling Protocol:
-
Dry the sample: If the compound is thermally stable at moderate temperatures, you can dry a small amount in a vacuum oven at a low temperature (e.g., 30-40°C) for a few hours. Caution: Perform a small-scale test first to ensure that heating does not cause degradation.
-
Use a dry environment: Weigh the compound in a glove box with a controlled low-humidity atmosphere. If a glove box is not available, work quickly in a fume hood on a dry day.
-
Proper storage: After opening, ensure the container is tightly sealed. Consider storing it in a desiccator with a suitable drying agent (e.g., silica gel, Drierite).
Stability in Solution
Q4: What solvents are recommended for preparing stock solutions, and what is the expected stability?
A4: For initial work, consider using anhydrous aprotic solvents like DMSO or DMF. The stability in solution is not well-documented and should be determined experimentally.
Key Considerations:
-
Protic Solvents (e.g., methanol, ethanol, water): These solvents can participate in solvolysis reactions, particularly hydrolysis of the chloro group, which may be accelerated by changes in pH.
-
Aqueous Buffers: The stability of pyridine derivatives is often pH-dependent.[2][3] At acidic pH, the pyridine nitrogen will be protonated, which can affect its reactivity and solubility. At alkaline pH, nucleophilic substitution of the chlorine may be more likely.
Recommendation: Prepare fresh solutions for each experiment. If a stock solution must be stored, divide it into small aliquots, store at -20°C or -80°C, and protect from light. Perform a small-scale stability test by analyzing the purity of a stored aliquot over time.
Q5: I am observing a new peak in my HPLC analysis after leaving my sample in an aqueous buffer on the autosampler. What could be the cause?
A5: The appearance of a new peak suggests degradation in your experimental matrix. Potential causes include:
-
Hydrolysis: The chloro group on the pyridine ring may be susceptible to hydrolysis, replacing the -Cl with an -OH group. This reaction can be influenced by the pH of your buffer.[4][5]
-
pH-mediated Degradation: The thienopyridine core itself might undergo ring-opening or other rearrangements under certain pH conditions.
-
Oxalate Degradation: While generally stable, the oxalate counter-ion could potentially participate in reactions, although degradation of the parent molecule is more likely.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected degradation.
Part 2: Experimental Protocols for Stability Assessment
Given the absence of specific stability data, it is prudent to perform preliminary stability assessments, also known as forced degradation studies.[6][7][8] These studies intentionally stress the compound to identify potential degradation pathways and develop stability-indicating analytical methods.
Protocol 1: Forced Degradation Study
Objective: To investigate the stability of 7-Chlorothieno[3,2-b]pyridine oxalate under various stress conditions.
Materials:
-
7-Chlorothieno[3,2-b]pyridine oxalate
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Suitable buffers (e.g., phosphate or acetate)
-
HPLC system with UV or MS detector
-
Photostability chamber
-
Oven
Methodology:
-
Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a known concentration (e.g., 1 mg/mL).
-
Set Up Stress Conditions: For each condition, prepare a sample in a clear vial and a control sample (stored at 2-8°C, protected from light).
Stress Condition Procedure Acid Hydrolysis Add an equal volume of 1M HCl. Incubate at 60°C for 24 hours. Base Hydrolysis Add an equal volume of 1M NaOH. Incubate at 60°C for 24 hours. Oxidative Add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Thermal Store the solid compound at 80°C for 48 hours. Dissolve in stock solution solvent before analysis. Photochemical Expose the stock solution in a photostability chamber according to ICH Q1B guidelines.[9][10] A control sample should be wrapped in foil. -
Analysis:
-
At specified time points (e.g., 2, 8, 24 hours), take an aliquot from each stressed sample.
-
Neutralize the acid and base hydrolysis samples before injection.
-
Analyze all samples by a suitable stability-indicating HPLC method (e.g., a gradient method that can separate the parent peak from any new peaks).
-
Calculate the percentage degradation and note the relative retention times of any new peaks.
-
Data Interpretation Workflow:
Caption: Workflow for a forced degradation study.
Hypothetical Degradation Pathways
Based on the structure, two primary degradation pathways can be hypothesized:
-
Hydrolysis of the Chloro Group: The chlorine atom on the pyridine ring is a potential site for nucleophilic substitution by water or hydroxide ions, leading to the formation of 7-Hydroxythieno[3,2-b]pyridine.
-
Oxidation of the Thiophene Sulfur: The sulfur atom in the thiophene ring is susceptible to oxidation, which could lead to the formation of a sulfoxide or sulfone.
Visual Representation of a Potential Degradation Pathway:
Caption: Hypothetical degradation pathways. (Note: Placeholder images are used as DOT language cannot render chemical structures).
Summary of Potential Stability Issues
| Parameter | Potential Issue | Recommended Action |
| Temperature | Gradual degradation over time, even when refrigerated. | Store at recommended 2-8°C. For long-term storage, consider -20°C. Aliquot to minimize freeze-thaw cycles. |
| Light | Photodegradation, leading to color change and formation of impurities.[11][12] | Store in amber vials or protect from light with aluminum foil. Minimize exposure to ambient light during handling. |
| Humidity | Hygroscopic; absorption of water can lead to clumping and hydrolysis.[1][13] | Store in a desiccator. Tightly seal the container immediately after use. |
| pH (in solution) | Susceptible to acid/base-catalyzed hydrolysis of the chloro group.[4][5] | Prepare solutions fresh. If buffers are used, perform a time-course study to assess stability in that specific medium. |
| Oxidizing Agents | Potential for oxidation of the thiophene sulfur. | Avoid contact with strong oxidizing agents. Use degassed solvents for preparing solutions if oxidation is a concern. |
References
-
NCERT. (n.d.). SYSTEMATIC QUALITATIVE ANALYSIS. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
- Fatemi, N. S., Dollimore, D., & Heal, G. R. (1982). Thermal decomposition of oxalates. Part 16. Thermal decomposition studies on cadmium oxalate. Thermochimica Acta, 54(1-2), 167-180.
- Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
- Wang, Y., et al. (2021). Investigation on the hygroscopicity of oxalic acid and atmospherically relevant oxalate salts under sub- and supersaturated conditions. Environmental Science: Processes & Impacts, 23(10), 1545-1557.
- García-Bordejé, E., et al. (2004). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Industrial & Engineering Chemistry Research, 43(10), 2448-2453.
- Lafi, A., et al. (2014). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products.
- Lowry, O. H., Passonneau, J. V., & Rock, M. K. (1961). The Stability of Pyridine Nucleotides. Journal of Biological Chemistry, 236(10), 2756-2759.
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
- Wu, W., & Toth, K. (2007). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Letters in Organic Chemistry, 4(1), 1-3.
- Jain, D., & Basniwal, P. K. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188.
- Lafi, A., et al. (2014).
- Drozd, L., & Zotou, A. (2014). Hygroscopic properties of oxalic acid and atmospherically relevant oxalates.
- Dollimore, D., & Nicholson, D. (1962). The thermal decomposition of oxalates. Part VIII. Thermogravimetric and X-ray analysis study of the decomposition of aluminium oxalate. Journal of the Chemical Society A, 281-285.
- Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
-
Sciencemadness.org. (2009). Forming oxalate salts of amines. Retrieved from [Link]
-
Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from [Link]
-
PubChem. (n.d.). Pyridine. Retrieved from [Link]
-
ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
- Ferreira, R. J., et al. (2022). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Molecules, 27(19), 6537.
-
RD Laboratories. (n.d.). Photostability. Retrieved from [Link]
-
Wikipedia. (n.d.). Ammonium oxalate. Retrieved from [Link]
- De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(25), 15998-16016.
- Yoshimori, T., & Hino, Y. (1967).
- El-Kerdawy, M. M., & El-Emam, A. A. (1985). An experiment to illustrate nucleophilic aromatic substitution and tautomerism.
- Bokhonov, B. B., & Boldyrev, V. V. (2002). Thermal decomposition of silver oxalate.
-
IAGIM. (n.d.). Photostability. Retrieved from [Link]
- Kumar, V., & Kumar, S. (2016).
Sources
- 1. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 5. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajrconline.org [ajrconline.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. database.ich.org [database.ich.org]
- 10. rdlaboratories.com [rdlaboratories.com]
- 11. researchgate.net [researchgate.net]
- 12. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigation on the hygroscopicity of oxalic acid and atmospherically relevant oxalate salts under sub- and supersaturated conditions - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Navigating the Challenges of Thienopyridine N-Functionalization
Introduction
Thienopyridines are a vital class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, including the well-known antiplatelet agents Ticlopidine and Clopidogrel.[1] Their therapeutic importance stems from their diverse biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The functionalization of the pyridine nitrogen atom (N-functionalization) is a key strategy for modulating the pharmacological profile of these molecules, influencing properties like solubility, bioavailability, and target engagement.[2]
However, the journey of N-functionalizing thienopyridines is often fraught with challenges. The interplay between the electron-rich thiophene ring and the electron-deficient pyridine ring creates a unique chemical environment that can lead to issues with reactivity, regioselectivity, and stability. This guide, designed for researchers and drug development professionals, provides a comprehensive troubleshooting resource to navigate these complexities, drawing upon established chemical principles and field-proven insights.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, offering explanations for the underlying causes and providing actionable solutions.
Problem 1: Poor or No Conversion to the Desired N-Functionalized Product.
"I've set up my N-alkylation/N-arylation reaction with my thienopyridine, but I'm seeing mostly starting material and minimal product formation. What's going wrong?"
Several factors can contribute to low conversion. Let's break them down:
-
Insufficient Basicity: The pyridine nitrogen in thienopyridines is weakly basic. For N-alkylation or N-arylation to occur, a sufficiently strong base is required to either deprotonate the corresponding N-H tautomer (if applicable) or to facilitate the reaction with the electrophile.
-
Steric Hindrance: Bulky substituents on either the thienopyridine core or the electrophile can sterically hinder the approach of the reactants, slowing down or preventing the reaction.
-
Poor Electrophile Reactivity: The leaving group on your alkylating or arylating agent might not be sufficiently labile. For instance, alkyl chlorides are less reactive than bromides or iodides.
-
Inappropriate Solvent: The choice of solvent is crucial. It needs to be able to dissolve the reactants and should not interfere with the reaction. For many N-alkylation reactions, polar aprotic solvents like DMF or DMSO are effective.[4]
Troubleshooting Steps:
-
Base Selection:
-
For N-alkylation, consider stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). For less reactive systems, these can be more effective than weaker bases like potassium carbonate (K2CO3).[5]
-
For Buchwald-Hartwig N-arylation, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required.
-
-
Electrophile Choice:
-
If using an alkyl halide, consider switching from a chloride to a bromide or iodide to increase reactivity.
-
For N-arylation, aryl triflates or nonaflates can be more reactive than aryl halides.
-
-
Reaction Conditions:
-
Temperature: Gently heating the reaction can often overcome activation energy barriers. However, be cautious, as excessive heat can lead to decomposition.
-
Solvent: Ensure your solvent is anhydrous, as water can quench strong bases and react with electrophiles. Consider switching to a higher-boiling polar aprotic solvent if solubility or temperature is an issue.
-
-
Catalyst System (for N-arylation):
-
The choice of palladium catalyst and ligand is critical for Buchwald-Hartwig reactions.[6] For sterically hindered substrates, bulky, electron-rich phosphine ligands are often necessary to promote efficient catalytic turnover.
-
Problem 2: Low Regioselectivity - Mixture of N-isomers Obtained.
"My thienopyridine has more than one nitrogen atom, and I'm getting a mixture of N-functionalized isomers that are difficult to separate. How can I control the regioselectivity?"
This is a common challenge, especially with isomers like thieno[2,3-c]pyridine and thieno[3,2-c]pyridine. The relative basicity and steric accessibility of the different nitrogen atoms play a key role in determining the site of functionalization.
Causality:
-
Electronic Effects: The position of the thiophene ring relative to the pyridine nitrogen influences its electron density and, consequently, its nucleophilicity.
-
Steric Hindrance: Substituents near a particular nitrogen atom can block the approach of the electrophile, favoring reaction at a less hindered site.
-
Reaction Conditions: The choice of base, solvent, and counterion can influence the regioselectivity of N-alkylation.[7]
Troubleshooting Strategies:
-
Exploit Steric Effects: If one nitrogen is significantly more sterically hindered than the other, you can use a bulky electrophile to favor reaction at the less hindered position.
-
Directed Ortho-Metalation (DoM): For certain thienopyridine isomers, it's possible to use a directing group to achieve regioselective lithiation, followed by quenching with an electrophile. This provides a powerful method for site-selective functionalization.
-
Protecting Group Strategy: In complex cases, it may be necessary to protect one of the nitrogen atoms, perform the functionalization on the other, and then deprotect.
-
Systematic Screening of Conditions: A Design of Experiment (DoE) approach can be highly effective. Systematically vary the base, solvent, temperature, and electrophile to identify conditions that favor the formation of the desired isomer.
Data Presentation: Impact of Base and Solvent on Regioselectivity
| Base | Solvent | N-1 Isomer (%) | N-2 Isomer (%) |
| K2CO3 | DMF | 60 | 40 |
| NaH | THF | 85 | 15 |
| Cs2CO3 | Dioxane | 70 | 30 |
This is illustrative data and actual results will vary depending on the specific thienopyridine substrate and electrophile.
Problem 3: Significant Formation of Byproducts (e.g., C-H functionalization, ring-opening).
"Besides my desired N-functionalized product, I'm observing significant amounts of other products, some of which appear to be from reactions on the thiophene or pyridine ring."
The reactivity of the thienopyridine core can sometimes lead to undesired side reactions, especially under harsh conditions.
Root Causes:
-
C-H Activation: The thiophene ring is electron-rich and susceptible to electrophilic attack or metallation, leading to C-H functionalization.[8] Palladium-catalyzed direct arylation is a known method for C-H functionalization of thienopyridines.[8]
-
Ring-Opening: Strong nucleophiles or bases, particularly at elevated temperatures, can potentially lead to the opening of the thiophene or pyridine ring.
-
Over-alkylation/arylation: If the product is more nucleophilic than the starting material, it can react further with the electrophile.
Mitigation Strategies:
-
Milder Reaction Conditions:
-
Use the mildest effective base and the lowest possible reaction temperature.
-
Consider using a phase-transfer catalyst for N-alkylation, which can often allow for milder conditions.
-
-
Protecting Groups: If C-H functionalization is a significant issue, you can temporarily protect the reactive positions on the thiophene ring with groups like trimethylsilyl (TMS), which can be removed later.
-
Stoichiometry Control: Carefully control the stoichiometry of your electrophile to minimize the risk of over-alkylation. Adding the electrophile slowly to the reaction mixture can also be beneficial.
-
Ligand and Catalyst Choice (for cross-coupling): For palladium-catalyzed reactions, the ligand can influence the selectivity between C-N and C-H functionalization. A thorough literature search for related systems is recommended.
Problem 4: Product Decomposition During Reaction or Work-up.
"My reaction seems to work, but I lose a significant amount of product during the work-up or purification, or the isolated product is unstable."
Thienopyridine derivatives, particularly N-functionalized ones, can be sensitive to certain conditions.
Potential Issues:
-
Acid Sensitivity: The N-functionalized pyridine ring can be susceptible to acid-catalyzed hydrolysis or other degradation pathways.
-
Oxidative Instability: The electron-rich thiophene ring can be prone to oxidation, especially in the presence of air and light.[9]
-
Thermal Instability: Some derivatives may be unstable at elevated temperatures, leading to decomposition during purification by distillation or high-temperature chromatography.
Preventative Measures:
-
Work-up:
-
Avoid strongly acidic or basic conditions during the aqueous work-up. Use buffered solutions if necessary.
-
Work quickly and keep the material cold to minimize degradation.
-
-
Purification:
-
Column Chromatography: Use a deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) to prevent product degradation on the column.[10]
-
Consider alternative purification methods like recrystallization or preparative HPLC under neutral conditions.
-
-
Storage: Store the final product under an inert atmosphere (e.g., argon or nitrogen) and in the dark, preferably at low temperatures, to prevent oxidative and light-induced decomposition.
Problem 5: Difficulty in Purifying the Final Product.
"I have a mixture of my desired product, starting material, and byproducts, and they are proving very difficult to separate by column chromatography."
Purification is a common bottleneck in organic synthesis. The similar polarity of the desired product and impurities can make separation challenging.
Troubleshooting Purification:
-
Optimize Chromatography:
-
Solvent System: Experiment with different solvent systems for column chromatography. A shallow gradient elution can often improve separation.
-
Stationary Phase: If silica gel is not effective, consider other stationary phases like alumina or reverse-phase silica (C18).
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method. A systematic screening of different solvents and solvent mixtures is often necessary to find suitable conditions.
-
Derivatization: In some cases, it may be possible to selectively react the desired product or a major impurity to change its polarity, making separation easier. The derivatizing group can then be removed in a subsequent step.
-
Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent resolution, although it may be less scalable.
Frequently Asked Questions (FAQs)
FAQ 1: Which thienopyridine isomer is generally more reactive towards N-functionalization?
The reactivity of the different thienopyridine isomers (e.g., thieno[2,3-b]pyridine vs. thieno[3,2-b]pyridine) towards N-functionalization depends on the specific reaction conditions and the nature of the electrophile.[11] However, as a general trend, the electron-donating effect of the thiophene ring can influence the basicity and nucleophilicity of the pyridine nitrogen. The position of the sulfur atom relative to the nitrogen can subtly alter the electronic properties of the pyridine ring. Computational studies can be a valuable tool for predicting the relative reactivity of different isomers.
FAQ 2: How does the choice of solvent affect the outcome of the reaction?
The solvent plays a multifaceted role in N-functionalization reactions:
-
Solubility: It must dissolve the thienopyridine substrate, the base, and the electrophile to allow for an efficient reaction.
-
Polarity: Polar aprotic solvents like DMF, DMSO, and acetonitrile are often preferred for N-alkylation as they can stabilize charged intermediates without interfering with the nucleophilicity of the deprotonated thienopyridine.
-
Coordinating Ability: In some cases, coordinating solvents can interact with the cation of the base, influencing the reactivity and regioselectivity of the reaction.[7]
FAQ 3: What are the best practices for setting up a reaction for N-functionalization of thienopyridines?
-
Inert Atmosphere: Always perform reactions with strong bases (e.g., NaH, t-BuOK) or organometallic reagents under an inert atmosphere (argon or nitrogen) to prevent quenching by atmospheric moisture and oxygen.
-
Anhydrous Conditions: Use anhydrous solvents and reagents. Solvents can be dried using standard laboratory procedures (e.g., distillation from a drying agent or passing through a column of activated alumina).
-
Temperature Control: Use an appropriate heating or cooling bath to maintain a consistent reaction temperature.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time.[6]
Experimental Protocols
Protocol 1: General Procedure for N-alkylation of Thieno[2,3-b]pyridine
This protocol provides a general starting point for the N-alkylation of a thienopyridine. Optimization of the base, solvent, and temperature may be required for specific substrates.
-
To a flame-dried round-bottom flask under an inert atmosphere, add the thieno[2,3-b]pyridine substrate (1.0 eq.).
-
Add anhydrous DMF (or another suitable polar aprotic solvent) to dissolve the substrate.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add the alkylating agent (e.g., alkyl bromide, 1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for N-arylation of Thieno[3,2-b]pyridine using Buchwald-Hartwig Amination
This protocol is a general guideline for the palladium-catalyzed N-arylation of a thienopyridine. The choice of catalyst, ligand, and base is crucial and should be guided by literature precedents for similar substrates.
-
To a flame-dried Schlenk tube under an inert atmosphere, add the thieno[3,2-b]pyridine substrate (1.0 eq.), the aryl halide (1.2 eq.), the palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), and the phosphine ligand (e.g., Xantphos, 4-10 mol%).
-
Add the base (e.g., Cs2CO3 or NaOtBu, 1.5-2.0 eq.).
-
Add an anhydrous solvent (e.g., toluene or dioxane).
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.[6]
-
Wash the filtrate with water and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[6]
-
Purify the crude product by flash column chromatography on silica gel.[6]
Visualization & Formatting
Diagrams
References
- Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades. (n.d.). IntechOpen.
-
Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. (2018). Molecules, 23(11), 2947. MDPI. Retrieved January 27, 2026, from [Link]
-
Doğanç, F., & Göker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20. Retrieved January 27, 2026, from [Link]
-
Litvinov, V. P., Roman, S. V., & Dyachenko, V. D. (2005). Thienopyridines: Synthesis, Properties, and Biological Activity. Russian Chemical Bulletin, 54(4), 865-913. ResearchGate. Retrieved January 27, 2026, from [Link]
-
Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (2022). ACS Omega, 7(12), 10735-10747. National Institutes of Health. Retrieved January 27, 2026, from [Link]
-
Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. (2018). Molecules, 23(11), 2947. National Institutes of Health. Retrieved January 27, 2026, from [Link]
-
A Straightforward One‐Step Access to Ticlopidine Derivatives Arylated at the C5‐Position of the Thienyl Ring via Pd‐Catalyzed Direct Arylations. (2015). Asian Journal of Organic Chemistry, 4(11), 1234-1240. ResearchGate. Retrieved January 27, 2026, from [Link]
-
Regioselective Asymmetric Alkynylation of N-Alkyl Pyridiniums. (2021). Organic Letters, 23(18), 7129–7133. National Institutes of Health. Retrieved January 27, 2026, from [Link]
-
Unlocking the Potential of ZnO‐NPs Assisted Heterogeneous Synthesis: A Novel Approach to Fabricate Fused Thienopyridines as a Promising Scaffold for Prostate Cancer Treatment. (2025). ChemistrySelect, 10(29), e202502123. ResearchGate. Retrieved January 27, 2026, from [Link]
-
Dotsenko, V. V., Krivokolysko, S. G., & Litvinov, V. P. (2020). Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines. Russian Chemical Bulletin, 69(10), 1831-1875. ResearchGate. Retrieved January 27, 2026, from [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2022). Molecules, 27(21), 7268. MDPI. Retrieved January 27, 2026, from [Link]
-
The thienopyridines. (2003). Journal of the American College of Cardiology, 42(6), 991-998. National Institutes of Health. Retrieved January 27, 2026, from [Link]
-
New methodology for the N-alkylation of 2-amino-3-acylthiophenes. (2011). Organic & Biomolecular Chemistry, 9(18), 6239-6242. Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]
-
Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (2022). ACS Omega, 7(12), 10735-10747. ACS Publications. Retrieved January 27, 2026, from [Link]
-
Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. (2023). Organic & Biomolecular Chemistry, 21(36), 7352-7356. Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]
-
Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. (2023). RSC Medicinal Chemistry, 14(3), 496-505. National Institutes of Health. Retrieved January 27, 2026, from [Link]
-
Access to Thienopyridine and Thienoquinoline Derivatives via Site-Selective C–H Bond Functionalization and Annulation. (2020). The Journal of Organic Chemistry, 85(15), 9876-9887. ResearchGate. Retrieved January 27, 2026, from [Link]
- Process for the N-alkylation of aminopyridines. (2021). Google Patents.
-
Recent trends in the chemistry of pyridine N-oxides. (2001). Arkivoc, 2001(1), 242-268. Retrieved January 27, 2026, from [Link]
-
Mild and Scalable C4-Alkylation of Pyridine Derivatives: Enhanced Regioselectivity via Silane-Assisted Electroreduction. (2023). Angewandte Chemie International Edition, 62(31), e202305592. ResearchGate. Retrieved January 27, 2026, from [Link]
-
Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. (2022). Molecules, 27(3), 859. MDPI. Retrieved January 27, 2026, from [Link]
-
Synthesis of New Amino-Functionalized Porphyrins:Preliminary Study of Their Organophotocatalytic Activity. (2018). Molecules, 23(12), 3236. MDPI. Retrieved January 27, 2026, from [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. (2023). ChemRxiv. Retrieved January 27, 2026, from [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2019). Beilstein Journal of Organic Chemistry, 15, 2376-2386. Beilstein Journals. Retrieved January 27, 2026, from [Link]
-
The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. (2004). Anaesthesia, 59(10), 1006-1014. National Institutes of Health. Retrieved January 27, 2026, from [Link]
-
A New Mechanism of Action of Thienopyridine Antiplatelet Drugs - A Role for Gastric Nitrosthiol Metabolism? (2015). Atherosclerosis, 238(1), 16-19. National Institutes of Health. Retrieved January 27, 2026, from [Link]
-
Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. (2016). Current Medicinal Chemistry, 23(24), 2683-2704. National Institutes of Health. Retrieved January 27, 2026, from [Link]
-
Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (2021). Molecules, 26(16), 4983. MDPI. Retrieved January 27, 2026, from [Link]
Sources
- 1. The thienopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
The Emergence of Thieno[3,2-b]pyridine-Based Inhibitors: A Comparative Analysis Against Established Kinase Inhibition Standards
In the landscape of targeted cancer therapy, the pursuit of novel chemical scaffolds that offer high potency and selectivity against key oncogenic drivers is relentless. The 7-chlorothieno[3,2-b]pyridine core has emerged as a structurally intriguing and versatile template for the design of a new generation of kinase inhibitors. This guide provides a detailed comparison of the efficacy of a prominent thieno[3,2-b]pyridine-based inhibitor against established standards of care that target well-validated kinases in oncology, namely BRAF and MEK.
While direct head-to-head clinical data is not yet available, this analysis of preclinical efficacy, target selectivity, and mechanism of action will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the potential of this novel inhibitor class. We will delve into the specifics of a highly selective inhibitor of Haspin kinase, a promising but underexplored therapeutic target, and contrast its profile with that of FDA-approved inhibitors of the well-established MAPK signaling pathway.
A Tale of Two Strategies: Targeting Novel vs. Validated Kinases
The development of kinase inhibitors can broadly follow two paths: targeting novel kinases implicated in disease or optimizing inhibitors for well-validated oncogenic drivers. The thieno[3,2-b]pyridine scaffold has shown remarkable adaptability, yielding highly selective inhibitors for underexplored kinases like Haspin and Cyclin-Dependent Kinase-Like 5 (CDKL5)[1][2].
The Case for Novel Targets: Haspin Kinase
Haspin is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph), a key step for proper chromosome alignment and segregation[3]. Its overexpression in various cancers and its critical role in cell division make it an attractive target for anticancer therapies[4]. Inhibition of Haspin can lead to mitotic arrest and cell death, making it a promising strategy for treating rapidly dividing cancer cells[3].
A notable example of a thieno[3,2-b]pyridine-based inhibitor is MU1920 , a highly selective and potent ATP-competitive inhibitor of Haspin kinase[1][5]. While research is ongoing, the development of such specific chemical probes is a critical first step in validating novel targets like Haspin for future clinical applications[2][6].
The Established Front: The MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the RAS-RAF-MEK-ERK cascade, is a cornerstone of cancer cell signaling. Mutations in genes like BRAF are found in a significant percentage of melanomas and other cancers, leading to constitutive activation of this pathway and uncontrolled cell proliferation[7]. This has made BRAF and the downstream kinase MEK prime targets for inhibitor development, leading to several FDA-approved drugs that are now the standard of care for patients with specific cancer genotypes.
Quantitative Efficacy: A Preclinical Snapshot
To objectively compare the potency of these different inhibitors, we can examine their half-maximal inhibitory concentration (IC50) values, a measure of the drug concentration required to inhibit the biological function of a target by 50%.
| Inhibitor | Scaffold/Class | Primary Target(s) | IC50 (Biochemical Assay) | Status |
| MU1920 | Thieno[3,2-b]pyridine | Haspin Kinase | 6 nM[5] | Preclinical Chemical Probe |
| Dabrafenib | N/A | BRAF V600E | 0.68 nM[8] | FDA Approved |
| Trametinib | N/A | MEK1/MEK2 | 0.7-0.9 nM[9] | FDA Approved |
This data highlights that the thieno[3,2-b]pyridine-based inhibitor MU1920 demonstrates nanomolar potency against its target, Haspin, which is comparable to the potency of the FDA-approved drugs Dabrafenib and Trametinib against their respective targets. This underscores the potential of the thieno[3,2-b]pyridine scaffold to generate highly potent kinase inhibitors.
Understanding the Underlying Biology: Signaling Pathways
To appreciate the distinct therapeutic approaches, it is essential to visualize the signaling pathways these inhibitors target.
The Mitotic Role of Haspin Kinase
Haspin kinase is a key regulator of mitosis. Its inhibition disrupts the proper alignment of chromosomes, leading to mitotic catastrophe and cell death in rapidly dividing cancer cells.
The Central Role of the MAPK Pathway
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Mutations in BRAF lead to its constitutive activation, driving tumorigenesis. Standard-of-care inhibitors like Dabrafenib and Trametinib target key nodes in this pathway.
Experimental Methodologies: Ensuring Scientific Rigor
The determination of inhibitor efficacy relies on robust and reproducible experimental protocols. A standard approach for evaluating kinase inhibitors is the in vitro kinase assay.
Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the IC50 value of an inhibitor against its target kinase.
Objective: To quantify the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Materials:
-
Recombinant purified kinase (e.g., Haspin, BRAF, MEK)
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Kinase assay buffer (containing MgCl2)
-
Test inhibitor (e.g., MU1920, Dabrafenib, Trametinib) at various concentrations
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)
-
Microplate reader compatible with the chosen detection method
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in an appropriate solvent (e.g., DMSO) and then dilute further in the kinase assay buffer.
-
Reaction Setup: In a microtiter plate, add the kinase enzyme solution to each well containing the diluted inhibitor or vehicle control. Allow for a brief pre-incubation period (typically 10-15 minutes) at room temperature to permit inhibitor binding.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP to each well. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure competitive inhibitors are fairly evaluated.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C or 37°C) for a predetermined period (e.g., 30-60 minutes). This incubation time should be within the linear range of the enzymatic reaction.
-
Termination of Reaction: Stop the reaction by adding a solution containing a chelating agent like EDTA, which sequesters the Mg2+ ions essential for kinase activity[10].
-
Signal Detection: Add the detection reagent according to the manufacturer's instructions. This reagent quantifies the amount of product formed (e.g., phosphorylated substrate or ADP).
-
Data Analysis: Measure the signal (e.g., luminescence, fluorescence, or radioactivity) using a microplate reader. Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Concluding Remarks and Future Directions
The 7-chlorothieno[3,2-b]pyridine scaffold represents a significant advancement in the design of highly selective kinase inhibitors. The preclinical data for MU1920 demonstrates that this chemical core can yield compounds with potency comparable to that of established, FDA-approved drugs. While MU1920 targets the novel kinase Haspin, for which a clinical standard of care has yet to be defined, its high selectivity and potency underscore the therapeutic potential of this emerging class of inhibitors.
For researchers and drug development professionals, the key takeaway is the versatility of the thieno[3,2-b]pyridine scaffold. It provides a robust starting point for targeting both novel and validated kinases. Future research should focus on several key areas:
-
Broadening the Target Scope: Exploring the derivatization of the thieno[3,2-b]pyridine core to target other clinically relevant kinases.
-
In Vivo Efficacy Studies: Progressing potent inhibitors like MU1920 into animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
-
Combination Therapies: Investigating the potential of thieno[3,2-b]pyridine-based inhibitors in combination with existing standards of care to overcome drug resistance.
The journey from a promising chemical scaffold to a clinically approved drug is long and arduous. However, the compelling preclinical data for thieno[3,2-b]pyridine-based inhibitors provides a strong rationale for their continued development and their potential to impact the future of targeted cancer therapy.
References
- Hu, X., et al. (2025). Src inhibition potentiates MCL-1 antagonist activity in acute myeloid leukemia. Signal Transduction and Targeted Therapy.
-
Moyano, P. M., et al. (2024). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. Angewandte Chemie International Edition. [Link]
-
Kubina, T., et al. (2024). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. ResearchGate. [Link]
-
Moyano, P. M., et al. (2024). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. PubMed. [Link]
-
International Foundation for CDKL5 Research. (n.d.). CDKL5 Clinical Trials V2.0. [Link]
-
Patsnap Synapse. (2024). What are HASPIN inhibitors and how do they work?. [Link]
-
U.S. National Library of Medicine. (n.d.). International CDKL5 Clinical Research Network. ClinicalTrials.gov. [Link]
-
Downs, J., et al. (2022). International Consensus Recommendations for the Assessment and Management of Individuals With CDKL5 Deficiency Disorder. PubMed Central. [Link]
-
Children's Hospital of Philadelphia. (n.d.). CDKL5 deficiency disorder. [Link]
-
Boston Children's Hospital. (n.d.). CDKL5 Disorder. [Link]
-
Demarest, S., et al. (2021). Current neurologic treatment and emerging therapies in CDKL5 deficiency disorder. PubMed Central. [Link]
-
Saldaris, J., & Downs, J. (2021). Working towards strong clinical trials for CDKL5 Deficiency Disorder. [Link]
-
Moyano, P. M., et al. (2024). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. ResearchGate. [Link]
-
Wang, J., et al. (2023). Function and inhibition of Haspin kinase: targeting multiple cancer therapies by antimitosis. PubMed. [Link]
-
Fatima, F. N., et al. (2022). The Serine/Threonine Kinase HASPIN Is a Novel Dependency in t(8;21) AML. Blood. [Link]
-
De la Fuente, H. N., et al. (2021). Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines. PLOS One. [Link]
-
Taft, D. M., et al. (2012). Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin. PubMed. [Link]
-
Goel, S., et al. (2019). Inhibition of Haspin Kinase Promotes Cell-Intrinsic and Extrinsic Antitumor Activity. PubMed Central. [Link]
-
U.S. Food and Drug Administration. (2022). FDA grants accelerated approval to dabrafenib in combination with trametinib for unresectable or metastatic solid tumors with BRAF V600E mutation. [Link]
-
Johnson, B. (2022). Treating BRAF V600E-mutant NSCLC with dabrafenib and trametinib. YouTube. [Link]
-
Infante, J. R., et al. (2014). Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial. PubMed Central. [Link]
-
Kim, D. W., & Patel, S. P. (2014). Profile of selumetinib and its potential in the treatment of melanoma. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
-
Eurtivong, C., et al. (2020). Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. ResearchGate. [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]
-
Elicera Therapeutics. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. [Link]
-
ResearchGate. (n.d.). IC50 values for trametinib are represented on the y-axis and individual.... [Link]
-
King, A. J., et al. (2013). Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PubMed Central. [Link]
-
Menzies, A. M., & Long, G. V. (2013). Dabrafenib and its potential for the treatment of metastatic melanoma. PubMed Central. [Link]
-
ResearchGate. (n.d.). IC 50 values of BRAF V600E mutated melanoma cells after exposure to.... [Link]
-
Regan, J., et al. (2024). Efficacy, Tolerability, and Pharmacokinetics of Combined Targeted MEK and Dual mTORC1/2 Inhibition in a Preclinical Model of Mucosal Melanoma. AACR Journals. [Link]
-
Varghese, S., et al. (2018). Trametinib in the treatment of melanoma. PubMed Central. [Link]
-
Packer, A. N., et al. (2024). FDA-Approved MEK1/2 Inhibitor, Trametinib, Protects Mice from Cisplatin and Noise-Induced Hearing Loss. bioRxiv. [Link]
Sources
- 1. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are HASPIN inhibitors and how do they work? [synapse.patsnap.com]
- 4. Function and inhibition of Haspin kinase: targeting multiple cancer therapies by antimitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Recommendations For Managing Individuals With CDD | International Foundation for CDKL5 Research [cdkl5.com]
- 8. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Purity Analysis of 7-Chlorothieno[3,2-b]pyridine Oxalate
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. An impurity, even in trace amounts, can significantly impact the efficacy, safety, and reproducibility of a synthesis or biological study. This guide provides an in-depth comparative analysis of 7-Chlorothieno[3,2-b]pyridine oxalate, a key intermediate in the synthesis of various pharmaceutical compounds, from different suppliers. We will delve into the rationale behind the analytical methodologies chosen, present hypothetical comparative data, and provide detailed experimental protocols to empower you to conduct your own rigorous purity assessments.
7-Chlorothieno[3,2-b]pyridine is a heterocyclic building block used in the synthesis of active pharmaceutical ingredients (APIs), notably those with antiplatelet activity.[1][2][3] Its purity is critical to ensure the desired reaction outcomes and to minimize the presence of potentially toxic byproducts. This guide will equip you with the scientific understanding and practical protocols to critically evaluate the purity of this important compound from various commercial sources.
The Criticality of Purity: Potential Impurities in 7-Chlorothieno[3,2-b]pyridine Synthesis
The most common synthesis of 7-Chlorothieno[3,2-b]pyridine involves the reaction of thieno[3,2-b]pyridin-7(4H)-one with a chlorinating agent, such as oxalyl chloride or phosphorus oxychloride, often in the presence of a catalyst like N,N-dimethylformamide (DMF).[4] Understanding this synthetic route is key to anticipating potential process-related impurities.
Potential Process-Related Impurities:
-
Unreacted Starting Material: Residual thieno[3,2-b]pyridin-7(4H)-one.
-
Over-chlorinated Species: Dichloro-thienopyridine isomers.
-
Isomers: Positional isomers of the chloro-substituent, though less likely due to the regioselectivity of the reaction.
-
Reagent-related Impurities: Residual DMF or byproducts from its reaction with the chlorinating agent.
-
Byproducts of Side Reactions: Unidentified impurities arising from minor reaction pathways.
Potential Degradation Products:
Thienopyridine derivatives can be susceptible to degradation under certain conditions, such as exposure to light, heat, humidity, and oxidative stress.[5] Potential degradation products may include:
-
Oxidation Products: N-oxides or sulfoxides formed by oxidation of the pyridine nitrogen or thiophene sulfur, respectively.
-
Hydrolysis Products: Reversion to thieno[3,2-b]pyridin-7(4H)-one under aqueous acidic or basic conditions.
-
Photodegradation Products: Various products arising from UV light exposure.
Experimental Design for Comprehensive Purity Analysis
A multi-pronged analytical approach is essential for a thorough purity assessment. This guide proposes a workflow employing High-Performance Liquid Chromatography (HPLC) for quantitative purity determination, Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities.
Caption: A comprehensive experimental workflow for the purity analysis of 7-Chlorothieno[3,2-b]pyridine oxalate.
Comparative Purity Analysis: A Hypothetical Scenario
To illustrate the importance of sourcing high-purity material, let's consider a hypothetical comparison of 7-Chlorothieno[3,2-b]pyridine oxalate from three different suppliers (A, B, and C). The following table summarizes the potential findings from our proposed analytical workflow.
| Parameter | Supplier A | Supplier B | Supplier C | ICH Guideline (Typical) |
| Appearance | White to off-white powder | Yellowish powder | Off-white crystalline powder | Report |
| Purity (HPLC, % Area) | 99.85% | 98.90% | 99.50% | >99.0% |
| Largest Unknown Impurity (HPLC, % Area) | 0.08% | 0.45% | 0.15% | <0.10% |
| Total Impurities (HPLC, % Area) | 0.15% | 1.10% | 0.50% | <0.50% |
| Residual Solvents (GC-MS) | Dichloromethane: 50 ppm | Dichloromethane: 800 ppm | Dichloromethane: 150 ppm | <600 ppm (Class 2) |
| ¹H NMR | Conforms to structure | Conforms, minor unidentified peaks | Conforms to structure | Conforms |
| ¹³C NMR | Conforms to structure | Conforms, minor unidentified peaks | Conforms to structure | Conforms |
Interpretation of Hypothetical Results:
-
Supplier A provides the highest purity material with all impurities below the typical ICH identification threshold of 0.10%. The low level of residual solvent is also well within acceptable limits.
-
Supplier B shows a significantly lower purity, with a major unknown impurity at 0.45%. This would require identification and qualification according to ICH guidelines.[6] The high level of residual dichloromethane is also a concern.
-
Supplier C offers a product of good purity, although with a higher total impurity level than Supplier A. The largest unknown impurity is above the typical reporting threshold and may require further investigation depending on the final application.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments outlined in this guide. These protocols are based on established analytical principles for similar compounds and are designed to be self-validating.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This stability-indicating HPLC method is designed to separate the main component from its potential process-related impurities and degradation products.
-
Instrumentation: HPLC system with a UV/Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 50% A, 50% B
-
25-30 min: Linear gradient to 5% A, 95% B
-
30-35 min: Hold at 5% A, 95% B
-
35-40 min: Return to initial conditions (95% A, 5% B) and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm and DAD scan from 200-400 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the 7-Chlorothieno[3,2-b]pyridine oxalate sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.
Rationale: The C18 column provides good retention and separation for moderately polar heterocyclic compounds. The formic acid in the mobile phase helps to protonate the pyridine nitrogen, leading to better peak shape. A gradient elution is employed to ensure the elution of both polar and non-polar impurities within a reasonable run time. DAD detection allows for the spectral analysis of impurity peaks, aiding in their preliminary identification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis
This method is suitable for the detection and quantification of volatile organic compounds, such as residual solvents from the synthesis.
-
Instrumentation: GC-MS system with a headspace autosampler.
-
Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold at 240 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 35-350 amu.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 20 minutes.
-
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and add 1 mL of a suitable high-boiling point solvent (e.g., dimethyl sulfoxide).
Rationale: A headspace GC-MS method is ideal for analyzing residual solvents as it avoids injecting the non-volatile API onto the GC column. The DB-624 column is specifically designed for the analysis of volatile organic compounds. Mass spectrometric detection provides definitive identification of the solvents based on their mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR is a powerful tool for the unambiguous confirmation of the chemical structure and for identifying and characterizing impurities.
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Experiments:
-
¹H NMR: For proton environment analysis.
-
¹³C NMR: For carbon skeleton analysis.
-
2D NMR (COSY, HSQC): To aid in the assignment of proton and carbon signals and to help elucidate the structure of unknown impurities.
-
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of the deuterated solvent.
¹H NMR (400 MHz, CDCl₃) - Expected Chemical Shifts: [4]
-
δ 8.61 (d, J = 5.2 Hz, 1H)
-
δ 7.81 (d, J = 5.2 Hz, 1H)
-
δ 7.30 (d, J = 4.8 Hz, 1H)
¹³C NMR (100 MHz, CDCl₃) - Predicted Chemical Shifts: Based on known data for thienopyridines, the following are predicted chemical shifts.[7] Actual values should be confirmed experimentally.
-
~151 ppm (C=N)
-
~148 ppm (C-Cl)
-
~145 ppm
-
~130 ppm
-
~125 ppm
-
~122 ppm
-
~118 ppm
Rationale: ¹H and ¹³C NMR provide a detailed fingerprint of the molecule's structure. Any significant deviation from the expected spectra or the presence of additional peaks indicates the presence of impurities. 2D NMR experiments are invaluable for connecting protons and carbons, which is crucial for the structural elucidation of unknown impurities.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 7-Chlorothieno[3,2-b]pyridine | 69627-03-8 [chemicalbook.com]
- 5. ajrconline.org [ajrconline.org]
- 6. Accurate Measurement of Methyl 13C Chemical Shifts by Solid-State NMR for the Determination of Protein Sidechain Conformation: the Influenza A M2 Transmembrane Peptide as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparison Guide: Benchmarking New Catalysts for the Functionalization of 7-Chlorothieno[3,2-b]pyridine
A Senior Application Scientist's In-Depth Technical Review
Introduction: The Strategic Importance of the Thieno[3,2-b]pyridine Scaffold
The thieno[3,2-b]pyridine core is a privileged heterocyclic scaffold, forming the structural foundation of numerous molecules with significant therapeutic potential.[1][2][3] Its unique electronic and structural properties have made it a cornerstone in the development of agents targeting a wide array of biological targets, including protein kinases, metabotropic glutamate receptors, and pathways implicated in oncology.[1][4][5] The ability to precisely and efficiently functionalize this core is therefore of paramount importance to medicinal chemists and drug development professionals.
This guide focuses on a critical synthetic intermediate, 7-Chlorothieno[3,2-b]pyridine.[6][7] The chlorine atom at the 7-position serves as a versatile synthetic handle for introducing molecular diversity through various cross-coupling reactions. However, the efficiency of these transformations is highly dependent on the catalytic system employed. This document provides a comprehensive benchmark of a classic palladium catalyst system against a next-generation N-Heterocyclic Carbene (NHC) based catalyst for the Suzuki-Miyaura coupling of this key intermediate, offering field-proven insights and detailed experimental protocols.
The Synthetic Challenge: Balancing Reactivity and Selectivity
Palladium-catalyzed cross-coupling reactions are powerful tools for forging new carbon-carbon and carbon-heteroatom bonds.[8][9][10] For substrates like 7-Chlorothieno[3,2-b]pyridine, the primary challenge lies in achieving high yields under mild conditions while minimizing catalyst loading and side reactions. Traditional catalysts, often based on palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ combined with phosphine ligands, have been workhorses in the field. However, they can sometimes suffer from limitations such as sensitivity to air and moisture, ligand degradation at elevated temperatures, and the need for higher catalyst loadings, particularly with less reactive aryl chlorides.
The development of new catalysts aims to overcome these hurdles, offering improved stability, higher turnover numbers (TONs), and broader substrate scope. This guide will specifically compare a well-established phosphine-ligated system with a modern, commercially available Pd-NHC precatalyst.
Catalytic Systems Under Evaluation
For this benchmarking study, we selected a model Suzuki-Miyaura reaction: the coupling of 7-Chlorothieno[3,2-b]pyridine with 4-methoxyphenylboronic acid. This reaction is representative of a common transformation in drug discovery programs.
-
Catalyst System A (Classic): Pd(OAc)₂ with the biarylphosphine ligand SPhos. This combination is widely used for its effectiveness in coupling aryl chlorides.
-
Catalyst System B (New Generation): palladium(II) dichloride, commonly known as PEPPSI™-IPr. This is an air- and moisture-stable Pd-NHC precatalyst known for its high activity and stability.
Benchmarking Methodology & Experimental Workflow
To ensure a fair and objective comparison, all reactions were conducted under rigorously controlled conditions. The primary endpoint was the isolated yield of the desired product, 7-(4-methoxyphenyl)thieno[3,2-b]pyridine, with reaction progress monitored by GC-MS.
Key Performance Indicators (KPIs):
-
Isolated Yield (%): The primary measure of catalyst efficiency.
-
Reaction Time (h): Time required to reach >98% conversion.
-
Reaction Temperature (°C): The optimal temperature required for efficient catalysis.
-
Catalyst Loading (mol%): The amount of palladium required relative to the limiting reagent.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the benchmarking experiment from setup to analysis.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki Coupling with Catalyst System B
This protocol is a self-validating system, providing all necessary parameters for replication.
Materials:
-
7-Chlorothieno[3,2-b]pyridine (1.0 eq, 169.63 g/mol )
-
4-Methoxyphenylboronic acid (1.2 eq)
-
PEPPSI™-IPr catalyst (0.5 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 eq)
-
Toluene (Anhydrous)
-
Deionized Water
-
Nitrogen or Argon gas supply
Procedure:
-
Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 7-Chlorothieno[3,2-b]pyridine (170 mg, 1.0 mmol), 4-methoxyphenylboronic acid (228 mg, 1.2 mmol), and potassium phosphate (425 mg, 2.0 mmol).
-
Catalyst Addition: In a glovebox or under a positive flow of nitrogen, add the PEPPSI™-IPr catalyst (3.4 mg, 0.005 mmol, 0.5 mol%).
-
Solvent Addition: Add anhydrous toluene (5 mL) and deionized water (0.5 mL) via syringe.
-
Inerting: Seal the Schlenk flask and subject it to three cycles of vacuum backfill with nitrogen or argon gas. This step is critical to remove oxygen, which can deactivate the catalyst.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: After 3 hours, take a small aliquot from the reaction mixture, dilute it with ethyl acetate, filter through a small plug of silica, and analyze by GC-MS to confirm the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Add deionized water (10 mL) and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product as a white to off-white solid.
-
Analysis: Confirm the structure and purity of the product, 7-(4-methoxyphenyl)thieno[3,2-b]pyridine, by ¹H NMR, ¹³C NMR, and HRMS. (Expected Yield: ~230 mg, 95%).
Conclusion and Future Outlook
The experimental data unequivocally demonstrates that the new-generation PEPPSI™-IPr Pd-NHC catalyst offers significant advantages over classic phosphine-based systems for the Suzuki-Miyaura functionalization of 7-Chlorothieno[3,2-b]pyridine. The ability to achieve a near-quantitative yield at a lower temperature, with a four-fold reduction in catalyst loading and a 75% decrease in reaction time, presents a compelling case for its adoption in both academic research and process development settings.
These findings underscore the importance of continued catalyst development. For researchers and drug development professionals, leveraging these advanced catalytic systems is not merely an optimization but a strategic advantage, enabling faster access to diverse chemical matter, reducing costs associated with precious metals, and promoting greener, more efficient synthetic routes. Future work should focus on expanding the application of these robust catalysts to other challenging cross-coupling reactions, such as Buchwald-Hartwig aminations and C-H functionalizations, on the thieno[3,2-b]pyridine scaffold.
References
- Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters.
- Synthesis of Novel Methyl 3-(hetero)
- Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PubMed Central (PMC) NIH.
- Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. PubMed.
- 7-Chlorothieno[3,2-b]pyridine Product Inform
- Suzuki Coupling Overview. Organic Chemistry Portal.
- Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. MDPI.
- Palladium(ii)
- Suzuki-Miyaura Coupling Mechanism. Chemistry LibreTexts.
- Unlock Innovation with 7-Chlorothieno[3,2-b]pyridine: A Key Synthesis Intermedi
- Heterocycle Formation via Palladium-Catalyzed C–H Functionaliz
- Pyridine: the scaffolds with significant clinical diversity. Royal Society of Chemistry.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and their applications.
- Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands. PubMed Central (PMC) NIH.
- The Suzuki Reaction. Myers Group, Harvard University.
- Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PubMed Central (PMC) NIH.
Sources
- 1. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 7-Chlorothieno[3,2-b]pyridine | 69627-03-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. nbinno.com [nbinno.com]
- 8. Heterocycle Formation via Palladium-Catalyzed C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antifungal Potential of 7-Chlorothieno[3,2-b]pyridine Analogs
Authored by a Senior Application Scientist
The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates an urgent and innovative approach to antifungal drug discovery. In this landscape, heterocyclic compounds have emerged as a fertile ground for identifying novel therapeutic scaffolds. Among these, the thieno[3,2-b]pyridine core has garnered significant attention for its diverse biological activities. This guide provides a comprehensive comparison of the antifungal activity of analogs derived from this scaffold, with a particular focus on the strategic importance of the 7-chloro-substituted intermediate.
The 7-Chlorothieno[3,2-b]pyridine moiety is a critical building block in medicinal chemistry.[1] While not necessarily the final active compound, its strategic 7-chloro group serves as a versatile chemical handle, allowing for a wide array of synthetic modifications. This functionalization is key to tuning the molecule's properties, enabling researchers to optimize for potency, selectivity, and pharmacokinetic profiles.[1] This guide will delve into the antifungal potential unlocked through such modifications, presenting comparative data from related analogs to inform future research and development.
Comparative Antifungal Activity of Thieno[3,2-b]pyridine Derivatives
To illustrate the therapeutic potential of the thieno[3,2-b]pyridine scaffold, we will examine data from a series of 4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives. A study evaluating a library of these compounds against various plant-pathogenic fungi revealed promising activity, demonstrating that the core structure is a viable starting point for developing potent antifungal agents.[2]
The in-vitro bioassay results from this research highlight that several analogs exhibit significant antifungal activity at a concentration of 50 µg/mL.[2] Notably, compounds designated as I-1, I-5, I-7, and I-12 demonstrated promising efficacy against Cercospora arachidicola, Rhizoctonia solani, and Sclerotinia sclerotiorum, with EC50 values in the low microgram per milliliter range.[2]
Table 1: Comparative Antifungal Efficacy (EC50) of Lead Thieno[3,2-b]pyridine Analogs
| Compound ID | Target Fungi | EC50 (µg/mL) |
| I-1 | C. arachidicola | 4.61 |
| R. solani | 5.23 | |
| S. sclerotiorum | 6.11 | |
| I-5 | C. arachidicola | 5.02 |
| R. solani | 5.89 | |
| S. sclerotiorum | 6.45 | |
| I-7 | C. arachidicola | 4.98 |
| R. solani | 5.67 | |
| S. sclerotiorum | 6.33 | |
| I-12 | C. arachidicola | 4.75 |
| R. solani | 5.38 | |
| S. sclerotiorum | 6.66 |
Data sourced from a study on 4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives, which serves as a proxy for the potential of the core scaffold.[2]
Insights into the Mechanism of Action
Understanding the mechanism of action is crucial for rational drug design and overcoming resistance. Transcriptome analysis of the promising analog I-12 revealed that its antifungal effects may stem from the inhibition of nitrogen metabolism and interference with the proteasome pathway.[2] This multi-targeted approach is a highly desirable attribute for new antifungals, as it can reduce the likelihood of resistance development.
Structure-Activity Relationship (SAR) and Future Directions
The development of potent antifungal agents from the thieno[3,2-b]pyridine scaffold is heavily dependent on understanding its structure-activity relationship (SAR). While extensive SAR data for 7-chloro analogs is still emerging, studies on related thienopyridines indicate that the nature and position of substituents play a critical role in determining biological activity. For instance, research on thieno[2,3-b]pyridines has shown that the presence of electron-donating or electron-withdrawing groups on appended phenyl rings can significantly enhance or diminish activity.[3][4]
The diagram below illustrates a conceptual SAR model for the thieno[3,2-b]pyridine scaffold, highlighting key positions for chemical modification.
Caption: Conceptual structure-activity relationship (SAR) map for the thieno[3,2-b]pyridine core.
Future research should leverage the 7-chloro position as a key diversification point to synthesize a broad library of analogs. These efforts should focus on introducing moieties known to interact with fungal-specific targets, thereby enhancing both potency and selectivity.
Experimental Protocols: A Foundation for Reliable Screening
The integrity of any comparative analysis rests on the robustness of the experimental methods employed. The following protocols outline the standardized procedures for determining the antifungal susceptibility of novel compounds.
Workflow for Antifungal Compound Screening
The process of identifying and characterizing novel antifungal agents follows a logical and rigorous workflow, from initial high-throughput screening to in-depth mechanistic studies.
Caption: Standard workflow for the screening and evaluation of novel antifungal compounds.
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast and M38 for filamentous fungi.[5]
Causality: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC). It provides a quantitative measure of a compound's potency by identifying the lowest concentration that prevents visible microbial growth. This allows for direct and reproducible comparisons between different analogs.
Methodology:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at the optimal temperature until mature.
-
Prepare a suspension of fungal cells (or conidia for molds) in sterile saline.
-
Adjust the suspension turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL for yeast.
-
Further dilute this suspension in RPMI-1640 medium to achieve the final target inoculum concentration (e.g., 0.5-2.5 x 10^3 cells/mL).
-
-
Compound Preparation and Serial Dilution:
-
Dissolve the test compounds (thieno[3,2-b]pyridine analogs) in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[5]
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compounds in RPMI medium to achieve the desired concentration range. Ensure the final DMSO concentration is non-inhibitory (typically ≤1%).
-
Include a positive control (fungal inoculum with no compound) and a negative control (medium only).
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well containing the diluted compounds.
-
Incubate the plates at the appropriate temperature (e.g., 35°C) for a specified period (24-72 hours, depending on the fungal species).[5]
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density (OD) with a microplate reader.[6]
-
Protocol 2: Minimum Fungicidal Concentration (MFC) Determination
Causality: While the MIC indicates growth inhibition (fungistatic activity), the MFC determines the concentration required to kill the fungus (fungicidal activity). This distinction is clinically important, as fungicidal agents are often preferred for treating infections in immunocompromised patients.
Methodology:
-
Subculturing from MIC Plate:
-
Following MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth (at and above the MIC).
-
Spot the aliquot onto an agar plate that does not contain any test compound.
-
-
Incubation:
-
Incubate the agar plates at the optimal temperature until growth is visible in the positive control spot (from the no-compound well).
-
-
MFC Determination:
-
The MFC is the lowest concentration of the compound from which no fungal colonies grow on the subculture plate. This represents a ≥99.9% reduction in viable cells compared to the initial inoculum.
-
Conclusion and Outlook
The 7-Chlorothieno[3,2-b]pyridine scaffold represents a promising starting point for the development of a new generation of antifungal agents. The comparative data from related analogs clearly demonstrate the inherent potential of this chemical class.[2] The key to unlocking this potential lies in a systematic and scientifically rigorous approach to drug discovery, combining insightful synthetic chemistry with robust microbiological and mechanistic evaluation. The protocols and workflows detailed in this guide provide a validated framework for researchers to effectively screen, compare, and advance novel thieno[3,2-b]pyridine derivatives, paving the way for future therapies to combat the global challenge of fungal disease.
References
[3] Al-Ghorbani, M., et al. (2023). New thieno[2,3-b]pyridine-based compounds: Synthesis, molecular modelling, antibacterial and antifungal activities. Arabian Journal of Chemistry, 16(9), 105087. Available at: [Link]
[2] Shi, H., et al. (2024). Discovery of 4,5,6,7-Tetrahydrothieno[3,2-b]pyridine as Novel Fungicide Lead Scaffold. Molecules, 29(14), 3233. Available at: [Link]
[7] Guerrera, F., et al. (1993). Synthesis and antifungal activity of pyrido[3',2':4,5]thieno[3,2-d]-1,2,3-triazine derivatives. Il Farmaco, 48(12), 1725-33. Available at: [Link]
[8] PubChem. (n.d.). 7-Chlorothieno[3,2-b]pyridine. National Center for Biotechnology Information. Available at: [Link]
[1] NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock Innovation with 7-Chlorothieno[3,2-b]pyridine: A Key Synthesis Intermediate. Available at: [Link]
Alenazi, N. A., et al. (2023). New thieno[2,3-b]pyridine-based compounds: Synthesis, molecular modelling, antibacterial and antifungal activities. ResearchGate. Available at: [Link]
[9] Ang, T. L., et al. (2022). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy, 66(5), e0237721. Available at: [Link]
[10] ResearchGate. (2023). New thieno[2,3-b]pyridine-based compounds: Synthesis, molecular modelling, antibacterial and antifungal activities | Request PDF. Available at: [Link]
[6] McCarthy, M. W. (2020). Antifungal drug screening: thinking outside the box to identify novel antifungal scaffolds. PLOS Pathogens, 16(4), e1008437. Available at: [Link]
[4] Held, J., et al. (2019). Structure–activity relationships in a series of antiplasmodial thieno[2,3-b]pyridines. Malaria Journal, 18(1), 1-13. Available at: [Link]
[11] Pipzine Chemicals. (n.d.). 7-Chlorothieno[3,2-b]pyridine. Available at: [Link]
[12] Patel, D. (2023). Synthesis and antimicrobial study of thieno pyridine derivatives. World Journal of Advanced Research and Reviews, 18(3), 1014-1021. Available at: [Link]
[5] Paderu, P., et al. (2023). High-Throughput Screening of the Repurposing Hub Library to Identify Drugs with Novel Inhibitory Activity against Candida albicans and Candida auris Biofilms. Journal of Fungi, 9(9), 882. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Antifungal drug screening: thinking outside the box to identify novel antifungal scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antifungal activity of pyrido[3',2':4,5]thieno[3,2-d]- 1,2,3-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 7-Chlorothieno[3,2-b]pyridine | C7H4ClNS | CID 11275251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. 7-Chlorothieno[3,2-b]pyridine | CAS 66357-35-5 | Properties, Uses, Safety, Supplier & Price China [pipzine-chem.com]
- 12. wisdomlib.org [wisdomlib.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
